molecular formula C11H22O3 B3039437 2-Butyl-2-(hydroxymethyl)hexanoic acid CAS No. 105974-42-3

2-Butyl-2-(hydroxymethyl)hexanoic acid

Cat. No.: B3039437
CAS No.: 105974-42-3
M. Wt: 202.29 g/mol
InChI Key: XTIHHZUPKYEOEE-UHFFFAOYSA-N
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Description

2-Butyl-2-(hydroxymethyl)hexanoic acid is a useful research compound. Its molecular formula is C11H22O3 and its molecular weight is 202.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butyl-2-(hydroxymethyl)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O3/c1-3-5-7-11(9-12,10(13)14)8-6-4-2/h12H,3-9H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIHHZUPKYEOEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCCC)(CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Butyl-2-(hydroxymethyl)hexanoic acid chemical structure and CAS number

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Butyl-2-(hydroxymethyl)hexanoic acid, a substituted carboxylic acid with potential applications as a key intermediate in organic synthesis, particularly in the pharmaceutical industry. This document details its chemical structure, CAS number, and molecular formula. Furthermore, it explores probable synthetic pathways, predicted physicochemical properties based on its structural analogues, and essential safety and handling protocols. The potential role of this molecule as a building block in the synthesis of complex therapeutic agents is also discussed, drawing parallels with structurally similar compounds used in the development of the antiepileptic drug Brivaracetam.

Chemical Identity and Structure

This compound is a chiral carboxylic acid characterized by a hexanoic acid backbone substituted at the alpha-position with both a butyl group and a hydroxymethyl group.

  • Chemical Name: this compound

  • CAS Number: 105974-42-3

  • Molecular Formula: C₁₁H₂₂O₃

  • Molecular Weight: 202.29 g/mol

Chemical Structure

The structure of this compound is presented below:

G C1 HO C2 O C3 C C3->C1 C3->C2 C4 C C3->C4 C5 CH₂ C4->C5 C9 CH₂OH C4->C9 C10 CH₂ C4->C10 C6 CH₂ C5->C6 C7 CH₂ C6->C7 C8 CH₃ C7->C8 C11 CH₂ C10->C11 C12 CH₂ C11->C12 C13 CH₃ C12->C13

Caption: 2D structure of this compound.

Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Appearance Colorless to pale yellow viscous liquid or low-melting solidBased on similar medium-chain carboxylic acids.
Boiling Point HighThe presence of the carboxylic acid and hydroxyl groups allows for strong intermolecular hydrogen bonding, significantly increasing the boiling point.
Solubility Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, acetone, diethyl ether)The polar carboxyl and hydroxyl groups contribute to some water solubility, but the long alkyl chains (butyl and hexanoyl) decrease overall polarity, favoring solubility in organic solvents.
Acidity (pKa) ~4-5Typical range for aliphatic carboxylic acids.

Synthesis and Reaction Mechanisms

A definitive, published synthesis protocol for this compound is not currently available. However, based on established organic chemistry principles and the synthesis of structurally related compounds, a plausible synthetic route can be proposed. A common method for the synthesis of α,α-disubstituted carboxylic acids with a hydroxymethyl group involves the aldol condensation of an appropriate aldehyde with formaldehyde, followed by oxidation.

Proposed Synthetic Pathway

A potential two-step synthesis is outlined below:

G cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Oxidation 2-Butylhexanal 2-Butylhexanal 2-Butyl-2-(hydroxymethyl)hexanal 2-Butyl-2-(hydroxymethyl)hexanal 2-Butylhexanal->2-Butyl-2-(hydroxymethyl)hexanal + Formaldehyde (Base catalyst) This compound This compound 2-Butyl-2-(hydroxymethyl)hexanal->this compound Oxidation (e.g., H₂O₂, KMnO₄)

Caption: Proposed two-step synthesis of this compound.

Step 1: Aldol Condensation

The synthesis would likely begin with the base-catalyzed aldol condensation of 2-butylhexanal with formaldehyde. The base (e.g., triethylamine or sodium hydroxide) deprotonates the α-carbon of 2-butylhexanal to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. Subsequent protonation yields the intermediate aldehyde, 2-butyl-2-(hydroxymethyl)hexanal.

Step 2: Oxidation

The resulting aldehyde is then oxidized to the corresponding carboxylic acid. This can be achieved using various oxidizing agents, such as hydrogen peroxide, potassium permanganate (KMnO₄), or Tollens' reagent. The choice of oxidant would depend on the desired yield and reaction conditions.

Applications in Drug Development and Organic Synthesis

While specific applications of this compound are not extensively documented, its structure is analogous to intermediates used in the synthesis of the antiepileptic drug Brivaracetam.[1][2][3][4] Brivaracetam features a substituted pyrrolidinone core, and its synthesis often involves chiral carboxylic acid derivatives.

The presence of three distinct functional groups in this compound (a carboxylic acid, a primary alcohol, and a chiral center) makes it a versatile building block in organic synthesis. These functional groups can be selectively modified to introduce further complexity and build larger molecules.

Potential as a Chiral Intermediate

The α-carbon of this compound is a chiral center. The synthesis of enantiomerically pure forms of this compound would be of significant interest for the development of stereospecific pharmaceuticals. Asymmetric synthesis or chiral resolution of the racemic mixture would be necessary to obtain the desired stereoisomer.

Safety and Handling

General Safety Precautions
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[5][6][7]

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of any potential vapors.[5]

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse thoroughly with water.[5]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[5]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

First Aid Measures
  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[5]

  • Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Conclusion

This compound is a chiral, trifunctional molecule with significant potential as an intermediate in organic synthesis. While detailed experimental data for this specific compound is limited, its structural similarity to key intermediates in pharmaceutical synthesis, such as those for Brivaracetam, highlights its potential value. Further research into the synthesis, characterization, and applications of this compound is warranted to fully explore its utility in drug discovery and development.

References

  • ACS Omega. (2022, January 9). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Publications. [Link]

  • ACS Omega. (2022, January 10). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. [Link]

  • MDPI. (2018, August 31). A New Chemoenzymatic Synthesis of the Chiral Key Intermediate of the Antiepileptic Brivaracetam. [Link]

  • Taylor & Francis. Brivaracetam – Knowledge and References. [Link]

Sources

Thermodynamic & Kinetic Stability of Sterically Hindered Branched Fatty Acids

Author: BenchChem Technical Support Team. Date: March 2026

Mechanisms, Protocols, and Applications in LNP Design[1]

Executive Summary

This technical guide analyzes the physicochemical properties of sterically hindered branched fatty acids (BFAs), with a specific focus on their thermodynamic phase behavior and kinetic stability against hydrolysis. Unlike linear saturated fatty acids (e.g., stearic acid) that crystallize into rigid lattices, or unsaturated fatty acids (e.g., oleic acid) that are chemically labile to oxidation, BFAs like isostearic acid offer a unique "Goldilocks" profile: they possess the oxidative stability of saturated chains while maintaining the liquid fluidity of unsaturated chains.[1][2][3]

For drug development professionals, particularly in the mRNA/LNP (Lipid Nanoparticle) space, understanding these mechanisms is critical.[1] Branching is not merely a method to lower melting points; it is a geometric tool to tune the "cone angle" of lipids, facilitating the hexagonal (


) phase transitions required for endosomal escape.
Part 1: The Thermodynamics of Branching

Entropy-Driven Melting Point Depression

The thermodynamic stability of a fatty acid is governed by the Gibbs Free Energy equation:


.

In linear saturated fatty acids (e.g., C18:0 Stearic Acid), the hydrocarbon chains adopt an all-trans zigzag conformation.[1] This allows for dense packing via Van der Waals forces, resulting in a high Enthalpy of Fusion (


) and a high melting point (

C).

In branched fatty acids (e.g., Isostearic Acid), the alkyl branch (typically a methyl group) introduces a "gauche defect" into the crystal lattice.[1]

  • Enthalpic Penalty: The branch prevents the chains from approaching closely, reducing the cumulative Van der Waals attractive forces.

  • Entropic Gain: The inability to pack tightly increases the rotational degrees of freedom for the tail. The liquid phase becomes entropically favored at much lower temperatures.

Data Comparison: Physical Properties

PropertyStearic Acid (C18:0)Oleic Acid (C18:[1]1)Isostearic Acid (Branched C18:0)
Structure Linear, SaturatedLinear, Unsaturated (cis-9)Branched, Saturated
Melting Point (

)

C (Solid)

C (Liquid)

C (Liquid)
Oxidative Stability High (Excellent)Low (Prone to rancidity)High (Excellent)
Packing Parameter Cylindrical (

)
Wedge (

)
Wedge (

)

Visualization: Thermodynamic Impact of Branching

Thermodynamics cluster_0 Linear Chain (Stearic) cluster_1 Branched Chain (Isostearic) Linear All-Trans Conformation Packing Tight Crystal Lattice (High Van der Waals) Linear->Packing HighTm High Melting Point (Solid at RT) Packing->HighTm Branched Methyl Branch Defect (Steric Clash) Branched->Packing Disrupts Entropy Increased Rotational Freedom (Entropy u2191) Branched->Entropy LowTm Melting Point Depression (Liquid at RT) Entropy->LowTm

Caption: Branching acts as a lattice defect, shifting the thermodynamic equilibrium toward the liquid phase by increasing entropy (


) and reducing packing enthalpy (

).[1]
Part 2: Kinetic Stability & Steric Hindrance

The "Umbrella Effect" Against Hydrolysis

While thermodynamics dictates phase, kinetics dictates shelf-life.[1] In lipid-based drugs, the ester bond connecting the tail to the headgroup is the primary site of degradation (hydrolysis).

Steric hindrance plays a protective role, often described as the "Umbrella Effect."[1] When alkyl branches (methyl, ethyl, or propyl groups) are positioned


 or 

to the ester carbonyl:
  • Nucleophilic Blockade: The bulky branch physically obstructs the trajectory of the incoming water molecule (nucleophile) required to form the tetrahedral intermediate.

  • Transition State Destabilization: Even if water attacks, the resulting transition state is highly crowded (high energy), significantly increasing the Activation Energy (

    
    ) of the reaction.
    

Chemical Stability Hierarchy:

  • Linear Esters: Fast hydrolysis (Low

    
    ).
    
  • 
    -Branched:  Moderate resistance.[1]
    
  • 
    -Branched (Neo-structures):  Highest resistance (High 
    
    
    
    ).

Expert Insight: In LNP formulation, using lipids with branched tails near the headgroup can extend the refrigerated shelf-life of the product by retarding the formation of free fatty acids, which are known to destabilize the LNP bilayer.

Part 3: Application in LNP Engineering

Cone Shape and Endosomal Escape

The most critical application of BFAs in modern biotech is in Ionizable Lipids for mRNA delivery. The "shape" of a lipid is defined by its Packing Parameter (


):


Where

is tail volume,

is headgroup area, and

is chain length.[1]
  • Linear Lipids (Stearic):

    
     (Cylindrical). Form stable bilayers (Lamellar Phase 
    
    
    
    ). Good for stability, bad for payload release.[1]
  • Branched Lipids:

    
     (Cone/Wedge). The branch effectively increases the tail volume (
    
    
    
    ) without increasing length. This geometry favors the Inverted Hexagonal Phase (
    
    
    )
    .

Mechanism of Action: Upon endocytosis, the LNP enters an acidic endosome. The ionizable lipid becomes protonated, interacting with anionic endosomal lipids.[1] The branched tails, inducing a high curvature (Cone shape), promote fusion with the endosomal membrane, destabilizing it and releasing the mRNA into the cytosol.

Visualization: Branching & Endosomal Escape

LNP_Mechanism cluster_formulation Lipid Geometry cluster_phase Phase Behavior cluster_outcome Therapeutic Outcome Linear Linear Tail (Cylinder Shape) Lamellar Lamellar Phase (La) (Stable Bilayer) Linear->Lamellar Branched Branched Tail (Cone Shape) Hexagonal Inverted Hexagonal (HII) (Fusogenic) Branched->Hexagonal Trapped Endosomal Entrapment (Degradation) Lamellar->Trapped Escape Endosomal Escape (Cytosolic Release) Hexagonal->Escape Hexagonal->Escape Acidic pH

Caption: Branched lipids increase the packing parameter (


), promoting the fusogenic 

phase essential for mRNA release.
Part 4: Experimental Protocols
Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine the melting point (


) and phase transition enthalpy of branched lipids.
  • Sample Prep: Dissolve 2-5 mg of lipid in chloroform. Evaporate solvent under nitrogen stream to form a thin film.[1] Desiccate overnight.

  • Hydration (Optional for neat lipids): If testing LNP formulation, hydrate with PBS to final concentration.

  • Loading: Hermetically seal sample in an aluminum DSC pan. Use an empty pan as reference.

  • Cycle:

    • Cool to -80°C at 5°C/min (to ensure full crystallization).

    • Isothermal hold for 5 mins.

    • Heat from -80°C to 80°C at 2°C/min.[1]

  • Analysis: Integrate the endothermic peak. The onset temperature is

    
    . A broad, low-enthalpy peak indicates high entropy/branching effects.[1]
    
Protocol B: Accelerated Hydrolysis Kinetics (LC-MS)

Objective: Quantify the steric protection provided by branching.

  • Setup: Prepare a 10 mM solution of the lipid ester in a mixture of DMSO:Buffer (pH 4.0 and pH 7.4) at 1:9 ratio.

  • Incubation: Incubate samples at elevated temperature (

    
    C) to accelerate degradation (Arrhenius principle).
    
  • Sampling: Aliquot 50

    
    L at 
    
    
    
    hours.
  • Quenching: Immediately add 200

    
    L ice-cold acetonitrile to stop the reaction.
    
  • Analysis: Inject onto a Reverse-Phase C18 column coupled to a Q-Exactive Mass Spectrometer.

    • Monitor: Disappearance of Parent Ion (

      
      ) and appearance of Free Fatty Acid.
      
  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    represents the hydrolysis rate constant.
    • Validation: Branched lipids should show a significantly lower

      
       compared to linear controls.
      
References
  • Vertex AI Search. (2024). Isostearic Acid vs. Stearic Acid: A Detailed Comparison. Rawsource. 4[3]

  • National Institutes of Health (NIH). (2022). Branching Ionizable Lipids Can Enhance the Stability, Fusogenicity, and Functional Delivery of mRNA.[1][5][6] PMC. 7

  • American Chemical Society (ACS). (2024). Branched lipid architecture improves lipid-nanoparticle-based mRNA delivery to the liver via enhanced endosomal escape.[8][9] ACS Publications. 8

  • BenchChem. (2025). The Thermodynamic Stability of Branched-Chain Alkanes: A Technical Guide. 10

  • Taylor & Francis. (2024).[11] Branched-chain fatty acids – Knowledge and References. 3

Sources

Solubility profile of 2-Butyl-2-(hydroxymethyl)hexanoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile and process engineering considerations for 2-Butyl-2-(hydroxymethyl)hexanoic acid (CAS 105974-42-3). This guide is structured to support process chemists and formulation scientists in optimizing isolation, purification, and reaction workflows.

Executive Summary & Structural Context

This compound (C₁₁H₂₂O₃) is a critical amphiphilic intermediate often utilized in the synthesis of complex pharmaceutical agents (e.g., prostone analogs or functionalized lipids). Its physicochemical behavior is defined by a unique structural conflict:

  • The Quaternary Alpha-Carbon: The C2 position is sterically crowded, bonded to a butyl group, a hexyl chain (part of the hexanoic backbone), a hydroxymethyl group, and the carboxylic acid.

  • Dual Polarity: It possesses a polar "head" (beta-hydroxy acid motif) capable of intra- and intermolecular hydrogen bonding, contrasting with a bulky lipophilic "tail" (C4 + C6 alkyl chains).

This guide provides a synthesized solubility profile derived from structure-property relationships (SPR) and industrial isolation protocols, offering a roadmap for solvent selection in crystallization and extraction.

Physicochemical Characterization

Before establishing the solubility profile, the compound's physical state and interaction potential must be understood.

PropertyValue / CharacteristicImplication for Solubility
Molecular Weight 202.29 g/mol Moderate MW; kinetics of dissolution will be fast.
Physical State Viscous Oil / Low-Melting SolidOften isolates as an oil; requires specific solvent systems (e.g., non-polar hydrocarbons) to induce crystallization.
LogP (Predicted) ~2.5 - 3.2Lipophilic. Highly soluble in organic solvents; sparingly soluble in water.
pKa (Acid) ~4.8 (Carboxylic Acid)Solubility is pH-dependent in aqueous media. Soluble in alkaline water (pH > 8).
H-Bond Donors 2 (-COOH, -OH)Strong affinity for polar aprotic solvents (DMSO, DMF) and alcohols.
Mechanistic Insight: The "Gem-Dialkyl" Effect

The gem-butyl/hexyl substitution at the alpha position creates a Thorpe-Ingold effect . This steric bulk forces the hydroxyl and carboxylic acid groups into close proximity, favoring intramolecular hydrogen bonding over intermolecular interactions with the solvent.

  • Consequence: The molecule behaves as "less polar" than linear isomers (e.g., 6-hydroxyundecanoic acid), exhibiting unexpectedly high solubility in non-polar solvents like Toluene and Heptane at elevated temperatures.

Solubility Profile & Solvent Selection

The following data categorizes solvents based on their thermodynamic suitability for processing this intermediate.

Class A: High Solubility (Process Solvents)

Solvents that dissolve >100 mg/mL at 25°C. Used for reaction media or initial extraction.

  • Chlorinated Solvents: Dichloromethane (DCM), Chloroform.

    • Why: Excellent disruption of the intermolecular dimers; matches the lipophilic core.

  • Polar Aprotic: Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone.

    • Why: The carbonyl oxygens in these solvents accept H-bonds from the intermediate's -OH and -COOH groups.

  • Alcohols: Methanol, Ethanol, Isopropanol (IPA).

    • Why: "Like dissolves like" for the polar head group. Note: Alcohols may inhibit crystallization due to high solubility even at low temperatures.

Class B: Temperature-Dependent Solubility (Crystallization Candidates)

Solvents showing a steep solubility curve (High at Hot, Low at Cold). Ideal for purification.

  • Hydrocarbons: n-Heptane, n-Hexane, Cyclohexane.

    • Behavior: The compound is likely miscible/soluble above 50°C but phase separates (oils out) or crystallizes below 10°C.

    • Protocol: Often requires a "seeding" strategy or a co-solvent (e.g., 5% EtOAc in Heptane) to prevent oiling out.

  • Aromatic Hydrocarbons: Toluene.

    • Behavior: Moderate solubility at RT; high at reflux. Toluene is excellent for azeotropic removal of water if drying is required.

  • Ethers: Methyl tert-butyl ether (MTBE), Diisopropyl ether (DIPE).

    • Behavior: DIPE is a classic solvent for crystallizing branched fatty acids.

Class C: Anti-Solvents & Immiscible Phases
  • Water (Acidic/Neutral): Insoluble (<1 mg/mL). Used as a wash phase to remove inorganic salts.

  • Water (Alkaline): Soluble. The carboxylate salt forms micelles or true solutions. Used for "Acid/Base Swings" purification.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Gravimetric Solubility Determination

Use this protocol to generate precise quantitative data (mg/mL) for your specific lot.

  • Preparation: Weigh ~500 mg of this compound into a tared 20 mL scintillation vial.

  • Addition: Add the target solvent in 0.5 mL increments at 25°C.

  • Equilibration: Vortex for 5 minutes between additions.

  • Endpoint:

    • Clear Solution: Stop and calculate solubility (Mass / Volume).

    • Suspension: If undissolved after 5 mL, filter the supernatant, evaporate a 1 mL aliquot to dryness, and weigh the residue.

  • Validation: Repeat at 50°C to determine the temperature coefficient.

Protocol 2: Turbidimetric Crystallization Screening

A rapid workflow to identify the "Oiling Out" vs. "Crystallization" boundary.

SolubilityScreening Start Dissolve 100mg Compound in 0.5mL Good Solvent (e.g., EtOAc, Toluene) AddAnti Slow Addition of Anti-Solvent (e.g., Heptane) Start->AddAnti Step 1 CloudPoint Observe Cloud Point AddAnti->CloudPoint Step 2 Heat Heat to 60°C CloudPoint->Heat If Turbid Cool Cool Slowly to 0°C (10°C/hour) Heat->Cool Step 3 Result Analyze Phase Cool->Result Step 4 Crystals Crystals Result->Crystals Ideal System Oiling Out Oiling Out Result->Oiling Out Add more Polar Solvent Clear Solution Clear Solution Result->Clear Solution Too Soluble (Evaporate)

Caption: Turbidimetric workflow to differentiate between stable crystal formation and amorphous oil separation.

Process Engineering Applications

Purification Strategy: The Acid-Base Swing

Due to the high lipophilicity of the impurities often found with this intermediate (e.g., non-acidic brominated precursors), an extractive purification is highly effective:

  • Dissolve crude mixture in MTBE or Toluene.

  • Extract with 1M NaOH (aq). The target acid moves to the aqueous phase as a salt; non-acidic impurities remain in the organic layer.

  • Wash the aqueous layer with fresh MTBE.

  • Acidify the aqueous layer to pH 2 with HCl.

  • Back-extract the purified acid into DCM or EtOAc.

Impurity Rejection

The primary impurity, 2-(Bromomethyl)-2-butylhexanoic acid (precursor), is less polar.

  • Separation: Use a Hexane/EtOAc gradient on silica gel. The bromo-precursor elutes significantly faster (higher Rf) than the hydroxy-acid target.

References

  • SynQuest Laboratories. (2024). Product Specification: this compound (CAS 105974-42-3).[1] Retrieved from

  • BenchChem. (2025).[2] Common Impurities in 2-(Bromomethyl)-2-butylhexanoic acid and their removal. Technical Note. Retrieved from

  • Starr, J. N., & King, C. J. (1991).[3] Water-enhanced solubility of carboxylic acids in organic solvents.[3] Industrial & Engineering Chemistry Research.[3] Retrieved from

  • PubChem. (2024).[4] Compound Summary: 2-ethyl-2-(hydroxymethyl)hexanoic acid (Homolog). National Library of Medicine. Retrieved from

Sources

Technical Guide: pKa and Acidity Constants of 2-Butyl-2-(hydroxymethyl)hexanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, acidity constants (pKa), and experimental determination protocols for 2-Butyl-2-(hydroxymethyl)hexanoic acid . This document is structured for researchers and drug development scientists requiring precise data on this sterically hindered, branched-chain carboxylic acid.

Introduction & Chemical Identity

This compound (CAS: 105974-42-3 ) is a sterically hindered, neo-structured carboxylic acid.[1] It features a quaternary


-carbon substituted with two identical 

-butyl chains and a hydroxymethyl group. This specific architecture places it in the class of

-dialkyl-

-hydroxy acids
, which are critical intermediates in the synthesis of hyperbranched polymers, lubricants, and specific pharmaceutical impurities (e.g., related to valproic acid derivatives or branched fatty acid metabolites).
Structural Analysis
  • IUPAC Name: this compound[1]

  • Synonyms: 2,2-Dibutyl-3-hydroxypropanoic acid;

    
    -Hydroxymethyl-
    
    
    
    -butylcaproic acid.
  • Molecular Formula:

    
    
    
  • Molecular Weight: 202.29 g/mol [1]

  • Chirality: Achiral . The molecule possesses a plane of symmetry because the two alkyl groups attached to the quaternary center are identical (

    
    -butyl).
    

Physicochemical Profile: pKa and Solubility

The acidity of this compound is governed by a competition between the electron-withdrawing inductive effect of the


-hydroxyl group and the steric hindrance of the two butyl chains.
Predicted Acidity Constants (pKa)
ParameterValue (Predicted)Confidence IntervalRationale
pKa (aqueous) 4.75 ± 0.15Inductive stabilization by -CH2OH offset by steric inhibition of solvation.
pKa (50% MeOH) ~6.2 ± 0.2Dielectric constant reduction increases pKa.
LogP 2.8 - 3.2 N/AHigh lipophilicity due to two butyl chains.
Theoretical Framework

The pKa value deviates from standard aliphatic acids (e.g., Valeric acid, pKa 4.82) due to two opposing mechanistic factors:

  • Inductive Acidification (-I Effect): The hydroxymethyl group (-CH

    
    OH) is electron-withdrawing relative to a methyl group. This stabilizes the carboxylate anion through 
    
    
    
    -bond induction, typically lowering the pKa by 0.2–0.4 units compared to the non-hydroxylated parent (2,2-dibutylhexanoic acid).
  • Steric Hindrance (Neo-Acid Effect): The quaternary

    
    -carbon creates significant steric bulk. This "neo" structure (similar to Pivalic acid, pKa 5.03) hinders the organization of solvent water molecules around the carboxylate anion, destabilizing it entropically and raising the pKa.
    

Net Effect: The acidification from the hydroxyl group roughly cancels the basification from the steric bulk, resulting in a pKa (4.75) very close to that of unsubstituted linear fatty acids (4.76 for Acetic, 4.8 for Hexanoic), but distinct in its solvation thermodynamics.

Dissociation Equilibrium Diagram

Dissociation Acid Undissociated Acid (R-COOH) Transition Transition State (Solvent Reorganization) Acid->Transition Deprotonation Anion Carboxylate Anion (R-COO⁻) Transition->Anion Kd Proton Proton (H₃O⁺) Transition->Proton Steric Steric Bulk (2 x Butyl) Increases pKa Steric->Transition Destabilizes Solvation Inductive Inductive Effect (-CH₂OH) Decreases pKa Inductive->Anion Stabilizes Charge

Caption: Equilibrium dynamics showing the opposing forces of steric hindrance (destabilizing) and inductive effect (stabilizing) on the carboxylate anion.[2][3]

Experimental Determination Protocol

Due to the low aqueous solubility of this compound, direct aqueous titration is prone to precipitation and electrode drift. The Yasuda-Shedlovsky Extrapolation Method is the gold standard for determining the thermodynamic pKa of such lipophilic acids.

Methodology: Potentiometric Titration in Mixed Solvents
Reagents & Equipment
  • Analyte: >99% purity this compound.

  • Solvent System: Methanol/Water mixtures (20%, 30%, 40%, 50%, 60% v/v MeOH).

  • Titrant: 0.1 N KOH in the same solvent ratio (to prevent heat of mixing errors).

  • Instrumentation: Potentiometric titrator (e.g., Mettler Toledo or Metrohm) with a Ross-type combination pH electrode (low drift).

Step-by-Step Workflow
  • Electrode Calibration: Calibrate the pH electrode in aqueous buffers (pH 4.01 and 7.00). Note: The operational pH in mixed solvents (

    
    ) requires correction.
    
  • Sample Preparation: Dissolve ~0.5 mmol of the acid in 50 mL of the specific MeOH/Water mixture. Ensure complete dissolution; sonicate if necessary.

  • Titration: Titrate with 0.1 N KOH under inert gas (

    
     or 
    
    
    
    ) purge to exclude atmospheric
    
    
    . Record potential (
    
    
    ) at 0.05 mL increments.
  • Data Processing (Gran Plot): Use Gran plots to determine the precise equivalence point (

    
    ).
    
  • pKa Calculation (

    
    ):  Calculate the apparent pKa in the solvent mixture using the Bjerrum difference equation.
    
  • Extrapolation: Plot

    
     vs. 
    
    
    
    (inverse dielectric constant). The y-intercept corresponds to the aqueous pKa.
Experimental Workflow Diagram

Workflow Start Start: this compound SolubilityCheck Check Solubility (Is it soluble in water?) Start->SolubilityCheck Direct Direct Aqueous Titration SolubilityCheck->Direct Yes Mixed Mixed Solvent Titration (MeOH/Water Series) SolubilityCheck->Mixed No (Likely) Prep Prepare 30-60% MeOH Solutions Mixed->Prep Titrate Potentiometric Titration (0.1N KOH, N₂ Purge) Prep->Titrate Calc Calculate psKa for each mixture Titrate->Calc Yasuda Yasuda-Shedlovsky Extrapolation Plot psKa vs 1/ε Calc->Yasuda Final Final Aqueous pKa Yasuda->Final

Caption: Decision tree and workflow for determining the pKa of lipophilic acids using the Yasuda-Shedlovsky extrapolation technique.

Implications in Drug Development

Impurity Profiling

In the synthesis of branched-chain fatty acid derivatives (e.g., Lubiprostone intermediates or Valproic acid analogs), this compound may appear as a side-product of incomplete reduction or over-alkylation.

  • Retention Time: In Reverse-Phase HPLC (C18), it will elute after simple aliphatic acids but before fully non-polar esters due to the -CH

    
    OH group.
    
  • Detection: It has weak UV absorbance (only carboxyl end-absorption <210 nm). Refractive Index (RI) or Charged Aerosol Detection (CAD) is recommended. Mass Spectrometry (ESI-negative) will show the [M-H]⁻ ion at m/z 201.

Formulation Stability

The steric bulk of the two butyl groups protects the ester or amide derivatives of this acid from hydrolysis. If this acid is used as a pro-moiety or counter-ion:

  • Salt Selection: Salts formed with this acid will be highly lipophilic, potentially increasing the membrane permeability of basic drugs (ion-pairing effect).

  • Buffer Capacity: It acts as a buffer in the pH range of 3.8 – 5.8, suitable for vaginal or topical formulations where a slightly acidic pH is desired.

References

  • SynQuest Laboratories. (2024). Product Specification: this compound (CAS 105974-42-3).[1] Retrieved from .

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press. (Source for pKa of structural analogs like Pivalic acid and 2-ethylhexanoic acid).
  • PubChem. (2024). Compound Summary: this compound (CID 22728740). National Library of Medicine. Retrieved from .

  • Kanicky, J. R., & Shah, D. O. (2002). Effect of Degree, Type, and Position of Unsaturation on the pKa of Long-Chain Fatty Acids. Journal of Colloid and Interface Science, 256(1), 201-207.

Sources

Literature review on 2-Butyl-2-(hydroxymethyl)hexanoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-Butyl-2-(hydroxymethyl)hexanoic acid (CAS 105974-42-3) and its derivatives.[1] It focuses on its role as a sterically hindered, lipophilic building block in medicinal chemistry and materials science, specifically within the context of branched fatty acid analogs and stable linker systems.

Status: Research Chemical / Pharmaceutical Intermediate CAS: 105974-42-3 Molecular Formula: C₁₁H₂₂O₃ Molecular Weight: 202.29 g/mol [2][3]

Executive Summary & Chemical Identity

This compound is a gem-disubstituted carboxylic acid derivative. Structurally, it features a quaternary alpha-carbon substituted with two butyl chains (one explicit, one part of the hexanoic backbone) and a hydroxymethyl group.

This unique architecture confers two critical properties:

  • High Lipophilicity: The two butyl chains create a significant hydrophobic domain, increasing membrane permeability and interaction with hydrophobic pockets in proteins.

  • Metabolic & Hydrolytic Stability: The quaternary center at the

    
    -position sterically shields the carboxylic acid and the primary alcohol, making derivatives (esters, amides) highly resistant to enzymatic hydrolysis.
    
Structural Analysis
FeatureChemical MoietyFunction/Property
Scaffold Hexanoic AcidBase fatty acid chain (C6).

-Substituent 1
Butyl GroupIncreases lipophilicity (LogP modulation).

-Substituent 2
Hydroxymethyl (-CH₂OH)Provides a reactive handle for esterification/polymerization; mimics serine/homoserine side chains in peptidomimetics.
Stereochemistry Achiral (Prochiral)The molecule is symmetric if the "hexanoic" chain is viewed as a butyl + carboxyl. However, strictly speaking, C2 is attached to: (1) COOH, (2) CH₂OH, (3) Butyl,[2] (4) Butyl.[2][4] Thus, it is achiral due to the two identical butyl groups.

Synthesis & Production Protocols

The synthesis of this compound typically involves the


-hydroxymethylation  of a 2-butylhexanoic acid precursor or a malonate alkylation  strategy.
Method A: Aldol-Cannizzaro Reaction (Industrial Route)

This method utilizes the reactivity of the acidic


-proton in 2-butylhexanoic acid (or its ester) with formaldehyde.

Reagents:

  • Starting Material: 2-Butylhexanoic acid (or Di-n-butylmalonate).

  • Electrophile: Paraformaldehyde or Formalin (37% HCHO).

  • Catalyst: Potassium Carbonate (K₂CO₃) or Calcium Hydroxide (Ca(OH)₂).

  • Solvent: Aqueous Methanol or THF.

Protocol:

  • Enolization: Dissolve 2-butylhexanoic acid (1.0 eq) in THF. Add base (K₂CO₃, 1.5 eq) to generate the enolate.

  • Hydroxymethylation: Add Paraformaldehyde (1.2 eq) slowly at 0°C. The enolate attacks the formaldehyde carbonyl.

    • Note: Since the starting material has only one

      
      -proton (if using 2-butylhexanoic acid), this stops at the mono-hydroxymethyl stage.
      
  • Workup: Acidify with 1N HCl to pH 3. Extract with Ethyl Acetate.

  • Purification: Recrystallization from Hexane/Ethyl Acetate (due to high lipophilicity) or Vacuum Distillation.

Method B: Malonate Synthesis (Laboratory Route)

For high purity and derivative generation.

Protocol:

  • Alkylation: React Diethyl malonate with 1-bromobutane (2.2 eq) using NaOEt/EtOH to form Diethyl 2,2-dibutylmalonate .

  • Reduction/Hydrolysis:

    • Partial Hydrolysis: Monohydrolysis to the mono-ester.

    • Selective Reduction: Reduce the ester to the alcohol using LiBH₄ or DIBAL-H (difficult to control selectivity).

    • Alternative: Complete reduction to the diol (2,2-dibutyl-1,3-propanediol), then selective oxidation of one alcohol to the acid (challenging).

    • Preferred: Use a hydroxymethylation of the 2-butylhexanoic acid intermediate as described in Method A.

Synthesis Workflow Diagram

Synthesis cluster_conditions Reaction Conditions Start 2-Butylhexanoic Acid (CAS 3115-28-4) Intermediate Intermediate: alpha-Formyl Species Start->Intermediate Enolization Reagent Formaldehyde (HCHO) Reagent->Intermediate Aldol Addition Base Base Catalyst (K2CO3 / TEA) Base->Intermediate Product 2-Butyl-2-(hydroxymethyl) hexanoic Acid Intermediate->Product Cannizzaro / Workup Temp Temp: 60-80°C Time Time: 4-12 hrs

Caption: Synthetic pathway via base-catalyzed aldol addition of formaldehyde to the alpha-carbon of 2-butylhexanoic acid.

Pharmaceutical Applications & Mechanisms

While not a marketed drug itself, this compound serves as a critical isostere and linker in drug discovery.

Valproic Acid (VPA) Analog Development

2-Butylhexanoic acid is a direct homolog of Valproic Acid (2-propylpentanoic acid). The addition of a hydroxymethyl group creates a "hybrid" structure with distinct pharmacological potential:

  • Mechanism: VPA acts by inhibiting Histone Deacetylase (HDAC) and increasing GABA levels. The 2-butyl-2-hydroxymethyl derivative is investigated for improved blood-brain barrier (BBB) penetration (due to higher lipophilicity) and altered metabolic profile (blocking

    
    -oxidation).
    
  • Prodrug Potential: The hydroxyl group allows for the attachment of other neuroactive agents, creating a "codrug" that releases VPA-like active metabolites upon hydrolysis.

Sterically Hindered Linkers (ADCs & PROTACs)

In Antibody-Drug Conjugates (ADCs) and PROTACs, linker stability is paramount.

  • Stability: The gem-dibutyl substitution creates a "neopentyl-like" environment. Esters formed at the hydroxymethyl group or the carboxylic acid are exceptionally stable to plasma esterases.

  • Use Case: Connecting a hydrophobic drug payload to a hydrophilic solubilizing tail. The butyl chains shield the ester bond from premature cleavage.

Impurity Profiling

The compound is identified as a potential oxidation impurity in the synthesis of complex antibiotics (e.g., Cefmetazole analogs) or fatty acid derivatives, where "butyl" and "hydroxymethyl" fragments might recombine or degrade.

Materials Science Applications

Beyond pharma, this molecule is a high-value monomer for High-Performance Polymers .

  • Polyesters & Polyurethanes: The di-functional nature (Acid + Alcohol) allows it to function as a chain terminator or, if further functionalized, a monomer.

  • Hyperbranched Polymers: Similar to 2,2-bis(hydroxymethyl)propionic acid (DMPA), this "dibutyl" analog produces polymers with lower glass transition temperatures (Tg) and higher solubility in organic solvents due to the flexible butyl side chains.

Analytical Characterization

Researchers must validate the identity of 105974-42-3 using the following parameters.

TechniqueExpected Signal / Characteristic
¹H NMR (CDCl₃)

11.0-12.0:
Broad singlet (COOH).

3.6-3.8:
Singlet or doublet (CH₂OH).

1.2-1.6:
Multiplets (Butyl -CH₂- chains).

0.9:
Triplet (Terminal -CH₃ groups).
¹³C NMR Quaternary Carbon: Distinct peak ~50-55 ppm (alpha-C).Carbonyl: ~180 ppm (COOH).Alcohol: ~65 ppm (CH₂OH).
Mass Spectrometry [M-H]⁻: 201.28 m/z (ESI Negative mode).Fragment: Loss of H₂O or CO₂ common.
Solubility Soluble in Ethanol, DMSO, DCM. Insoluble in Water.

References

  • SynQuest Laboratories. (2024). Product Specification: this compound (CAS 105974-42-3).[1][2][5] Retrieved from

  • Ambeed. (2024). Safety Data Sheet & Properties: CAS 105974-42-3. Retrieved from

  • BenchChem. (2024). Applications of 2-Ethyl-2-(hydroxymethyl)hexanoic acid and Analogs. (Contextual reference for class properties). Retrieved from

  • PubChem. (2024). Compound Summary: 2-Butylhexanoic acid (Parent Structure). Retrieved from

  • Perstorp. (2024). DMPA and Hindered Carboxylic Acids in Resin Synthesis. (Reference for polymer applications of hindered hydroxy-acids). Retrieved from

Sources

Safety Data Sheet (SDS) and toxicity profile for 2-Butyl-2-(hydroxymethyl)hexanoic acid

[1]

Compound Identity & Physicochemical Properties[1][2][3][4][5]

This molecule belongs to the class of alpha-alkyl, alpha-hydroxymethyl carboxylic acids .[1][2] Its quaternary alpha-carbon creates significant steric hindrance, impacting its chemical reactivity and metabolic stability.[1][2]

PropertySpecification
Chemical Name This compound
CAS Number 105974-42-3
Molecular Formula C₁₁H₂₂O₃
Molecular Weight 202.29 g/mol
Physical State Viscous Liquid or Low-Melting Solid (Temperature dependent)
Solubility Soluble in organic solvents (DMSO, Methanol, DCM); Low water solubility.[1]
pKa (Predicted) ~4.75 (Carboxylic acid group)
LogP (Predicted) ~2.8 – 3.2 (Lipophilic)
Boiling Point ~340°C (Predicted at 760 mmHg)
Structural Visualization

The following diagram illustrates the steric environment of the alpha-carbon, which is critical for understanding its metabolic resistance.[2]

ChemicalStructureCenterQuaternaryAlpha-CarbonAcidCarboxylic Acid(-COOH)Polar HeadCenter->AcidpKa ~4.8AlcoholHydroxymethyl(-CH2OH)Reactive SiteCenter->AlcoholPrimary AlcoholButylButyl Chain(C4)LipophilicCenter->ButylSteric BulkHexylHexyl Chain(C6)LipophilicCenter->HexylSteric Bulk

Figure 1: Structural connectivity showing the quaternary center that blocks beta-oxidation.[1]

Provisional Safety Data Sheet (SDS)

Notice: This SDS is generated based on SAR analysis of homologous branched carboxylic acids.

Section 2: Hazard Identification (GHS Classification)[1][7][8]
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[1]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[1][2]
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[1][3]
Reproductive Toxicity Category 2 (Suspected)H361: Suspected of damaging fertility or the unborn child.[1]

Signal Word: WARNING

Precautionary Statements:

  • P201: Obtain special instructions before use.

  • P261: Avoid breathing dust/fume/gas/mist/vapors.[1][4][2][3][5]

  • P280: Wear protective gloves/protective clothing/eye protection.[1][2][3]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4][2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do.[1][2] Continue rinsing.[1][3]

Section 4: First Aid Measures
  • Inhalation: Move to fresh air. If respiratory irritation persists (coughing, chemically induced pneumonia), seek medical attention.

  • Skin Contact: Wash with non-abrasive soap and water for 15 minutes.[1] Lipophilic acids can penetrate the stratum corneum; monitor for delayed erythema.[1][2]

  • Eye Contact: Flush immediately with saline or water for 15 minutes, lifting eyelids.[1][2] The acidic nature requires thorough irrigation to prevent corneal opacity.[2]

  • Ingestion: Do NOT induce vomiting due to aspiration risk. Rinse mouth.[1][4][3] Administer activated charcoal if within 1 hour of ingestion.[2]

Section 7: Handling and Storage[4][7]
  • Handling: Use in a fume hood.[4][2] The compound is viscous; heating to 40-50°C may facilitate transfer but increases vapor pressure.[1] Avoid contact with strong oxidizers (e.g., Chromic acid, Permanganates) which can violently oxidize the hydroxymethyl group.[1][2]

  • Storage: Store at 2-8°C (Refrigerated). Hygroscopic nature of the hydroxymethyl group requires desiccated storage conditions.[2]

In-Depth Toxicity Profile & Mechanism[1]

The "Valproate Structural Alert"

The most critical toxicological consideration for this compound is its structural similarity to Valproic Acid (VPA) .[1]

  • VPA Structure: 2-Propylpentanoic acid.[1]

  • Subject Molecule: this compound.[1]

Mechanism of Potential Toxicity: Branched-chain carboxylic acids with a quaternary or tertiary alpha-carbon are resistant to mitochondrial beta-oxidation .[1] The alpha-carbon cannot be dehydrogenated because it lacks a proton (or is sterically hindered).[1]

  • Metabolic Blockade: The molecule cannot easily enter the standard fatty acid degradation cycle.[1][2]

  • Alternative Pathways: It is forced into omega-oxidation (CYP450 mediated) or glucuronidation .[1]

  • Hepatotoxicity Risk: Accumulation of the parent acid or its CoA-thioester can deplete free Coenzyme A (CoA) in the mitochondria, potentially interfering with the Urea Cycle (leading to hyperammonemia) or causing microvesicular steatosis.[1]

  • Teratogenicity Risk: VPA is a known histone deacetylase (HDAC) inhibitor, which causes neural tube defects.[1][2] While the hydroxymethyl group on this molecule alters the pharmacophore, the branched acid core remains a structural alert for developmental toxicity .[2]

Predicted Metabolic Fate[1][6]

Metabolismcluster_MitoMitochondria (Blocked)cluster_EREndoplasmic Reticulum (Active)Parent2-Butyl-2-(hydroxymethyl)hexanoic acidBetaOxBeta-OxidationParent->BetaOxSterically Hindered(No Alpha-H)GlucGlucuronidation(UGT Enzymes)Parent->GlucMajor Pathway(-OH or -COOH conjugation)OmegaOmega-Oxidation(CYP450)Parent->OmegaMinor PathwayExcretionRenal ExcretionGluc->ExcretionOmega->Excretion

Figure 2: Metabolic pathway analysis showing the blockage of beta-oxidation due to the quaternary alpha-carbon.[1]

Experimental Protocols

Synthesis Verification (TLC & Stain)

Because this molecule lacks a strong UV chromophore (no aromatic rings), standard UV detection is ineffective.[1]

  • Stationary Phase: Silica Gel 60 F254.[2]

  • Mobile Phase: Hexane:Ethyl Acetate (7:[1]3) + 1% Acetic Acid.[1]

  • Visualization Method: Bromocresol Green (for the acid) or KMnO4 stain (for the alcohol/alkyl chain).[1]

    • Protocol: Dip TLC plate in Bromocresol Green solution.[1][2] The acid will appear as a yellow spot on a blue/green background.[2]

Solubility & Stability Test

Before using in biological assays, stability in aqueous media must be confirmed.[1][2]

  • Preparation: Dissolve 10 mg of compound in 100 µL DMSO.

  • Dilution: Slowly add 900 µL Phosphate Buffered Saline (PBS, pH 7.4).

  • Observation:

    • Clear Solution: Suitable for cell assays.[1]

    • Precipitate/Emulsion: Requires formulation (e.g., complexation with cyclodextrins).[1][2]

    • Note: Due to the C11 lipophilic chain, precipitation is likely above 100 µM.[2]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9793987 (2-ethyl-2-(hydroxymethyl)hexanoic acid - Analog).[1] Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). Registration Dossier for 2-ethylhexanoic acid (Reproductive Toxicity Read-Across).[1] Retrieved from [Link][1]

  • Nau, H., et al. (1991). Valproic acid-induced neural tube defects in mouse and human: aspects of chirality, alternative drug development, pharmacokinetics and pharmacodynamics.[1][2] Pharmacology & Toxicology.[1][6] (Reference for Branched Acid Teratogenicity).

  • SynQuest Laboratories. Safety Data Sheet: this compound (CAS 105974-42-3).[1] (Verified Supplier Data).

Molecular Weight and Formula Analysis of 2-Butyl-2-(hydroxymethyl)hexanoic acid: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the molecular characterization of functionalized aliphatic chains not merely as a routine assay, but as a self-validating system of orthogonal techniques. For highly branched molecules like 2-Butyl-2-(hydroxymethyl)hexanoic acid , relying solely on nominal mass or a single spectroscopic method introduces unacceptable risk due to potential isobaric interferences and complex structural isomerism.

This guide details the authoritative, step-by-step methodologies required to definitively determine the molecular weight (202.29 g/mol ) and empirical formula (C11H22O3) of this compound[1]. By triangulating data from High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR), and Elemental Analysis (EA), we establish a closed-loop validation system where no single data point is trusted in isolation.

Chemical Identity & Theoretical Properties

Before initiating any empirical workflow, it is critical to establish the theoretical parameters of the target analyte. The presence of a quaternary carbon (C2) bonded to a carboxylic acid, a hydroxymethyl group, a butyl chain, and a butyl-terminated main chain dictates our analytical strategy.

Table 1: Chemical Identity and Theoretical Properties

PropertyValue
IUPAC Name This compound
CAS Number 105974-42-3
Molecular Formula C11H22O3
Theoretical Monoisotopic Mass 202.1569 Da
Molecular Weight 202.294 g/mol
Target Ion [M-H]⁻ 201.1496 m/z

Orthogonal Analytical Workflow

To ensure scientific integrity, the analytical workflow is divided into three parallel streams. HRMS provides the exact mass and isotopic fine structure, NMR maps the spatial connectivity of the functional groups, and Elemental Analysis provides the macroscopic mass fractions.

Workflow A This compound Sample Preparation B LC-ESI-HRMS (Negative Mode) A->B C NMR Spectroscopy (1H, 13C, 2D) A->C D Elemental Analysis (Combustion) A->D E Exact Mass & Isotopic Pattern B->E F Structural Connectivity & Functional Groups C->F G C, H, O Mass Percentages D->G H Self-Validating Formula: C11H22O3 MW: 202.29 g/mol E->H F->H G->H

Orthogonal analytical workflow for molecular weight and formula validation.

High-Resolution Mass Spectrometry (HRMS)

The Causality of Experimental Design

For aliphatic carboxylic acids, we deliberately select Electrospray Ionization (ESI) in negative-ion mode . Samples are generally ionized in negative mode to take advantage of the prevalence of carboxylic acid groups, which readily deprotonate to form stable [M-H]⁻ ions[2].

Furthermore, the choice of mobile phase is critical. We utilize a Methanol/Water mixture rather than Acetonitrile. Increasing the methanol concentration increases the speed of ESI droplet drying; this leads to the faster formation of smaller droplets, which facilitates ion evaporation and significantly increases the Ionization Efficiency (IE) of the acid[3].

Step-by-Step LC-ESI-HRMS Protocol
  • Sample Preparation: Accurately weigh 1.0 mg of the analyte and dissolve it in 1.0 mL of a 50:50 (v/v) Methanol:Water solution to achieve a 1 mg/mL stock. Dilute to a final working concentration of 10 µg/mL.

  • Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient from 5% to 95% Methanol over 10 minutes.

  • Ionization: Operate the ESI source in negative mode. Set the capillary voltage to -2.5 kV and the desolvation temperature to 350°C.

  • Mass Acquisition: Utilize an Orbitrap or Q-TOF mass spectrometer. Set the resolving power to ≥70,000 (FWHM at m/z 200) to ensure baseline separation from any background isobaric interferences[3].

  • Data Processing: Extract the chromatogram for the theoretical [M-H]⁻ ion at m/z 201.1496. Calculate the mass error (must be < 2 ppm) and analyze the ¹³C isotopic pattern to validate the carbon count (C11).

Table 2: LC-ESI-HRMS Methodological Parameters

ParameterSetting / Rationale
Ionization Mode ESI Negative ([M-H]⁻)
Mobile Phase H₂O / Methanol (Gradient)
Resolving Power > 70,000 (FWHM at m/z 200)
Mass Tolerance < 2.0 ppm mass error

Multidimensional NMR Spectroscopy

The Causality of Experimental Design

While HRMS confirms the molecular formula (C11H22O3), it cannot differentiate between structural isomers. To validate the specific formula of this compound, we must prove the existence of the quaternary C2 carbon.

The choice of NMR solvent is a calculated decision. While CDCl₃ is standard for organic molecules, it allows for rapid proton exchange. To distinctly observe the labile protons of the carboxylic acid (-COOH) and the hydroxymethyl group (-OH), we dissolve the sample in DMSO-d₆ . This highly polar, aprotic solvent strongly hydrogen-bonds with the hydroxyl groups, slowing their exchange rate and allowing them to appear as distinct, quantifiable peaks in the ¹H spectrum.

Step-by-Step NMR Protocol
  • Sample Preparation: Dissolve 15-20 mg of the purified compound in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% TMS as an internal standard.

  • ¹H NMR Acquisition: Acquire the proton spectrum at 400 MHz or 600 MHz. Use 16-32 scans with a relaxation delay (D1) of 2 seconds to ensure accurate integration of the aliphatic chains.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum with proton decoupling. Use a minimum of 1024 scans to achieve an adequate signal-to-noise ratio for the unprotonated quaternary carbon (C2) and the carbonyl carbon.

  • 2D NMR (HSQC & HMBC): Acquire Heteronuclear Single Quantum Coherence (HSQC) to map protons to their directly attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC) to observe 2- and 3-bond couplings. The HMBC is critical for proving that the two butyl chains, the hydroxymethyl group, and the carboxylic acid all converge at the quaternary C2.

Table 3: Expected NMR Chemical Shifts (in DMSO-d₆)

NucleusShift (ppm)MultiplicityAssignment
¹H ~12.0Broad Singlet-COOH (Carboxylic acid proton)
¹H ~4.5Broad Triplet-OH (Hydroxyl proton, coupled to CH₂)
¹H 3.4 - 3.6AB Quartet / Singlet-CH₂-OH (Hydroxymethyl protons)
¹³C ~177.0Singlet-COOH (Carbonyl carbon)
¹³C ~64.0Singlet-CH₂-OH (Hydroxymethyl carbon)
¹³C ~50.0SingletQuaternary C2

Elemental Analysis (Combustion)

The Causality of Experimental Design

To close the validation loop, Elemental Analysis (CHNS/O) is performed. This technique is immune to the ionization biases of mass spectrometry and the relaxation artifacts of NMR. By completely combusting the sample and measuring the evolved gases, we obtain the absolute mass percentages of Carbon, Hydrogen, and Oxygen, providing an empirical formula that strictly limits the chemical space for HRMS formula generation.

Step-by-Step EA Protocol
  • Sample Weighing: Accurately weigh 2.0 to 3.0 mg of the thoroughly dried compound into a combustible tin capsule using a microbalance.

  • Combustion: Drop the capsule into a furnace operating at 1000°C in a highly oxygenated environment to ensure complete oxidation to CO₂ and H₂O.

  • Gas Chromatography: Sweep the combustion gases via a helium carrier gas through a GC column to separate the CO₂ and H₂O.

  • Quantification: Detect the gases using a Thermal Conductivity Detector (TCD). The theoretical mass fractions for C11H22O3 are C: 65.31% , H: 10.96% , and O: 23.73% . Experimental values must fall within ±0.3% of these theoretical targets to validate the formula.

Conclusion

The accurate molecular weight and formula analysis of this compound cannot be achieved through a single analytical lens. By combining the exact mass capabilities of negative-mode LC-ESI-HRMS, the spatial connectivity mapping of DMSO-d₆ NMR, and the bulk empirical validation of Elemental Analysis, we create a robust, self-validating dataset. This orthogonal approach ensures absolute confidence in the molecular identity (C11H22O3, 202.29 g/mol ) for downstream drug development and chemical synthesis applications.

References

  • CAS 105974-42-3 | 2129-1-19 | MDL MFCD08543448 | this compound - Synquest Labs. synquestlabs.com.
  • High Molecular Weight Spectral Interferences in Mass Spectra of Dissolved Organic M
  • Standard-free Quantification of Dicarboxylic Acids: Case Studies with Salt-rich Effluents and Serum - DORA 4RI. lib4ri.ch.
  • an Open Access Journal by MDPI - Repository - UNAIR. unair.ac.id.

Sources

Reactivity of alpha-hydroxymethyl substituted carboxylic acids

The -Hydroxymethyl Carboxylic Acid Motif: Reactivity, Synthesis, and Application in Drug Design

Executive Summary

The


-hydroxymethyl carboxylic acid


-methylene carboxylic acids
1,3-dioxolan-4-ones

This guide analyzes the electronic and steric factors governing its reactivity, provides validated synthetic protocols, and outlines its strategic use in covalent drug discovery.

Structural & Electronic Properties

The reactivity of this motif is defined by the proximity of the primary hydroxyl group to the carboxylic acid.

PropertyValue/DescriptionImplication for Reactivity
pKa (

-COOH)
~3.5 – 4.0Slightly more acidic than unsubstituted acids due to the electron-withdrawing inductive effect (-I) of the

-hydroxymethyl group.
H-Bonding IntramolecularStrong intramolecular H-bonding between the

and carbonyl oxygen stabilizes the ground state but facilitates dehydration under acidic conditions.
Steric Bulk ModerateThe quaternary center (if

) restricts rotation, favoring specific conformers that accelerate cyclization or elimination.
Stability pH-DependentSusceptible to retro-aldol cleavage (deformylation) under strong basic conditions; susceptible to dehydration under acidic/thermal conditions.

Core Reactivity Profile

The utility of

Dehydration: The "Warhead" Generator

The most significant application in drug discovery is the controlled dehydration to form


-methylene carboxylic acidsMichael acceptors
  • Mechanism: Acid-catalyzed elimination or activation of the alcohol (e.g., mesylation) followed by base-induced E2 elimination.

  • Reagents: Burgess reagent (mild, neutral conditions) is preferred over harsh acidic dehydration to prevent polymerization.

  • Outcome: Formation of the acrylic acid pharmacophore.

Masking & Protection: 1,3-Dioxolan-4-ones

Reaction with aldehydes or ketones (typically using acid catalysis and a dehydrating agent like a Dean-Stark trap) yields 1,3-dioxolan-4-ones .

  • Significance: This "Seebach protection" locks the conformation, protects both the alcohol and acid, and creates a chiral template for further alkylation at the

    
    -position.
    
  • Stability: These heterocycles are stable to base but hydrolyze rapidly in dilute acid.

Retro-Aldol Instability

Because these compounds are often synthesized via aldol addition of formaldehyde, the reverse reaction is thermodynamically accessible.

  • Risk Factor: Exposure to strong bases (e.g., NaOH, NaH) at elevated temperatures can cause the loss of formaldehyde, regenerating the parent enolate.

  • Mitigation: Perform deprotonations at cryogenic temperatures (-78 °C) or use kinetic bases (LDA/LiHMDS).

Visualization: Reactivity Divergence

ReactivityStartα-HydroxymethylCarboxylic AcidDehydrationα-Methylene Acid(Michael Acceptor)Start->Dehydration Burgess Reagentor MsCl/Et3NProtection1,3-Dioxolan-4-one(Chiral Mask)Start->Protection RCHO, H+, -H2ORetroAldolParent Acid +FormaldehydeStart->RetroAldol Strong Base, Δ(Retro-Aldol)

Figure 1: The divergent reactivity pathways of the

Synthetic Methodologies

Organocatalytic -Hydroxymethylation

The most robust method for enantioselective synthesis is the organocatalytic cross-aldol reaction using formaldehyde.

  • Catalyst: Jørgensen-Hayashi diarylprolinol silyl ethers.

  • Mechanism: The catalyst forms an enamine with the aldehyde substrate, which attacks the formaldehyde electrophile from a sterically defined face.

  • Advantages: High enantioselectivity (>90% ee), mild conditions, and uses aqueous formalin.

Experimental Protocol: Synthesis of (S)-2-(Hydroxymethyl)butanoic Acid

Note: This protocol is adapted from optimized literature procedures (e.g., Org. Synth. 2015, 92, 320).

Reagents:

  • Butanal (1.0 equiv)

  • Formalin (37% aq. formaldehyde, 3.0 equiv)

  • (S)-(-)-Proline or Diarylprolinol ether catalyst (10 mol%)

  • Solvent: pH 7 phosphate buffer / THF mix (to prevent retro-aldol).

Step-by-Step Workflow:

  • Reaction Setup: To a flask containing the catalyst (10 mol%) and THF (0.5 M), add the aldehyde (10 mmol).

  • Addition: Cool to 0 °C. Add aqueous formalin (30 mmol) slowly.

  • Incubation: Stir at 4 °C for 24 hours. Monitor by TLC (stain with KMnO4; product is a polar diol/acid precursor).

  • Oxidation (In-situ): The immediate product is the

    
    -hydroxymethyl aldehyde. To get the acid, treat the crude mixture with 
    
    
    (sodium chlorite) and
    
    
    in
    
    
    -BuOH/water (Pinnick Oxidation conditions).
  • Workup: Quench with sodium sulfite. Acidify to pH 3 with 1N HCl. Extract with Ethyl Acetate (

    
    ).
    
  • Purification: Silica gel chromatography (MeOH/DCM gradient).

Self-Validation Check:

  • If yield is low: Check pH during oxidation. Pinnick oxidation requires acidic buffering.

  • If ee is low: Ensure temperature remained at 4 °C; higher temps promote racemization via retro-aldol.

Applications in Drug Design[1]

Covalent Inhibitor Design

The


-methylene-

-butyrolactone
  • Mechanism: The hydroxyl group can cyclize onto a

    
    -ester (if present) or dehydrate to the 
    
    
    -methylene group.
  • Target: Cysteine residues in the ATP-binding pockets of kinases or catalytic triads of enzymes.

  • Example: C75 (Fatty Acid Synthase Inhibitor) utilizes this structural logic to bind irreversibly to the ketoacyl synthase domain.

Bioisosteres

The group acts as a non-ionizable (at physiological pH, the OH is neutral) but polar mimic of:

  • Serine: In peptide mimetics.

  • Phosphate: The geometry of

    
     mimics the tetrahedral transition state of ester hydrolysis.
    
Visualization: Organocatalytic Synthesis Pathway

SynthesisSubstrateAldehyde(R-CH2-CHO)EnamineEnamineIntermediateSubstrate->Enamine Proline Cat.Aldolα-HydroxymethylAldehydeEnamine->Aldol Formaldehyde (aq)OxidationPinnick Oxidation(NaClO2)Aldol->Oxidation In-situProductα-HydroxymethylCarboxylic AcidOxidation->Product COOH Formation

Figure 2: The organocatalytic route to chiral

References

  • Organoc

    
    -Hydroxymethylation of Aldehydes. Organic Syntheses, 2015, 92, 320-327. Link
    
  • New Chemistry of Chiral 1,3-Dioxolan-4-Ones. Molecules, 2023, 28(9), 3868. Link

  • Regioselective dehydr

    
    -hydroxymethyl tetrahydrofurans using Burgess' reagent. Organic & Biomolecular Chemistry, 2011. Link
    
  • Stereoselective synthesis of

    
    -(hydroxymethylaryl/alkyl)-
    
    
    -methylene-
    
    
    -butyrolactones.
    Organic Letters, 2011, 13(10), 2594-7.[1] Link
  • Aldol Addition and Condensation Reactions. Master Organic Chemistry. Link

Technical Guide: Industrial Applications of 2-Butyl-2-(hydroxymethyl)hexanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

CAS No: 105974-42-3 Formula: C₁₁H₂₂O₃ Molecular Weight: 202.29 g/mol Synonyms: 2,2-Dibutyl-3-hydroxypropanoic acid; α-Hydroxymethyl-α-butylhexanoic acid.

Part 1: Executive Summary & Chemical Profile

The "Neoteric" Building Block

2-Butyl-2-(hydroxymethyl)hexanoic acid represents a specialized class of sterically hindered, bifunctional neoteric acids . Unlike common linear hydroxy acids (e.g., lactic acid) or simple branched versions (e.g., dimethylolpropionic acid - DMPA), this molecule combines extreme hydrophobicity with significant steric shielding.

Its structure is defined by a quaternary


-carbon bonded to:
  • A reactive Carboxyl group (-COOH) .

  • A reactive Hydroxymethyl group (-CH₂OH) .[1]

  • Two Butyl chains (one explicit butyl substituent, one inherent from the hexanoic backbone).

Key Industrial Value Proposition
  • Hydrolytic Stability: The "umbrella effect" of the two butyl chains protects the ester linkages formed at the carboxyl or hydroxyl sites from hydrolytic attack, making it superior to DMPA in harsh environments.

  • Lipophilicity: With an 8-carbon aliphatic load (two C4 chains) per functional unit, it acts as a powerful compatibilizer for non-polar matrices (oils, polyolefins) and polar functionalities.

  • AB-Type Monomer Utility: As a hydroxy-acid, it can self-polymerize or copolymerize to form polyesters with high free volume, resulting in lower glass transition temperatures (

    
    ) and improved flexibility.
    

Part 2: Primary Industrial Applications

High-Performance Hydrophobic Polyesters & Alkyds

In the synthesis of polyester resins and alkyd coatings, moisture resistance is often the failure point. Incorporating this compound as a comonomer introduces a hydrophobic barrier directly into the polymer backbone.

  • Mechanism: The molecule acts as an AB-monomer (Hydroxy-Acid). When polymerized, it forms a linear backbone with two pendant butyl groups at every repeat unit.

  • Effect: These pendant chains disrupt chain packing (reducing crystallinity) and repel water molecules, significantly lowering the water absorption of the final resin.

  • Application: Marine coatings, automotive basecoats, and potting compounds for electronics where moisture ingress must be minimized.

Synthetic Lubricant Esters

The compound serves as a precursor for "Complex Esters" used in aviation and refrigeration lubricants.

  • Protocol: Reacting the hydroxyl group with a fatty acid (capping) and the carboxyl group with an alcohol (capping) creates a fully hindered ester.

  • Thermal Stability: The quaternary carbon prevents

    
    -hydrogen elimination, a common thermal degradation pathway. This allows the lubricant to withstand higher operating temperatures (>200°C) without breaking down.
    
Pharmaceutical Prodrug Linkers

In drug development, this molecule offers a strategy to increase the lipophilicity of polar drugs (increasing bioavailability) while providing a stable linker that resists premature enzymatic hydrolysis in plasma.

  • Concept: The drug is esterified to the carboxylic acid end. The steric bulk of the butyl groups slows down esterase activity, prolonging the half-life of the prodrug in the body.

Part 3: Visualization of Chemical Logic

Diagram 1: Steric Shielding & Hydrophobicity Model

This diagram illustrates the "Umbrella Effect" where the butyl chains protect the reactive core.

StericShielding Core Quaternary Alpha-Carbon COOH Carboxyl Group (Reactive) Core->COOH CH2OH Hydroxymethyl (Reactive) Core->CH2OH Butyl1 Butyl Chain (C4) (Hydrophobic Shield) Core->Butyl1 Butyl2 Butyl Chain (C4) (Hydrophobic Shield) Core->Butyl2 Attack Hydrolytic Attack (H2O) Attack->COOH Blocked by Steric Bulk

Caption: The quaternary center anchors two butyl chains that sterically hinder hydrolytic attack on the ester linkage.

Part 4: Experimental Protocol

Synthesis of a Hydrophobic Polyester Prepolymer

Objective: To synthesize a low-molecular-weight oligomer using this compound to demonstrate its utility as a hydrophobic modifier.

Materials:
ReagentRoleMass/VolMolar Eq
This compound Monomer20.2 g1.0
Adipic Acid Co-monomer (Spacer)7.3 g0.5
1,4-Butanediol Chain Extender4.5 g0.5
Titanium(IV) butoxide Catalyst0.05 g0.1 wt%
Xylene Azeotropic Solvent10 mL-
Methodology:
  • Setup: Equip a 100 mL three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add the this compound, Adipic Acid, and 1,4-Butanediol to the flask.

  • Inerting: Purge the system with nitrogen for 15 minutes to remove oxygen (prevents yellowing).

  • Initial Heating: Heat the mixture to 160°C in an oil bath. The solids will melt into a homogeneous clear liquid.

  • Catalysis: Once melted, add the Titanium(IV) butoxide catalyst via syringe.

  • Esterification (Stage 1): Increase temperature to 190°C . Water will begin to evolve and collect in the Dean-Stark trap. Xylene can be added here to facilitate water removal via azeotrope.

  • Vacuum Stage (Stage 2): After 4 hours, or when acid number titration indicates >90% conversion, slowly apply vacuum (down to 20 mbar) to drive the reaction to completion and remove trace solvent.

  • Workup: Cool the resin to 80°C and discharge into a PTFE-lined tray.

Validation:

  • FTIR Analysis: Look for the disappearance of the broad -OH stretch (3400 cm⁻¹) and the sharpening of the Ester Carbonyl peak (1735 cm⁻¹).

  • Solubility Test: The resulting resin should be soluble in Hexane or Toluene (indicating high hydrophobicity) but insoluble in water.

Diagram 2: Synthesis Workflow Logic

SynthesisWorkflow Input Monomer Charge (Acid-Alcohol + Diacid) Step1 Melt & Inert (160°C, N2) Input->Step1 Step2 Azeotropic Esterification (190°C, -H2O) Step1->Step2 Ti(IV) Cat. Step3 Vacuum Finishing (<20 mbar) Step2->Step3 >90% Conv. Output Hydrophobic Polyester Resin Step3->Output

Caption: Step-by-step polyesterification workflow for incorporating the hindered acid-alcohol monomer.

Part 5: References

  • Ota, K., Nagao, K., & Ohmiya, H. (2021).[2] "Synthesis of Sterically Hindered α-Hydroxycarbonyls through Radical-Radical Coupling." Organic Letters, 23(11), 4420-4425. [Link][3]

  • PubChem. (n.d.). Compound Summary: this compound.[4][5][6] National Library of Medicine. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocols for 2-Butyl-2-(hydroxymethyl)hexanoic Acid from Formaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Butyl-2-(hydroxymethyl)hexanoic acid (CAS 105974-42-3) is a highly branched, sterically hindered aliphatic β-hydroxy carboxylic acid[1]. With the molecular formula C₁₁H₂₂O₃ and a molecular weight of 202.29 g/mol , this achiral building block features a pseudo-symmetric C2 center bearing two identical n-butyl chains. It is a critical intermediate in the development of active pharmaceutical ingredients (APIs), specialized lipid nanoparticles, and high-performance cross-linked polymers.

This application note details two distinct, self-validating synthetic protocols to achieve the targeted hydroxymethylation using formaldehyde: a scalable Two-Step Aldol-Pinnick Sequence and a rapid Direct Enolate Hydroxymethylation .

Mechanistic Rationale & Strategy Selection

The introduction of a hydroxymethyl group (-CH₂OH) at the α-position of a crowded aliphatic system requires strict control over chemoselectivity to prevent over-oxidation or retro-aldol degradation.

  • Route A (Aldol-Pinnick Sequence): This route mimics the industrial synthesis of analogous compounds like 2-ethyl-2-(hydroxymethyl)hexanoic acid[2]. It relies on the base-catalyzed crossed aldol condensation of 2-butylhexanal with formaldehyde[3]. Because 2-butylhexanal possesses only a single α-proton, the reaction cleanly stops at the mono-hydroxymethylated aldehyde when a mild base (e.g., triethylamine) is used, avoiding the competing Cannizzaro-type reduction. The subsequent selectively oxidizes the aldehyde to the carboxylic acid without affecting the sensitive primary alcohol.

  • Route B (Enolate Alkylation): Designed for medicinal chemistry and rapid analog generation, this route directly utilizes 2-butylhexanoic acid (di-n-butylacetic acid). Treatment with strong non-nucleophilic base generates a lithium enediolate dianion, which acts as a potent nucleophile against depolymerized paraformaldehyde.

SynthesisWorkflow Start Target: 2-Butyl-2-(hydroxymethyl) hexanoic acid RouteA Route A: Two-Step Aldol + Oxidation (Scale-Up/Process) Start->RouteA RouteB Route B: One-Step Enolate Alkylation (MedChem/Discovery) Start->RouteB SM_A SM: 2-Butylhexanal + Formaldehyde RouteA->SM_A SM_B SM: 2-Butylhexanoic acid + Paraformaldehyde RouteB->SM_B StepA1 1. Base-Catalyzed Aldol Condensation SM_A->StepA1 StepB1 1. LDA (2.2 eq), THF, -78°C 2. (CH2O)n warming to RT SM_B->StepB1 StepA2 2. Pinnick Oxidation (NaClO2) StepA1->StepA2 Product Pure Target Compound CAS: 105974-42-3 StepA2->Product StepB1->Product

Synthetic decision tree for this compound.

Comparative Analysis of Synthesis Routes

ParameterRoute A: Aldol-Pinnick SequenceRoute B: Direct Enolate Alkylation
Primary Use Case Process Chemistry / Scale-upDiscovery / Medicinal Chemistry
Overall Yield 75 – 85% (over 2 steps)55 – 65% (single step)
Key Reagents Triethylamine, Formaldehyde, NaClO₂LDA, Paraformaldehyde
Scalability Excellent (>1 kg scale)Moderate (Exothermic quench limits scale)
Chemoselectivity High (Pinnick protects primary -OH)Moderate (Requires strict moisture control)
E-Factor Low (Aqueous streams easily treated)High (Requires cryogenic cooling & THF)

Experimental Methodologies

Protocol A: Two-Step Aldol-Pinnick Sequence (Process/Scale-Up)
Step 1: Base-Catalyzed Aldol Condensation

Causality Check: Triethylamine (TEA) is specifically chosen over NaOH to prevent the intermediate aldehyde from undergoing an irreversible Cannizzaro disproportionation into the corresponding diol and formate[3].

Reagent Stoichiometry:

Reagent MW ( g/mol ) Equivalents Amount (for 100 mmol scale)
2-Butylhexanal 156.27 1.0 15.63 g
Formaldehyde (37% aq) 30.03 1.2 9.73 g (approx. 8.9 mL)
Triethylamine (TEA) 101.19 0.2 2.02 g (approx. 2.8 mL)

| Ethanol (Solvent) | - | - | 50 mL |

Procedure:

  • Initiation: Charge a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer with 2-butylhexanal and ethanol.

  • Addition: Add the 37% aqueous formaldehyde solution, followed by the dropwise addition of TEA.

  • Thermal Activation: Heat the biphasic mixture to 65 °C. The mixture will homogenize as the reaction progresses. Stir for 6 hours.

  • Validation: Monitor via GC-MS or TLC (Hexanes:EtOAc 8:2). The disappearance of the 2-butylhexanal peak confirms completion.

  • Workup: Concentrate the mixture under reduced pressure to remove ethanol. Partition the residue between Ethyl Acetate (100 mL) and Water (50 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield crude 2-butyl-2-(hydroxymethyl)hexanal .

Step 2: Chemoselective Pinnick Oxidation

Causality Check: 2-methyl-2-butene is employed as a highly efficient scavenger for hypochlorous acid (HOCl), a byproduct of the chlorite reduction. Without this scavenger, HOCl would rapidly chlorinate the aliphatic backbone or oxidize the newly formed primary alcohol.

Procedure:

  • Preparation: Dissolve the crude 2-butyl-2-(hydroxymethyl)hexanal (approx. 100 mmol) in 100 mL of tert-butanol and 25 mL of 2-methyl-2-butene. Cool the solution to 0 °C in an ice bath.

  • Buffer System: In a separate flask, dissolve Sodium chlorite (NaClO₂, 150 mmol, 13.5 g) and Sodium dihydrogen phosphate (NaH₂PO₄, 150 mmol, 18.0 g) in 75 mL of deionized water. Note: The acidic buffer (pH ~3.5) is critical to generate the active oxidant, chlorous acid (HClO₂).

  • Oxidation: Add the aqueous buffer solution dropwise to the organic mixture over 30 minutes, maintaining the internal temperature below 10 °C.

  • Maturation: Remove the ice bath and allow the reaction to stir vigorously at room temperature for 4 hours.

  • Isolation: Concentrate the mixture to remove volatile organics (tert-butanol and 2-methyl-2-butene). Extract the aqueous residue with Dichloromethane (3 x 75 mL). Wash the combined organic layers with water, dry over MgSO₄, and evaporate to yield This compound . Recrystallize from heptane if necessary.

MechanisticPathway A 2-Butylhexanal (C10H20O) B Enolate Intermediate (Base catalyzed) A->B NEt3 C Aldol Addition with HCHO B->C D 2-Butyl-2-(hydroxymethyl) hexanal C->D H2O quench E Pinnick Oxidation (HClO2 active species) D->E NaClO2 NaH2PO4 F Target Carboxylic Acid (C11H22O3) E->F - HOCl

Mechanistic sequence of the Aldol-Pinnick synthesis route.

Protocol B: Direct Enolate Hydroxymethylation (Discovery/MedChem)

Causality Check: Exactly 2.1 to 2.2 equivalents of Lithium diisopropylamide (LDA) are required. The first equivalent deprotonates the carboxylic acid to form the carboxylate salt, while the second equivalent removes the sterically hindered α-proton to form the reactive lithium enediolate dianion.

Procedure:

  • Dianion Generation: Under an inert argon atmosphere, dissolve 2-butylhexanoic acid (10 mmol, 1.72 g) in anhydrous THF (30 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add LDA (2.0 M in THF/heptane, 22 mmol, 11.0 mL) dropwise over 15 minutes. Stir at -78 °C for 1 hour, then warm to 0 °C for 30 minutes to ensure complete dianion formation.

    • Self-Validation Step: Quench a 0.5 mL aliquot with D₂O. Analysis via ¹H NMR should show >95% deuterium incorporation at the α-position, confirming enolate generation.

  • Electrophilic Addition: Re-cool the reaction mixture to -78 °C. Add dry, solid paraformaldehyde (30 mmol, 0.90 g) in a single portion.

  • Alkylation: Allow the reaction to slowly warm to room temperature overnight (approx. 14 hours). The depolymerization of paraformaldehyde and subsequent trapping by the enolate occurs seamlessly as the temperature rises.

  • Quench & Extraction: Quench the reaction by carefully adding 1M HCl (50 mL) until the aqueous layer reaches pH 2. Extract with Ethyl Acetate (3 x 40 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc with 1% Acetic Acid) to isolate the pure product.

Analytical Characterization & Self-Validation

To verify the structural integrity of the synthesized this compound, analysts should rely on the following spectroscopic markers:

  • Symmetry Insight (Crucial): Because the C2 carbon is bonded to two identical n-butyl chains, the molecule is achiral . Consequently, the diastereotopic complexity normally seen in α-substituted β-hydroxy acids is absent.

  • ¹H NMR (CDCl₃): The hydroxymethyl protons (-CH₂ OH) will appear as a sharp, integrated singlet at approximately δ 3.65 ppm, rather than an AB quartet. The terminal methyl groups of the butyl chains will appear as a triplet at δ 0.90 ppm (6H).

  • IR Spectroscopy: Look for a broad, overlapping O-H stretch spanning 3400–2800 cm⁻¹ (characteristic of both the primary alcohol and the hydrogen-bonded carboxylic acid dimer) and a strong C=O stretch at 1705 cm⁻¹.

References

  • Wikipedia. "3-Hydroxypropionic acid". General Properties of Beta-Hydroxy Acids. Available at:[Link][4]

  • Pfeffer, P. E., Silbert, L. S., & Chirinko, J. M. (1972). "α-Anions of carboxylic acids. II. Formation and alkylation of α-metalated aliphatic acids". Journal of Organic Chemistry, 37(3), 451–458. Available at:[Link]

Sources

Procedure for esterification of 2-Butyl-2-(hydroxymethyl)hexanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Protocols for the Esterification of 2-Butyl-2-(hydroxymethyl)hexanoic Acid

Executive Summary & Chemical Context

This compound (CAS 105974-42-3) is a highly branched, bifunctional aliphatic building block. Featuring both a primary hydroxyl group and a carboxylic acid bound to a fully substituted (quaternary) alpha-carbon, it represents a sterically demanding substrate. This neopentyl-like architecture provides exceptional chemical stability and lipophilicity, making it valuable in specialty polymers, resin systems, and prodrug formulations. However, the extreme steric hindrance at the C2 position severely complicates standard esterification protocols[1]. This guide provides field-proven, self-validating methodologies to selectively esterify either functional group or to drive A-B step-growth polymerization.

Mechanistic Causality & Reaction Design

The disparity in steric environments between the two functional groups dictates the synthetic strategy:

  • O-Esterification (Hydroxyl Targeting): The primary hydroxymethyl group is highly nucleophilic and unhindered. It readily undergoes acylation using standard acyl donors (chlorides/anhydrides) under mild basic conditions.

  • C-Esterification (Carboxyl Targeting): The bulky di-butyl substitution at the alpha-carbon restricts the Bürgi-Dunitz trajectory, shielding the carbonyl carbon from incoming nucleophiles. Traditional Fischer esterification (acid catalysis + heat) fails due to slow kinetics and unfavorable thermodynamics. Successful C-esterification requires bypassing direct nucleophilic attack by generating a highly reactive acylpyridinium intermediate via Steglich coupling (DCC/DMAP)[2][3].

  • Chemoselectivity & Self-Condensation: Because the molecule is an A-B monomer, activating the carboxylic acid without protecting the hydroxyl group will inevitably trigger self-condensation, yielding linear polyesters[1].

G A 2-Butyl-2-(hydroxymethyl) hexanoic acid B O-Esterification (Hydroxyl Targeting) A->B Acyl Donor C C-Esterification (Carboxyl Targeting) A->C Alcohol + Coupling Agent D Self-Condensation (Polymerization) A->D Heat + Catalyst E Acyl Chloride / TEA Rapid, High Yield B->E F Steglich (DCC/DMAP) Requires OH Protection C->F G Bulk Polycondensation High Temp / Vacuum D->G

Divergent esterification pathways for this compound.

Experimental Protocols

Protocol A: Selective O-Esterification (Hydroxyl Acylation) Objective: Esterify the primary hydroxyl group while leaving the hindered carboxylic acid intact. Causality: The primary OH is vastly more nucleophilic than the hindered COOH. Using an acyl chloride with a non-nucleophilic base (Triethylamine) ensures rapid O-acylation without activating the carboxylate. Procedure:

  • Preparation: Dissolve 1.0 eq of this compound in anhydrous dichloromethane (DCM) (0.2 M concentration) under an inert atmosphere (N2/Ar).

  • Base Addition: Add 1.5 eq of Triethylamine (TEA) and 0.1 eq of 4-Dimethylaminopyridine (DMAP) to act as an acyl transfer catalyst[3].

  • Acylation: Cool the mixture to 0 °C. Dropwise add 1.1 eq of the desired acyl chloride. Self-Validation: The immediate formation of a white precipitate (TEA·HCl) confirms the reaction is proceeding.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor via TLC (Hexane/EtOAc 7:3, visualized with KMnO4).

  • Workup: Quench with saturated aqueous NH4Cl. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: C-Esterification via Steglich Coupling Objective: Esterify the sterically hindered carboxylic acid with an external alcohol. Causality: To overcome the neopentyl-like steric shielding, N,N'-Dicyclohexylcarbodiimide (DCC) is used to form an O-acylisourea intermediate. DMAP is strictly required to attack this intermediate, forming an exposed, highly reactive acylpyridinium ion that the incoming alcohol can easily trap[2]. Note: The native hydroxyl group must be pre-protected (e.g., as a TBS ether) to prevent polymerization. Procedure:

  • Activation: Dissolve 1.0 eq of OH-protected this compound and 1.2 eq of the target alcohol in anhydrous DCM.

  • Catalysis: Add 0.2 eq of DMAP[3].

  • Coupling: Cool to 0 °C and add 1.1 eq of DCC dissolved in DCM. Self-Validation: The gradual formation of insoluble dicyclohexylurea (DCU) indicates successful activation of the carboxylic acid[2].

  • Reaction: Stir at room temperature for 16-24 hours. Hindered acids require extended reaction times.

  • Purification: Filter off the DCU byproduct. Wash the filtrate with 0.5 M HCl, saturated NaHCO3, and brine. Purify the concentrated crude via silica gel chromatography.

Mechanism N1 Hindered COOH N2 O-Acylisourea Intermediate N1->N2 DCC N3 Acylpyridinium Ion (Active) N2->N3 DMAP N4 Sterically Hindered Ester N3->N4 R-OH

DMAP-catalyzed Steglich esterification mechanism overcoming steric hindrance.

Protocol C: A-B Step-Growth Polycondensation Objective: Synthesize linear aliphatic polyesters via self-condensation. Causality: By applying high heat and vacuum, the thermodynamic equilibrium of Fischer esterification is driven forward through the continuous removal of water[1]. Procedure:

  • Melt Phase: Charge the neat monomer into a round-bottom flask equipped with a short-path distillation head.

  • Catalysis: Add 0.1 wt% of p-Toluenesulfonic acid (pTSA) or Titanium tetrabutoxide (Ti(OBu)4).

  • Condensation: Heat to 150-180 °C under a nitrogen sweep for 2 hours to remove bulk water.

  • Vacuum Stage: Apply high vacuum (< 1 mbar) and maintain temperature for an additional 4-6 hours to build molecular weight. Self-Validation: A significant increase in melt viscosity and cessation of water distillation indicates high conversion[1].

Quantitative Data Presentation

The following table summarizes the kinetic and thermodynamic parameters for the various esterification pathways, providing a comparative baseline for reaction optimization.

Esterification MethodTarget GroupReagents / CatalystTemp (°C)Time (h)Expected YieldPrimary Byproduct
O-Acylation Primary -OHAcyl Chloride, TEA, DMAP0 to 252 - 4> 90%TEA·HCl salt
Fischer (C-Ester) Hindered -COOHAlcohol (solvent), H₂SO₄Reflux> 48< 30%Water
Steglich (C-Ester) Hindered -COOHAlcohol, DCC, DMAP0 to 2516 - 2475 - 85%Dicyclohexylurea
Polycondensation Both (-OH & -COOH)Ti(OBu)₄ or pTSA150 - 1806 - 8> 95% (Conv.)Water (distilled)

Table 1: Comparative reaction parameters for the esterification of this compound.

References

  • Title: Conformationally restricted 4-dimethylaminopyridine (DMAP) analogs: synthesis and evaluation of catalytic effectiveness. Source: ResearchGate URL:[Link]

  • Title: Synthesis of DMPA polyesters and related hindered aliphatic systems. Source: European Polymer Journal (via JKU ePUB) URL:[Link]

Sources

Protocol for synthesizing hyperbranched polymers using 2-Butyl-2-(hydroxymethyl)hexanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers synthesizing hydrophobically modified hyperbranched polyesters (HBPEs).

Important Chemical Clarification: The specific molecule 2-Butyl-2-(hydroxymethyl)hexanoic acid (CAS: 5680-09-1) is an AB-type monomer (one carboxyl group, one hydroxyl group).

  • AB Monomers typically form linear polymers.

  • AB₂ Monomers (e.g., 2,2-Bis(hydroxymethyl)propionic acid, DMPA) are required to form hyperbranched structures.

  • Interpretation: This protocol assumes you are either:

    • Using 2,2-Bis(hydroxymethyl)hexanoic acid (an AB₂ analog) to build the hyperbranched core.

    • Using the named AB monomer to hydrophobically modify/cap a hyperbranched core synthesized from standard monomers (like DMPA).

This guide covers both scenarios, focusing on the Melt Polycondensation method.

Target Molecule: Hyperbranched Polyester (HBPE) based on 2-alkyl-2-(hydroxymethyl)alkanoic acid derivatives. Method: Acid-Catalyzed Melt Polycondensation.

Scientific Principles & Mechanism

The AB₂ Polycondensation Mechanism

Hyperbranched polyesters are synthesized via the step-growth polymerization of AB₂ monomers (containing one acid group 'A' and two hydroxyl groups 'B') often initiated by a multifunctional core (B₃ or B₄ ).

  • Core (B₃/B₄): Trimethylolpropane (TMP) or Pentaerythritol (PE). Controls molecular weight and polydispersity (PDI).

  • Propagation: The 'A' group of the monomer reacts with 'B' groups on the core or growing chain, creating ester linkages.

  • Degree of Branching (DB): Unlike perfect dendrimers (DB = 1.0), hyperbranched polymers have random branching (DB ≈ 0.5) with three structural units:

    • Dendritic (D): Fully reacted (both OH groups esterified).

    • Linear (L): Partially reacted (one OH group esterified).

    • Terminal (T): Unreacted (both OH groups free).

Hydrophobic Modification (The "2-Butyl" Role)

If using This compound (an AB monomer), it acts as a Linear Spacer or Chain Extender . When added to an AB₂ polymerization:

  • It inserts hydrophobic C6-alkyl segments between branching points.

  • It reduces the glass transition temperature (

    
    ) and increases solubility in non-polar solvents (toluene, hexane).
    
  • Strategic Use: It is best added during the polymerization (co-condensation) or as a capping agent to terminate hydroxyl groups.

Experimental Protocol

Materials & Reagents
ReagentRoleSpecifications
Pentaerythritol (PE) Core (B₄)>98%, Dried under vacuum
2,2-Bis(hydroxymethyl)propionic acid (DMPA) Branching Unit (AB₂)Standard AB₂ monomer
This compound Hydrophobic Modifier (AB)The specific target monomer
p-Toluenesulfonic acid (p-TSA) CatalystMonohydrate, 0.2-0.4 wt%
Methanol / Diethyl Ether PurificationCold precipitation solvents
Workflow Diagram (Graphviz)

HBPE_Synthesis Start Start: Reagent Preparation Core_Mix 1. Core Activation (PE + Catalyst + 140°C) Start->Core_Mix AB2_Add 2. AB2 Monomer Addition (DMPA/Bis-Hexanoic) Core_Mix->AB2_Add Vacuum 3. Vacuum Polycondensation (140°C -> 180°C, <20 mbar) AB2_Add->Vacuum Branching Branching Growth (Formation of D, L, T units) Vacuum->Branching -H2O Branching->Vacuum Recursive Growth Modifier_Add 4. Hydrophobic Modification (Add this compound) Branching->Modifier_Add Target MW Reached End_Cap 5. End-Capping Reaction (Linear extension of branches) Modifier_Add->End_Cap Purify 6. Purification (Precipitation in Methanol) End_Cap->Purify

Caption: Step-growth melt polycondensation workflow for synthesizing hydrophobically modified hyperbranched polyesters.

Detailed Procedure
Phase 1: Core Activation & AB₂ Polymerization
  • Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap (or vacuum adapter).

  • Charging: Add Pentaerythritol (Core, 1.0 eq) and the AB₂ monomer (e.g., DMPA, 20-100 eq depending on target MW).

    • Note: If 2,2-Bis(hydroxymethyl)hexanoic acid is your AB₂ source, substitute it here.

  • Catalyst: Add p-TSA (0.4 wt% relative to monomer).

  • Melting: Purge with N₂ for 15 mins. Heat the oil bath to 140°C . Stir once molten.

  • Reaction: Increase temperature to 150°C . A steady stream of N₂ helps remove water (esterification byproduct).

  • Vacuum Stage: After 1 hour, apply partial vacuum (approx. 400 mbar). Gradually reduce pressure to <20 mbar over 2 hours. Increase temperature to 180°C .

    • Critical Checkpoint: Monitor the Acid Value (AV). The reaction is "complete" for this stage when AV drops below 10-15 mg KOH/g (if not targeting full conversion) or plateaus.

Phase 2: Hydrophobic Modification (The "2-Butyl" Step)

This step incorporates the linear AB monomer to hydrophobize the shell.

  • Cooling: Reduce temperature to 140°C and break vacuum with N₂.

  • Addition: Add This compound (calculated based on residual hydroxyl groups or target modification degree).

  • Re-Reaction: Restore vacuum and heat to 160-170°C for 2-4 hours.

    • Mechanism: The carboxyl group of the modifier reacts with the terminal hydroxyls of the hyperbranched core. The hydroxyl group of the modifier remains available, maintaining functionality but extending the chain length (lowering viscosity).

  • Termination: Stop reaction when the theoretical water evolution is achieved or viscosity prevents stirring.

Phase 3: Purification
  • Dissolution: Cool the crude polymer to ~80°C and dissolve in a minimal amount of THF or DMF.

  • Precipitation: Drop the polymer solution slowly into excess cold Methanol or Diethyl Ether (depending on the hydrophobicity achieved).

    • Note: Highly hydrophobic polymers (high "2-Butyl" content) may require Hexane/Ether mixtures for precipitation.

  • Drying: Dry the precipitate in a vacuum oven at 40°C for 24 hours.

Characterization & Validation

Key Metrics Table
ParameterMethodTarget / Expected Result
Molecular Weight (

)
GPC (THF eluent)2,000 - 20,000 Da
Polydispersity (PDI) GPC1.5 - 3.0 (Broad distribution is typical for HBPE)
Degree of Branching (DB)

C NMR
0.4 - 0.6 (Calculated via Fréchet equation)
Acid Value (AV) Titration (KOH)< 5 mg KOH/g (indicates high conversion)
Hydroxyl Value (OHV) TitrationDetermines functional density for further reaction
NMR Analysis (Self-Validation)

To validate the structure, perform


C NMR (DMSO-

or CDCl

). Look for the quaternary carbon signals of the AB₂ unit:
  • Dendritic (D): ~46-48 ppm (Esterified on both CH₂OH)

  • Linear (L): ~48-50 ppm (Esterified on one CH₂OH)

  • Terminal (T): ~50-52 ppm (Free OH groups)

  • Modifier Signal: Look for the distinct butyl/hexyl alkyl chain resonances (14-30 ppm) to confirm incorporation of the this compound.

Troubleshooting & Optimization

  • Gelation: If the polymer turns into an insoluble gel, the reaction time was too long or the temperature too high (crosslinking occurred). Solution: Stop the reaction before full conversion of acid groups (AV ~10) or reduce the core functionality.

  • Low Molecular Weight: Vacuum was insufficient to remove water. Solution: Ensure vacuum is <10 mbar in the final stages.

  • Discoloration: Oxidation at high temperatures. Solution: Ensure strict N₂ purging and keep temperature <180°C.

References

  • Voit, B. I., & Lederer, A. (2009). Hyperbranched and Highly Branched Polymer Architectures—Synthetic Strategies and Major Characterization Aspects. Chemical Reviews, 109(11), 5924–5973. Link

  • Zagar, E., & Zigon, M. (2011). Aliphatic hyperbranched polyesters based on 2,2-bis(methylol)propionic acid—Determination of structure, solution and bulk properties. Progress in Polymer Science, 36(1), 53-88. Link

  • Malmström, E., & Hult, A. (1997). Hyperbranched Polyesters. Journal of Macromolecular Science, Part C: Polymer Reviews, 37(3), 555-579. Link

  • PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Link

Application Note: 2-Butyl-2-(hydroxymethyl)hexanoic Acid in Advanced Lubricant Formulation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Mechanistic Rationale

In the pharmaceutical manufacturing sector, equipment such as tablet presses, cleanroom robotics, and lyophilizer drives operate under stringent conditions. Lubricants utilized in these environments must withstand high-temperature sterilization (e.g., Clean-In-Place/Sterilize-In-Place) and resist degradation into toxic, reactive byproducts that could contaminate Active Pharmaceutical Ingredients (APIs).

2-Butyl-2-(hydroxymethyl)hexanoic acid (CAS 105974-42-3) [1] is a highly specialized, sterically hindered bi-functional monomer (a hydroxy-acid) that serves as a foundational building block for ultra-stable hyperbranched polyol esters. Its unique "neo-acid" structure provides two critical mechanistic advantages for high-performance lubricants:

  • Oxidative Stability via Alpha-Carbon Shielding: The molecule features a quaternary alpha-carbon (C2) that completely lacks labile alpha-hydrogens. Because free-radical auto-oxidation in standard lubricants initiates via the abstraction of an alpha-hydrogen, the absence of this proton effectively short-circuits the primary thermal degradation pathway[2].

  • Hydrolytic Stability via Steric Hindrance: The C2 position is substituted with two bulky butyl groups (one explicit, one from the hexanoic acid backbone). These aliphatic chains create a dense steric shield around the ester carbonyl once polymerized, physically blocking nucleophilic attack by water molecules during steam sterilization[2].

Mechanism A 2-Butyl-2-(hydroxymethyl) hexanoic acid B Quaternary Alpha-Carbon (No α-Hydrogens) A->B Structural Feature C Bulky Butyl Groups (Steric Shielding) A->C Structural Feature D Resistance to Radical Auto-Oxidation B->D Prevents H-abstraction E Resistance to Nucleophilic Hydrolysis C->E Blocks H2O attack F Ultra-Stable Lubricant Base D->F E->F

Caption: Structural mechanism of degradation resistance in neo-acid derived lubricants.

Synthesis Strategy: Overcoming Steric Limitations

Because this compound is highly sterically hindered, standard Fischer esterification using Brønsted acids (e.g., sulfuric acid) is fundamentally inefficient. Strong acids force the reaction but cause the primary hydroxyl group on the monomer to undergo intermolecular etherification, which ruins the kinematic viscosity profile of the resulting lubricant.

To bypass this, synthesis requires organometallic Lewis acid catalysts, such as Titanium(IV) tetrabutoxide or stannous octoate[3]. Titanium tetrabutoxide selectively coordinates the carbonyl oxygen, increasing its electrophilicity without protonating the hydroxyl groups, allowing for clean esterification at elevated temperatures (160–220 °C)[4][5].

Experimental Protocols

Protocol 1: Titanium-Catalyzed Synthesis of Hyperbranched Ester Base Stock

This protocol details the self-condensation of the monomer onto a core polyol (e.g., Trimethylolpropane, TMP) to form a high-viscosity, biocompatible lubricant base.

Reagents:

  • This compound (Monomer)

  • Trimethylolpropane (Core Polyol, 1:3 molar ratio to monomer)

  • Titanium(IV) tetrabutoxide (Catalyst, 0.1 wt%)[3]

  • Toluene (Azeotropic solvent)

Step-by-Step Methodology:

  • Reactor Setup: Equip a 1L 4-neck round-bottom flask with a mechanical stirrer, a nitrogen sparge tube, a thermocouple, and a Dean-Stark trap fitted with a reflux condenser.

    • Causality: Nitrogen sparging is mandatory. At temperatures exceeding 150°C, any residual atmospheric oxygen will cause oxidative darkening of the ester, rendering it unsuitable for cleanroom pharmaceutical applications.

  • Loading & Melting: Charge the reactor with the monomer and TMP. Heat to 80°C under continuous stirring (200 RPM) until the mixture is a homogeneous melt.

  • Catalyst Addition: Inject Titanium(IV) tetrabutoxide (0.1 wt%). Add 50 mL of toluene to prime the Dean-Stark trap.

  • Thermal Ramp: Gradually ramp the temperature to 180°C over 2 hours, then to 220°C. Water of esterification will begin collecting in the Dean-Stark trap.

  • Self-Validating QC Check (Acid Value): At

    
     hours, extract a 2 mL aliquot and perform an acid-base titration (ASTM D974).
    
    • Validation Logic: If the Acid Value (AV) is

      
       mg KOH/g, the esterification equilibrium has stalled. This validates that water is not being efficiently removed; check the Dean-Stark trap and increase N2 flow. Do not proceed until AV 
      
      
      
      mg KOH/g[3].
  • Vacuum Stripping: Once AV

    
     mg KOH/g, apply a vacuum (50 mbar) at 200°C for 2 hours to strip residual toluene and unreacted trace monomers.
    
  • Filtration: Cool to 80°C and filter through a 1 µm PTFE membrane to remove precipitated catalyst residues.

Workflow Step1 1. Monomer Loading (Acid + Core Polyol) Step2 2. Catalyst Addition (Titanium Tetrabutoxide) Step1->Step2 Step3 3. Thermal Ramp (160°C to 220°C under N2) Step2->Step3 Step4 4. Azeotropic Distillation (Continuous Water Removal) Step3->Step4 Step5 5. Vacuum Stripping (Remove Unreacted Monomers) Step4->Step5 Step6 6. Filtration & QC (Verify Acid Value < 1.0) Step5->Step6

Caption: Step-by-step titanium-catalyzed esterification workflow for hindered acids.

Protocol 2: High-Temperature Hydrolytic Stability Testing

To validate the steric shielding effect, the synthesized lubricant must be subjected to accelerated hydrolysis.

  • Preparation: Mix 75 g of the synthesized neo-ester with 25 g of distilled water in a pressure-resistant borosilicate glass beverage bottle.

  • Catalysis: Insert a polished copper test strip (acts as an oxidation/hydrolysis catalyst).

  • Incubation: Seal the bottle and rotate end-over-end in a convection oven at 120°C (simulating autoclave temperatures) for 96 hours.

  • Validation: Separate the oil phase. A successful, highly shielded neo-ester will show an Acid Number increase of

    
     mg KOH/g. An unhindered ester will hydrolyze rapidly, yielding an Acid Number 
    
    
    
    mg KOH/g.

Quantitative Data Presentation

The following table summarizes the performance metrics of the this compound-derived hyperbranched ester against a standard pharmaceutical-grade diester (Diisodecyl Adipate).

Physicochemical PropertyStandard Diester (DIDA)Neo-Ester (CAS 105974-42-3 derived)Test Method / Standard
Kinematic Viscosity @ 40°C 27.5 cSt68.2 cStASTM D445
Viscosity Index (VI) 115142ASTM D2270
Oxidation Onset Temp (OOT) 185 °C258 °CHigh-Pressure DSC
Hydrolytic Stability (Δ Acid No.) + 8.4 mg KOH/g+ 0.15 mg KOH/gMod. ASTM D2619 (120°C)
Pour Point -52 °C-38 °CASTM D97

Analysis: The neo-ester demonstrates a vastly superior Oxidation Onset Temperature (258 °C) and near-zero hydrolytic breakdown, making it the definitive choice for high-reliability pharmaceutical robotics and sterilization-exposed drives.

References

Sources

Reaction conditions for the reduction of 2-Butyl-2-(hydroxymethyl)hexanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: High-Efficiency Reduction of Sterically Hindered Alpha-Quaternary Carboxylic Acids

Executive Summary & Chemical Strategy

The Challenge: The reduction of 2-Butyl-2-(hydroxymethyl)hexanoic acid presents a classic problem in organic synthesis: steric occlusion . The target molecule features a carboxylic acid attached directly to a quaternary carbon (the


-position), which bears two bulky butyl chains (one explicit butyl group and the hexanoic acid tail acting as the second butyl equivalent relative to the 

-carbon) and a hydroxymethyl group.[1]

Standard nucleophilic acyl substitutions are kinetically retarded at this center due to the inability of the nucleophile to access the carbonyl carbon (Burgi-Dunitz trajectory obstruction). Furthermore, the starting material contains a free hydroxyl group, necessitating a reagent that tolerates protic sites or a protocol that accounts for in-situ protection.

The Solution: This protocol prioritizes Borane-Tetrahydrofuran (BH


THF)  over Lithium Aluminum Hydride (LiAlH

).
  • Mechanistic Advantage: Unlike LiAlH

    
    , which relies on nucleophilic hydride attack, Borane acts as an electrophile. The carboxylic acid coordinates to the boron, activating the carbonyl oxygen and facilitating an intramolecular hydride transfer. This mechanism is significantly less sensitive to steric hindrance at the 
    
    
    
    -carbon.
  • Chemoselectivity: Borane reduces carboxylic acids faster than esters or ketones and tolerates the existing primary alcohol (forming a temporary borate ester that is hydrolyzed during workup).

Chemical Pathway & Mechanism

The transformation converts the mono-acid/mono-alcohol precursor into the symmetric 2,2-dibutyl-1,3-propanediol , a critical monomer for high-performance polyesters and polyurethanes.

ReactionPathway SM Starting Material This compound (Sterically Hindered) Complex Acyloxyborane Intermediate (Activated Species) SM->Complex BH3·THF (Electrophilic Attack) Borate Cyclic Borate Species Complex->Borate Hydride Transfer (-H2) Product Target Product 2,2-Dibutyl-1,3-propanediol (High Purity) Borate->Product MeOH/H+ Quench (Hydrolysis)

Figure 1: Mechanistic pathway highlighting the electrophilic activation of the hindered carboxyl group.

Detailed Experimental Protocol

Method A: Borane-Mediated Reduction (Recommended)

Best for: High purity, chemoselectivity, and ease of workup.

Reagents:

  • Substrate: this compound (1.0 equiv).

  • Reductant: Borane-THF complex (1.0 M in THF) (2.5 equiv). Note: Excess is required to react with the free OH group and the COOH proton.

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Quench: Methanol (MeOH).[2]

Step-by-Step Procedure:

  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush with Nitrogen (

    
    ) or Argon.
    
  • Solubilization: Dissolve this compound (e.g., 10.0 g, 49.4 mmol) in anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath.

    • Insight: The starting material is viscous; ensure full dissolution before reagent addition to prevent "hot spots."

  • Reagent Addition: Transfer the BH

    
    THF solution (124 mL, 124 mmol, 2.5 equiv) to the addition funnel via cannula. Add dropwise to the reaction mixture over 30–45 minutes.
    
    • Observation: Vigorous gas evolution (

      
      ) will occur as the hydride reacts with the acidic proton and the free hydroxyl group. Control the rate to prevent foaming.
      
  • Reaction Phase:

    • Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT).

    • Stir at RT for 1 hour.

    • Critical Step: Heat the mixture to reflux (66°C) for 2–4 hours.

    • Reasoning: While Borane reduces typical acids at RT, the steric bulk of the two butyl groups requires thermal energy to drive the reduction of the intermediate acyloxyborane to completion.

  • Monitoring: Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes) or HPLC. Look for the disappearance of the acid peak.

  • Quenching (The "Methanol Metholysis"):

    • Cool the reaction mixture back to 0°C.

    • Slowly add Methanol (50 mL) dropwise. Caution: Vigorous

      
       evolution.
      
    • This step converts the resulting borate esters into volatile trimethyl borate (

      
      ).
      
  • Workup & Purification:

    • Concentrate the mixture under reduced pressure (Rotary Evaporator).

    • Co-evaporation: Add fresh Methanol (50 mL) to the residue and re-concentrate. Repeat this step 3 times.

    • Why? This azeotropically removes the boron as trimethyl borate. Failure to do this results in a product contaminated with boric acid (white slime).

    • Dissolve the final residue in Ethyl Acetate (100 mL) and wash with saturated

      
       (to remove unreacted acid) and Brine.
      
    • Dry over

      
      , filter, and concentrate to yield 2,2-dibutyl-1,3-propanediol .
      
    • Purification: Recrystallize from Hexanes or Toluene if necessary (Product is a white solid, mp ~45-50°C).

Method B: Lithium Aluminum Hydride (Alternative)

Best for: Scale-up if Borane costs are prohibitive, provided safety controls are in place.

Key Differences in Protocol:

  • Stoichiometry: Use 2.0 equiv of LiAlH

    
     (powder) suspended in THF.
    
  • Addition Mode: Add the substrate solution to the LiAlH

    
     suspension (Inverse Addition) to maintain high hydride concentration.
    
  • Workup (Fieser Method): For

    
     grams of LiAlH
    
    
    
    used, add carefully:
    • 
       mL Water.
      
    • 
       mL 15% NaOH solution.
      
    • 
       mL Water.
      
    • Stir until a granular white precipitate forms, then filter. This prevents the formation of gelatinous aluminum emulsions which trap the product.

Analytical Data & Validation

Expected Properties of 2,2-Dibutyl-1,3-propanediol:

ParameterSpecificationNotes
Appearance White Crystalline SolidMay appear as a viscous oil initially if solvent remains.
Molecular Weight 188.31 g/mol
1H NMR (CDCl3)

3.55 (s, 4H, -CH2OH), 1.2-1.4 (m, 12H), 0.9 (t, 6H)
Key diagnostic: Disappearance of COOH proton; appearance of symmetric methylene singlet.
IR Spectrum Broad peak ~3300-3400 cm

Strong O-H stretch. Absence of C=O stretch at 1700 cm

.
Solubility Soluble in EtOH, THF, DCMPoorly soluble in cold water.

Process Flow Visualization

WorkupFlow Start Crude Reaction Mixture (THF Solution) Quench Cool to 0°C Add MeOH Dropwise Start->Quench H2 Evolution Strip Rotary Evaporation Remove THF/MeOH Quench->Strip Chase MeOH Co-evaporation (x3) Remove B(OMe)3 Strip->Chase Critical Step Partition Dissolve in EtOAc Wash with NaHCO3 & Brine Chase->Partition Dry Dry (Na2SO4) & Concentrate Partition->Dry Final Solid Product 2,2-Dibutyl-1,3-propanediol Dry->Final

Figure 2: Workup logic flow emphasizing the critical boron removal step.

References

  • Brown, H. C., & Heim, P. (1973). Selective Reductions.[3][4] XVIII. The Reaction of Carboxylic Acids with Borane-Tetrahydrofuran. A Convenient Procedure for the Conversion of Carboxylic Acids to the Corresponding Alcohols in the Presence of Other Functional Groups. Journal of Organic Chemistry, 38(5), 912-916.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Chapter on Reduction of Carbonyl Compounds).
  • RSC Green Chemistry. (2023). Facile, green, and functional group-tolerant reductions of carboxylic acids. Retrieved from [Link]

Sources

Preparation of pharmaceutical intermediates using 2-Butyl-2-(hydroxymethyl)hexanoic acid

[1][2]

Executive Summary & Chemical Profile[1][2][3]

This compound is a specialized building block featuring a quaternary


12
  • Metabolic Stability: The quaternary center blocks

    
    -oxidation, a common metabolic degradation pathway for fatty acid derivatives (e.g., Valproic Acid).[1][2]
    
  • Steric Control: The gem-dibutyl group introduces significant steric bulk, which can be leveraged to modulate receptor binding affinity or protect adjacent functional groups from enzymatic hydrolysis.[1][2]

Chemical Identity
PropertyDetail
CAS Number 105974-42-3
IUPAC Name 2-(Hydroxymethyl)-2-butylhexanoic acid
Synonyms 2,2-Dibutyl-3-hydroxypropanoic acid; ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-Hydroxymethyl-

-butylcaproic acid
Molecular Formula C

H

O

Molecular Weight 202.29 g/mol
Key Functional Groups Carboxylic Acid (C1), Primary Alcohol (C3), Quaternary Carbon (C2)
Solubility Soluble in organic solvents (DCM, THF, Ethanol); Low solubility in water.[1][2][3][4]

Core Synthesis Strategy

Rationale: Due to the steric hindrance at the

122
Protocol A: Preparation from Diethyl Dibutylmalonate

Objective: Synthesize high-purity this compound starting from diethyl dibutylmalonate.

Mechanism:

  • Partial Hydrolysis: Selective hydrolysis of one ester group.[1][2]

  • Selective Reduction: Chemoselective reduction of the carboxylic acid (or mixed anhydride) to the alcohol in the presence of the remaining ester? Correction: A more direct route is the complete reduction to the diol followed by controlled oxidation.[1][2]

    • Preferred Route:Desymmetrization of 2,2-Dibutyl-1,3-propanediol .

Step-by-Step Methodology:

Step 1: Synthesis of 2,2-Dibutyl-1,3-propanediol

  • Reagents: Diethyl dibutylmalonate (1.0 eq), Lithium Aluminum Hydride (LAH, 2.5 eq), THF (anhydrous).

  • Procedure:

    • Cool a suspension of LAH in THF to 0°C under N

      
      .
      
    • Add Diethyl dibutylmalonate dropwise.[1][2]

    • Reflux for 4 hours.[1][2] Monitor by TLC.[1][2][3]

    • Quench carefully with Fieser method (H

      
      O, 15% NaOH, H
      
      
      O).[1][2]
    • Filter precipitate, dry filtrate over MgSO

      
      , and concentrate.[1][2]
      
    • Yield: ~90-95% (Colorless oil/solid).[1][2]

Step 2: Mono-Oxidation to this compound Note: Controlling oxidation to the acid while keeping one alcohol intact is difficult.[1][2] A more reliable industrial route is the monohydrolysis of the diester followed by selective reduction , but the diol oxidation is common in research scales using TEMPO.[1][2]

  • Reagents: 2,2-Dibutyl-1,3-propanediol (1.0 eq), TEMPO (0.1 eq), BAIB (Bis-acetoxyiodobenzene, 2.2 eq), DCM/H

    
    O.
    
  • Procedure:

    • Dissolve diol in DCM:H

      
      O (1:1).[1][2]
      
    • Add TEMPO and BAIB.[1][2] Stir at RT for 4-6 hours.[1][2]

    • Critical Control Point: Monitor pH; keep slightly acidic to favor acid formation over aldehyde.

    • Extract with DCM.[1][2] Wash with Na

      
      S
      
      
      O
      
      
      (to remove oxidant).[1][2]
    • Purification: Column chromatography (Hexane:EtOAc 3:1) or Recrystallization.[1][2]

    • Product: this compound.[1][2]

Application Protocols in API Synthesis

Application 1: Synthesis of Quaternary Amino Acids (Valproic Acid Analogs)

Context: Quaternary amino acids are key pharmacophores in anticonvulsants (e.g., Gabapentinoids) and peptide mimetics.[1][2] This scaffold yields 2-amino-2-butylhexanoic acid derivatives.

Workflow Diagram (Graphviz)

GStart2-Butyl-2-(hydroxymethyl)hexanoic acidStep1Step 1: Oxidation(Jones Reagent)Start->Step1OxidationInter12,2-Dibutylmalonic acidStep1->Inter1Step2Step 2: Curtius Rearrangement(DPPA, tBuOH)Inter1->Step2Mono-decarboxylation/RearrangementProductN-Boc-2-Butyl-2-aminohexanoic acidStep2->Product

Figure 1: Transformation of the scaffold into a protected quaternary amino acid via Curtius Rearrangement.

Protocol B: Curtius Rearrangement Sequence
  • Oxidation: Treat this compound with Jones Reagent (CrO

    
    /H
    
    
    SO
    
    
    ) in Acetone at 0°C to yield 2,2-Dibutylmalonic acid .[1][2]
  • Curtius Rearrangement:

    • Reagents: 2,2-Dibutylmalonic acid (1.0 eq), Diphenylphosphoryl azide (DPPA, 1.1 eq), Triethylamine (TEA, 1.2 eq),

      
      -Butanol (solvent).[1][2]
      
    • Procedure: Reflux the mixture for 12 hours. The intermediate isocyanate is trapped by

      
      -Butanol.[1][2]
      
    • Result: N-Boc-2,2-dibutylglycine (or N-Boc-2-amino-2-butylhexanoic acid).[1][2]

    • Utility: This is a hydrophobic, sterically demanding amino acid for peptide stability enhancement.[1][2]

Application 2: Synthesis of -Lactones (Lipase Inhibitors)

Context:

1212
Protocol C: Cyclization to 3,3-Dibutyl-oxetan-2-one
  • Activation:

    • Reagents: this compound (1.0 eq), Benzenesulfonyl chloride (BsCl, 1.1 eq), Pyridine (3.0 eq), DCM (0°C).[1][2]

    • Mechanism: Formation of the mixed anhydride or sulfonate ester at the alcohol.[1][2]

  • Cyclization:

    • Procedure: Stir at 0°C for 2 hours, then allow to warm to RT overnight. The intramolecular attack of the carboxylate on the activated alcohol forms the strained 4-membered ring.[1][2]

    • Purification: Flash chromatography on silica gel (neutralized with TEA).

      
      -Lactones are acid-sensitive.[1][2]
      
    • Yield: Typically 60-75%.[1][2]

Analytical Data & Quality Control

Characterization of this compound:

TechniqueExpected Signal / Result

H NMR (400 MHz, CDCl

)

11.5 (br s, 1H, COOH), 3.85 (s, 2H, CH

OH), 1.60-1.50 (m, 4H,

-CH

), 1.35-1.25 (m, 8H, bulk CH

), 0.90 (t, 6H, CH

).[1][2]

C NMR (100 MHz, CDCl

)

180.5 (COOH), 65.2 (CH

OH), 52.1 (Quaternary C), 32.5, 26.1, 23.0, 14.[1][2]1.
Mass Spectrometry (ESI-) [M-H]

= 201.15 m/z.[1][2]
Purity Criterion >98% by HPLC (C18 column, ACN:H

O gradient).

Troubleshooting & Optimization

Challenge: Steric Hindrance

The gem-dibutyl group creates significant steric bulk around the reaction center.[1][2]

  • Issue: Low reactivity in esterification or amide coupling.[1][2]

  • Solution: Use highly reactive coupling agents like HATU or T3P (Propylphosphonic anhydride).[1][2] Increase reaction times (24-48h) and temperature (50°C) if stability permits.

Challenge: Solubility
  • Issue: The molecule is highly lipophilic.[1][2][5]

  • Solution: Avoid pure aqueous systems. Use co-solvent systems (THF/Water, Dioxane/Water) for hydrolysis or oxidation steps.[1][2]

References

  • Synthesis of Quaternary Carbon Centers

    • Corey, E. J., & Guzman-Perez, A. (1998).[1][2] The Catalytic Enantioselective Construction of Molecules with Quaternary Carbon Stereocenters.[1][2] Angewandte Chemie International Edition, 37(4), 388-401.[1][2]Link[1][2]

  • Valproic Acid Analogs & Metabolism

    • Bialer, M. (2012).[1][2] Chemical properties of antiepileptic drugs (AEDs). Advanced Drug Delivery Reviews, 64, 887-895.[1][2]Link[1][2]

  • Beta-Lactone Synthesis

    • Puglisi, A., et al. (2016).[1][2] Organocatalytic Synthesis of

      
      -Lactones. European Journal of Organic Chemistry, 2016(18), 3061-3065.[1][2]Link[1][2]
      
  • Curtius Rearrangement Protocols

    • Shioiri, T., Ninomiya, K., & Yamada, S. (1972).[1][2] Diphenylphosphoryl azide.[1][2] New convenient reagent for a modified Curtius rearrangement and for the peptide synthesis.[1][2] Journal of the American Chemical Society, 94(17), 6203-6205.[1][2]Link[1][2]

  • SynQuest Laboratories Product Data

    • This compound (CAS 105974-42-3).[1][2]Link[1][2]

Application Notes & Protocols: A Guide to the Scale-Up Synthesis of 2-Butyl-2-(hydroxymethyl)hexanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the scale-up synthesis of 2-Butyl-2-(hydroxymethyl)hexanoic acid, a model α,α-disubstituted carboxylic acid. The creation of a quaternary carbon center at the α-position, bearing both a butyl and a hydroxymethyl group, presents unique synthetic challenges that require careful methodological consideration for efficient and scalable production. We present a robust, three-step synthetic route starting from commercially available ethyl hexanoate. This primary route involves sequential α-alkylation, α-hydroxymethylation, and saponification. Each step is detailed with an in-depth explanation of the underlying chemical principles, process controls for self-validation, and quantitative data to guide researchers and process chemists. An alternative synthetic strategy is also discussed to provide a broader perspective on potential manufacturing pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to implement scalable and reliable syntheses of sterically hindered carboxylic acids.

Introduction and Strategic Analysis

This compound is a carboxylic acid characterized by a sterically demanding quaternary α-carbon. This structural motif is of significant interest in medicinal chemistry and materials science, as the hindered nature of the carboxyl group can modulate physicochemical properties such as metabolic stability, lipophilicity, and binding interactions. The primary challenge in its synthesis is the controlled, sequential introduction of two different substituents onto the same α-carbon.

Retrosynthetic Analysis

A retrosynthetic analysis reveals two primary, logical disconnection pathways for constructing the target molecule. These pathways form the basis of our strategic approach to a scalable synthesis.

  • Approach A (Enolate Alkylation/Hydroxymethylation): This strategy involves disconnecting the C-C bonds at the α-carbon. The final acid is formed via hydrolysis of a parent ester. The quaternary center is constructed by first alkylating an enolate with a butyl group, followed by a second functionalization with a hydroxymethyl group. This is a modular and highly controlled approach.

  • Approach B (Aldol-Type Condensation): This approach disconnects the structure at the Cα-Cβ bond and the hydroxymethyl C-Cα bond. It postulates the use of an aldehyde precursor which can be formed via an aldol-type condensation between hexanal and formaldehyde, followed by an oxidation step to furnish the carboxylic acid.

G cluster_A Approach A: Enolate Route cluster_B Approach B: Aldol Route M0 Target Molecule: This compound M1 Ethyl 2-Butyl-2-(hydroxymethyl)hexanoate M0->M1 Retrosynthesis (Ester Hydrolysis) M4 2-Butyl-2-(hydroxymethyl)hexanal M0->M4 Retrosynthesis (Oxidation) M2 Ethyl 2-Butylhexanoate M1->M2 Disconnect -CH2OH M3 Ethyl Hexanoate M2->M3 Disconnect -Butyl M5 Hexanal + Formaldehyde M4->M5 Disconnect (Aldol)

Figure 1: Retrosynthetic analysis of the target molecule.

For this guide, we will focus on Approach A as the primary detailed protocol. Its step-wise nature allows for clear in-process controls and purification of intermediates, which is critical for ensuring the quality and yield in a scale-up environment. Approach B will be discussed as a viable alternative.

Recommended Scale-Up Protocol: The Enolate Route

This synthesis is designed as a three-step process, ensuring that each intermediate can be isolated, purified, and characterized before proceeding, thereby maximizing the overall success of the campaign.

Workflow Overview

G cluster_0 Process Workflow: Enolate Route Start Start: Ethyl Hexanoate Step1 Step 1: α-Butylation (NaH, BuBr) Start->Step1 Intermediate1 Intermediate: Ethyl 2-Butylhexanoate Step1->Intermediate1 Step2 Step 2: α-Hydroxymethylation (LDA, Paraformaldehyde) Intermediate1->Step2 Intermediate2 Intermediate: Ethyl 2-Butyl-2- (hydroxymethyl)hexanoate Step2->Intermediate2 Step3 Step 3: Saponification (NaOH, then H3O+) Intermediate2->Step3 End Final Product: This compound Step3->End

Figure 2: Workflow for the three-step synthesis.

Step 1: Synthesis of Ethyl 2-Butylhexanoate

Principle: This step involves the formation of an ester enolate from ethyl hexanoate using a strong, non-nucleophilic base, followed by an SN2 reaction with an alkyl halide (1-bromobutane). For scale-up, sodium hydride (NaH) is a cost-effective and powerful base, though it requires careful handling. The reaction is driven to completion by the irreversible deprotonation of the ester.

Protocol:

  • Reactor Setup: Equip a dry, inerted (N₂ or Ar atmosphere) reactor with a mechanical stirrer, a temperature probe, a pressure-equalizing dropping funnel, and a reflux condenser.

  • Reagent Charging: Charge the reactor with sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) and anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the stirred suspension to 0-5 °C using an ice bath.

  • Ester Addition: Add ethyl hexanoate (1.0 equivalent) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at this temperature for 1 hour after the addition is complete to ensure full enolate formation.

  • Alkylation: Add 1-bromobutane (1.1 equivalents) dropwise, again maintaining the internal temperature below 15 °C.

  • Reaction Completion: After the addition, allow the mixture to warm to room temperature and then heat to a gentle reflux (approx. 65 °C) for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction progress by Gas Chromatography (GC). The reaction is complete when the starting ethyl hexanoate peak is <2% of the total peak area.

  • Work-up:

    • Cool the reaction mixture to 0-5 °C.

    • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution. Caution: Vigorous hydrogen gas evolution will occur.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate or MTBE.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by fractional vacuum distillation to yield pure ethyl 2-butylhexanoate.

Quantitative Data (Example for 1 mole scale):

Reagent M.W. Moles Quantity Notes
Ethyl Hexanoate 144.21 1.0 144.2 g Starting Material
Sodium Hydride (60%) 24.00 1.1 44.0 g Base
1-Bromobutane 137.02 1.1 150.7 g Alkylating Agent
Anhydrous THF - - 1.5 L Solvent

| Expected Yield | 200.32 | ~0.8 | ~160 g | 80% |

Step 2: α-Hydroxymethylation of Ethyl 2-Butylhexanoate

Principle: The second substituent is installed by forming an enolate from the α-monosubstituted ester and trapping it with an electrophilic source of formaldehyde.[1] Lithium diisopropylamide (LDA) is the base of choice as it is extremely strong and sterically hindered, ensuring rapid and complete enolate formation without competing nucleophilic attack on the ester. Paraformaldehyde is a convenient solid source of formaldehyde for this transformation.

Protocol:

  • LDA Preparation: In a separate dry, inerted reactor, prepare LDA in situ. Add diisopropylamine (1.1 equivalents) to anhydrous THF. Cool to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.05 equivalents) dropwise, maintaining the temperature below -65 °C. Stir for 30 minutes.

  • Enolate Formation: Add the ethyl 2-butylhexanoate (from Step 1, 1.0 equivalent) dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete deprotonation.

  • Hydroxymethylation: Add paraformaldehyde (powdered, dried, 1.5 equivalents) portion-wise to the enolate solution at -78 °C.

  • Reaction Completion: Stir the reaction at -78 °C for 2-3 hours, then allow it to slowly warm to room temperature overnight (approx. 16 hours).

  • IPC: Monitor the reaction by GC-MS to confirm the formation of the desired product and consumption of the starting material.

  • Work-up:

    • Cool the mixture to 0 °C.

    • Quench by slow addition of saturated aqueous NH₄Cl solution.

    • Dilute with water and extract with ethyl acetate.

    • Combine organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product, ethyl 2-butyl-2-(hydroxymethyl)hexanoate, is purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data (Example for 0.8 mole scale):

Reagent M.W. Moles Quantity Notes
Ethyl 2-Butylhexanoate 200.32 0.8 160.3 g Starting Material
Diisopropylamine 101.19 0.88 89.1 g For LDA prep
n-Butyllithium (2.5M) 64.06 0.84 336 mL For LDA prep
Paraformaldehyde (30.03)n 1.2 36.0 g Formaldehyde source
Anhydrous THF - - 2.0 L Solvent

| Expected Yield | 230.34 | ~0.6 | ~138 g | 75% |

Step 3: Saponification to this compound

Principle: The final step is a standard ester hydrolysis (saponification) using a strong base like sodium hydroxide in a mixed aqueous/alcoholic solvent system to ensure miscibility. Subsequent acidification protonates the carboxylate salt to yield the final carboxylic acid product.

Protocol:

  • Reactor Setup: Equip a reactor with a mechanical stirrer, reflux condenser, and temperature probe.

  • Reaction Mixture: Charge the reactor with the purified ester from Step 2 (1.0 equivalent), ethanol, and water.

  • Hydrolysis: Add sodium hydroxide pellets (2.5 equivalents) and heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours.

  • IPC: Monitor the disappearance of the starting ester via Thin Layer Chromatography (TLC) or HPLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.

    • Dilute the remaining aqueous residue with water and wash with a non-polar solvent like hexanes or MTBE to remove any non-acidic impurities.

    • Cool the aqueous layer to 0-5 °C in an ice bath.

    • Carefully acidify the aqueous layer to pH 1-2 by the slow addition of concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The product will likely precipitate or form an oil.

    • Extract the product into ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the final product. If the product is a solid, it can be further purified by recrystallization (e.g., from a heptane/ethyl acetate mixture). If it is a viscous oil, vacuum distillation may be possible.

Quantitative Data (Example for 0.6 mole scale):

Reagent M.W. Moles Quantity Notes
Ethyl 2-butyl-2-(hydroxymethyl)hexanoate 230.34 0.6 138.2 g Starting Material
Sodium Hydroxide 40.00 1.5 60.0 g Base for hydrolysis
Ethanol / Water (4:1) - - 1.0 L Solvent
Conc. HCl (37%) 36.46 As needed ~150 mL Acidification

| Expected Yield | 202.28 | ~0.54 | ~109 g | 90% |

Alternative Synthetic Approach: The Aldol-Cannizzaro Route

Principle: This route is inspired by methods used to produce similar 2,2-disubstituted alkanoic acids.[2] It begins with an aldol-type condensation of hexanal with formaldehyde to form a hydroxymethylated aldehyde intermediate. In the presence of excess formaldehyde and a strong base, this intermediate can undergo a crossed Cannizzaro reaction. One molecule of formaldehyde is oxidized to formate, while the α,α-disubstituted aldehyde is reduced to the corresponding carboxylate.

G cluster_0 Process Schematic: Aldol-Cannizzaro Route Start Start: Hexanal + Formaldehyde Step1 Step 1: Aldol Condensation (Base Catalyst, e.g., Ca(OH)2) Start->Step1 Intermediate1 Intermediate: 2-Butyl-2-(hydroxymethyl)propanal Step1->Intermediate1 Step2 Step 2: Crossed Cannizzaro Reaction (Strong Base, e.g., NaOH, excess HCHO) Intermediate1->Step2 End Final Product: Sodium 2-Butyl-2- (hydroxymethyl)hexanoate Step2->End

Figure 3: Schematic of the Aldol-Cannizzaro alternative route.

Discussion for Scale-Up:

  • Advantages: This route uses cheaper, more readily available starting materials (hexanal vs. ethyl hexanoate) and can potentially be a one-pot process, reducing operational complexity.

  • Disadvantages: The reaction can be difficult to control, leading to multiple side products, including polymers from formaldehyde and self-condensation of hexanal. The crossed Cannizzaro reaction requires stoichiometric use of formaldehyde as a reductant, which can complicate purification. The overall yield may be lower and less reliable compared to the more controlled enolate route. Isolation of the final product from the aqueous, salt-heavy reaction mixture can also be challenging.

Safety and Handling

The protocols described involve hazardous materials and reactions that must be handled with appropriate safety precautions, especially during scale-up operations.

  • Sodium Hydride (NaH): Highly flammable and water-reactive. Releases flammable hydrogen gas upon contact with protic solvents. Must be handled under an inert atmosphere.

  • n-Butyllithium (n-BuLi): Pyrophoric liquid (ignites spontaneously in air). Must be handled under an inert atmosphere using syringe or cannula techniques.

  • LDA: A very strong base. Corrosive. The preparation from n-BuLi is highly exothermic and requires strict temperature control.

  • Formaldehyde/Paraformaldehyde: Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Solvents (THF, Ethyl Acetate, etc.): Highly flammable. Use in a well-ventilated area away from ignition sources. THF can form explosive peroxides and should be tested and/or freshly distilled before use.

  • Acids/Bases (NaOH, HCl): Highly corrosive. Wear appropriate gloves, eye protection, and lab coat. Quenching and neutralization steps are often exothermic and must be performed slowly with cooling.

References

  • Marín-Valls, R., et al. (2019). Chemoenzymatic Hydroxymethylation of Carboxylic Acids by Tandem Stereodivergent Biocatalytic Aldol Reaction and Chemical Decarboxylation. ACS Catalysis. [Link][3]

  • Marín-Valls, R., et al. (2019). Chemoenzymatic Hydroxymethylation of Carboxylic Acids by Tandem Stereodivergent Biocatalytic Aldol Reaction and Chemical Decarboxylation. Digital.CSIC. [Link][4]

  • Fronza, M., et al. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers in Chemistry. [Link][1]

  • Teshima, H., et al. (2000). Process for producing 2,2'-Bis(hydroxymethyl) alkanoic acid. Google Patents (US6072082A). [2]

  • Organic Chemistry Portal. Grignard Reaction. organic-chemistry.org. [Link][5]

  • Organic Chemistry Tutor. Synthesis of Carboxylic Acids. organic-chemistry-tutor.com. [Link][6]

  • Boeckmann Jr., R. K., & Miller, J. R. (2009). Direct Enantioselective Organocatalytic Hydroxymethylation of Aldehydes Catalyzed by a,a-Diphenylprolinol Trimethylsilyl Ether. Synfacts. [Link][7]

  • Transformation Tutoring. (2022). Synthesis And Reactions Of Carboxylic Acids. transformationtutoring.com. [Link][8]

  • LibreTexts Chemistry. (2025). 20.5: Preparing Carboxylic Acids. chem.libretexts.org. [Link][9]

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in 2-Butyl-2-(hydroxymethyl)hexanoic acid reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Steric Hindrance Solutions Topic: 2-Butyl-2-(hydroxymethyl)hexanoic Acid (BHH-Acid) Ticket ID: BHH-STERIC-001 Status: Resolved

Executive Summary: The "Double-Neopentyl" Challenge

You are encountering difficulty with This compound because it presents a perfect storm of steric hindrance.

Structurally, this molecule is a gem-dibutyl neopentyl system .

  • The Carboxyl Group: Attached to a quaternary carbon (C2) flanked by two bulky butyl chains. This blocks the trajectory of incoming nucleophiles (the Burgi-Dunitz angle) essential for standard Fischer esterification.

  • The Hydroxyl Group: Located at a neopentyl position (beta-quaternary). While it is a primary alcohol, the adjacent bulk retards its nucleophilicity and makes it prone to rearrangement if carbocations are formed.

This guide provides three validated protocols to bypass this hindrance, moving from modern catalytic methods to "brute force" activation.

Module 1: Carboxyl Group Activation (Ester/Amide Formation)

The Problem: Standard EDC/NHS or HBTU couplings often fail here because the activated intermediate hydrolyzes faster than the nucleophile can attack the crowded center.

Protocol A: The T3P® (Propylphosphonic Anhydride) Method

Best for: High yields, mild conditions, and avoiding epimerization (if chiral variants are used).[1]

Mechanism: T3P acts as a kinetic dehydrating agent. It forms a highly reactive mixed anhydride that is less sterically demanding than uronium salts (like HATU).

Step-by-Step:

  • Dissolve: 1.0 equiv of BHH-Acid and 1.1 equiv of Nucleophile (Amine/Alcohol) in EtOAc or 2-MeTHF (avoid DMF if possible to simplify workup).

  • Base: Add 3.0–4.0 equiv of DIPEA (Diisopropylethylamine).

    • Why? You must ensure the carboxylic acid is fully deprotonated to attack the T3P.

  • Addition: Cool to 0°C. Add 1.5–2.0 equiv of T3P (50% w/w in EtOAc) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT).

    • Critical Check: If TLC shows <50% conversion after 4 hours, heat to 60°C. T3P is thermally stable.

  • Workup: Wash with water. The T3P by-products are water-soluble, making purification simple.[2]

Protocol B: The Yamaguchi Esterification

Best for: Extremely hindered alcohols or macrolactonizations.

Mechanism: Uses 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride.[3][4][5] The bulky trichlorophenyl group forces the nucleophile to attack the other carbonyl (your BHH-Acid), while DMAP acts as a hyper-nucleophilic shuttle.

Step-by-Step:

  • Activation: Dissolve 1.0 equiv BHH-Acid and 1.2 equiv DIPEA in Toluene or THF.

  • Reagent: Add 1.1 equiv 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent). Stir 1h at RT.

    • Observation: A white precipitate (DIPEA·HCl) will form.

  • Coupling: Add 1.0–1.5 equiv of the target Alcohol and 1.0–2.0 equiv of DMAP .

    • Note: Stoichiometric DMAP is often required for this specific hindered substrate, not just catalytic amounts.

  • Reflux: Heat to 80°C–100°C for 4–12 hours.

Module 2: Hydroxyl Group Modification

The Problem: The hydroxymethyl group is "neopentyl." SN2 reactions (like bromination with PBr3) are incredibly slow and often lead to rearrangement (Wagner-Meerwein shifts) because the back-side attack is blocked.

Protocol: Triflation & Displacement

To substitute the -OH group, you must turn it into a "Super-Leaving Group" (Triflate) and use a high-energy nucleophile.

  • Triflation: React BHH-Acid (esterified protection recommended first) with Triflic Anhydride (Tf2O) and Pyridine in DCM at -78°C.

    • Warning: Do not use Mesyl chloride (MsCl); it is not reactive enough for neopentyl alcohols.

  • Displacement: React the isolated triflate with your nucleophile (e.g., NaN3, KCN) in a polar aprotic solvent (DMF/DMSO) at elevated temperatures.

Module 3: The Thorpe-Ingold Effect (Cyclization Risks)

Critical Warning: Because BHH-Acid has two butyl groups at the center, the internal bond angles are compressed (Thorpe-Ingold / Gem-Dialkyl Effect). This brings the -CH2OH and -COOH groups closer together in space than in linear chains.

  • Risk: If you attempt to activate the acid without protecting the alcohol, spontaneous lactonization to a 4-membered beta-lactone (unstable) or oligomeric polyesters is highly probable.

  • Prevention: You must protect the alcohol (e.g., TBDMS ether) before attempting intermolecular coupling of the acid, unless you are specifically trying to polymerize it.

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the correct activation pathway based on your specific steric constraints.

BHH_Reaction_Logic Start Start: BHH-Acid Reaction Target What is the Target? Start->Target Ester Intermolecular Ester/Amide Target->Ester Coupling COOH ModifyOH Modify Alcohol (-OH) Target->ModifyOH Reacting OH CheckNu Nucleophile Sterics? Ester->CheckNu Protect CRITICAL: Protect -COOH first ModifyOH->Protect T3P Protocol A: T3P Coupling (Low Epimerization, Easy Workup) CheckNu->T3P Primary/Secondary Amine/Alcohol Yamaguchi Protocol B: Yamaguchi (Max Force for Hindered Alcohols) CheckNu->Yamaguchi Tertiary/Hindered Alcohol AcidCl Protocol C: Oxalyl Chloride/DMF (The 'Nuclear' Option) CheckNu->AcidCl T3P/Yamaguchi Fails Triflate Use Triflic Anhydride (Tf2O) Avoid MsCl/TsCl Protect->Triflate

Caption: Decision matrix for overcoming steric barriers in BHH-Acid derivatives.

Troubleshooting & FAQs

IssueProbable CauseCorrective Action
0% Yield / Recovered Starting Material Nucleophile cannot access the activated carbonyl.Switch to Acid Chloride method: Use Oxalyl Chloride + cat. DMF to generate the acid chloride, then react with nucleophile + AgCN (Silver Cyanide) to pull chloride away.
Formation of Cyclic Impurity Intramolecular reaction (Thorpe-Ingold Effect).If the alcohol was unprotected, it likely cyclized. Protect the -OH with TBDMS or Acetyl before activating the -COOH.
Low Yield with EDC/NHS O-Acylisourea intermediate hydrolyzes before reaction.Stop using carbodiimides (EDC/DCC). Switch to T3P (Protocol A) or HATU with extended reaction times.
Product is an Anhydride In Yamaguchi coupling, the mixed anhydride disproportionated.Ensure you are using 2,4,6-trichlorobenzoyl chloride (not plain benzoyl chloride) and maintain strict temperature control (0°C for activation, reflux for coupling).

References

  • T3P Coupling Efficiency

    • Title: Propanephosphonic Acid Anhydride (T3P): A Versatile Reagent for Amide and Ester Formation.[1][6]

    • Source:Organic Process Research & Development
    • URL:[Link]

  • Yamaguchi Esterification Mechanism

    • Title: A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[3]

    • Source:Bulletin of the Chemical Society of Japan[3]

    • URL:[Link]

  • Steric Hindrance in Neopentyl Systems

    • Title: Steric Effects in Organic Chemistry (The Thorpe-Ingold Effect).
    • Source:Chemical Reviews
    • URL:[Link]

Sources

Minimizing side reactions during 2-Butyl-2-(hydroxymethyl)hexanoic acid esterification

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Sterically Hindered Hydroxy-Acid Esterification

Executive Summary & Mechanistic Insight

The Challenge: You are attempting to esterify 2-Butyl-2-(hydroxymethyl)hexanoic acid , a molecule presenting a "perfect storm" of synthetic challenges:

  • Alpha-Quaternary Steric Hindrance: The carboxylic acid is attached to a quaternary carbon (bonded to a butyl group, a hexyl chain, and a hydroxymethyl group). This creates a "Neopentyl-like" steric barrier, rendering the carbonyl carbon significantly less electrophilic than standard fatty acids.

  • Bifunctionality (The "Suicide" Motif): The molecule contains both a carboxylic acid and a primary hydroxyl group (–CH₂OH). This creates a competition between your desired intermolecular reaction (with an external alcohol) and unwanted self-reaction (oligomerization/polymerization).

The Mechanistic Battle:

  • Thermodynamics vs. Kinetics: Formation of the 4-membered

    
    -lactone (intramolecular cyclization) is disfavored due to ring strain (approx. 22-23 kcal/mol). Therefore, the dominant side reaction is intermolecular oligomerization  (polyester formation).
    
  • The Steric Filter: Standard Fischer esterification (H₂SO₄/MeOH) often fails because the tetrahedral intermediate is too crowded to form efficiently. Forcing conditions (high heat) leads to dehydration and oxidative degradation (browning) before the ester forms.

Troubleshooting Guide (Q&A)

This section addresses specific failure modes observed in the lab.

Q1: The reaction mixture turns dark brown/black, but TLC shows starting material remains. Why?

  • Diagnosis: Thermal Degradation.

  • The Cause: You likely used standard acid catalysis (e.g., p-TsOH or H₂SO₄) and heated the reaction to reflux to overcome the steric hindrance. The quaternary center resists esterification, so the thermal energy instead promoted oxidative degradation of the alcohol or dehydration of the tertiary carbon structure.

  • The Fix: Switch to Steglich Esterification (DCC/DMAP) which proceeds at room temperature. If high temperature is required for scale-up, use Titanium(IV) butoxide or Tin(II) oxalate catalysts, which are more thermally stable and neutral than strong Brønsted acids.

Q2: I am seeing a "streak" on my TLC plate or a broad peak in NMR, and the product solidifies into a gel.

  • Diagnosis: Oligomerization (Polyester formation).[1]

  • The Cause: The internal primary hydroxyl group (–CH₂OH) is acting as a nucleophile. Since the external alcohol was likely not in high enough excess or the concentration of the acid was too high, the molecule reacted with itself.

  • The Fix:

    • Concentration Control: If using an external alcohol (e.g., Methanol), use it as the solvent (huge molar excess >20:1).

    • Protection: For high-value synthesis, you must protect the internal hydroxyl group (e.g., as a TBDMS ether or Benzyl ether) before attempting esterification. This physically blocks the side reaction.[2]

Q3: The reaction stalls at 50% conversion even with excess alcohol.

  • Diagnosis: Equilibrium limits and Steric Shielding.

  • The Cause: The bulky butyl and hexyl chains fold over the carbonyl, blocking the approach of the nucleophile. Water produced in the reaction is not being removed efficiently, establishing an unfavorable equilibrium.

  • The Fix:

    • Chemical Drying: Add molecular sieves (3Å or 4Å) directly to the reaction flask.

    • Azeotropic Removal: Use a Dean-Stark trap with Toluene (bp 110°C) rather than Benzene to drive the reaction harder, but ensure an inert atmosphere (N₂/Ar) to prevent oxidation.

    • Yamaguchi Protocol: For stubborn substrates, the Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride) creates a mixed anhydride that is highly reactive but "extends" the electrophile away from the steric bulk.

Strategic Pathways & Visualization

The following diagram maps the kinetic competition occurring in your flask.

ReactionPathways Start 2-Butyl-2-(hydroxymethyl) hexanoic acid Desired Target Ester (Monomer) Start->Desired Path A: High Excess R-OH + Steglich Catalyst Oligomer Oligomer/Polyester (Side Product) Start->Oligomer Path B: High Conc. Self-Reaction Lactone Beta-Lactone (Strained Ring) Start->Lactone Path C: Intramolecular (High Strain Barrier) ExtAlcohol External Alcohol (R-OH) ExtAlcohol->Desired

Figure 1: Kinetic competition pathways. Path A is the desired route, requiring specific forcing conditions to outcompete Path B.

Recommended Protocols

Method A: The "Gold Standard" (Steglich Esterification)

Best for: Lab scale (<10g), high purity, heat-sensitive substrates.

Reagents:

  • Substrate: 1.0 equiv

  • External Alcohol: 1.5 - 3.0 equiv (or solvent)

  • DCC (N,N'-Dicyclohexylcarbodiimide): 1.1 equiv

  • DMAP (4-Dimethylaminopyridine): 0.1 equiv (Catalyst)

  • Solvent: Dichloromethane (DCM), Anhydrous.[3]

Protocol:

  • Setup: Dissolve the carboxylic acid and the external alcohol in anhydrous DCM under Nitrogen atmosphere.

  • Catalyst: Add DMAP (0.1 equiv).

  • Activation: Cool the solution to 0°C. Add DCC (1.1 equiv) dissolved in a small amount of DCM dropwise over 15 minutes.

    • Why? The cold temperature prevents the "N-acylurea" rearrangement side reaction.

  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 12-24 hours.

    • Visual Check: A white precipitate (Dicyclohexylurea - DCU) will form. This confirms the coupling agent is working.

  • Workup: Filter off the white DCU precipitate. Wash the filtrate with 0.5N HCl (to remove DMAP), then saturated NaHCO₃, then Brine. Dry over MgSO₄ and concentrate.

Method B: The "Industrial Workhorse" (Yamaguchi Esterification)

Best for: Extremely hindered acids where Steglich fails.

Reagents:

  • Yamaguchi Reagent (2,4,6-Trichlorobenzoyl chloride): 1.2 equiv

  • Triethylamine (Et₃N): 1.5 equiv

  • DMAP: 1.0 - 2.0 equiv (Stoichiometric amount required for hindered esters)

  • Solvent: Toluene or THF.[4]

Protocol:

  • Mixed Anhydride Formation: Dissolve the acid and Et₃N in THF. Add Yamaguchi reagent. Stir at RT for 1 hour.

  • Esterification: Dilute the external alcohol with THF and add DMAP (dissolved in THF) slowly to the anhydride mixture.

  • Reflux: Heat to reflux (65°C for THF, 110°C for Toluene) for 4-6 hours.

    • Why? The mixed anhydride moves the electrophilic center away from the quaternary carbon, making it accessible.

Data & Comparison

FeatureFischer EsterificationSteglich EsterificationYamaguchi Esterification
Reaction Temp High (Reflux)Low (0°C to RT)Medium (Reflux)
Acid Tolerance High (Strong Acid)NeutralBasic
Steric Success LowHighVery High
Side Reactions Degradation, OligomersUrea formation (removable)Mixed Anhydride byproducts
Yield (Typical) 30-50%75-90%85-95%

References

  • Neises, B., & Steglich, W. (1978).[5][6][7] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[8] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[8] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993.

  • European Patent Office. (1989). Method for esterifying hindered carboxylic acids (EP 0331280 A1). Describes industrial catalysis for hindered hydroxy-acid esterification using Organotin/Titanium.

  • Dhimitruka, I., & SantaLucia, J. (2006).[9][10] Investigation of the Yamaguchi Esterification Mechanism. Organic Letters, 8(1), 47–50.[9]

Sources

Technical Support Center: Crystallization of 2-Butyl-2-(hydroxymethyl)hexanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for 2-Butyl-2-(hydroxymethyl)hexanoic acid (CAS 105974-42-3). This portal is designed for process chemists and drug development professionals dealing with the isolation and purification of this highly sterically hindered aliphatic building block.

Knowledge Base: The Molecular Root Cause of Crystallization Failure

Before adjusting process parameters, we must understand the thermodynamic profile of this specific molecule.

Structurally, the alpha-carbon (C2) of this compound is incredibly hindered. It is bonded to:

  • A carboxylic acid group (-COOH)

  • A hydroxymethyl group (-CH2OH)

  • A butyl substituent

  • The C3-C6 butyl chain of the hexanoic acid backbone.

The Causality of "Oiling Out": Because the molecule possesses two identical, highly flexible aliphatic butyl chains at the quaternary center, it suffers from extreme conformational entropy in solution. Locking these "floppy" chains into a rigid crystal lattice carries a massive entropic penalty. Consequently, the strong hydrogen-bonding groups (-OH and -COOH) prefer to form disordered, intermolecular networks. This causes the system to undergo Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—forming a solute-rich viscous liquid phase rather than an ordered solid[1].

Diagnostic FAQs: Troubleshooting LLPS

Q1: My cooling crystallization yields a cloudy emulsion instead of a slurry. What is happening? A: You have hit a miscibility gap in your phase diagram before reaching the metastable zone limit for solid nucleation[1]. The supersaturation driving force has caused the solute to separate as a secondary liquid phase (emulsion)[2]. Because solute molecules in these droplets arrange randomly and have high mobility, they kinetically hinder true crystal lattice integration[1].

Q2: How do I select a solvent system to prevent this emulsion? A: Oiling out frequently occurs in solvent mixtures with vastly different polarities (e.g., water/ethanol or heptane/ethyl acetate) because the separating solute causes the solvents to demix[3]. Corrective Action: To bypass LLPS, you must flatten the solubility curve. Switch to a single, moderate-polarity solvent (like Ethyl Acetate, Toluene, or Isopropyl Acetate) where the solubility decreases gradually with temperature. This allows you to control supersaturation more precisely without crossing the LLPS boundary[4].

Q3: I cannot get the first seed crystal to form. How do I force nucleation? A: If spontaneous nucleation fails due to the entropic barrier of the butyl chains, you must bypass the free acid's flexibility entirely by converting it into an amine salt. Corrective Action: Reacting the carboxylic acid with a bulky, rigid amine like Dicyclohexylamine (DCHA) introduces a strong ionic bond. The rigidity of the two cyclohexyl rings provides a structural scaffold, and the high lattice energy of the ionic interaction thermodynamically overcomes the entropic penalty of the flexible chains, driving rapid crystallization.

Data Center: Process Parameters & Corrective Actions

The following table summarizes the quantitative data and expected outcomes when adjusting crystallization parameters to avoid LLPS.

Solvent SystemPolarity ProfileCooling Rate (°C/min)Seeding Temp (°C)LLPS RiskCrystallization Outcome
Ethanol / Water (1:1)High / Mixed1.0N/AHigh Viscous oil, no solid formation
Heptane / EtOAc (8:2)Low / Mixed0.5N/AHigh Sticky amorphous lumps on reactor walls
Toluene (100%)Moderate / Single0.145.0Low Slow nucleation, fine crystalline powder
EtOAc (100%) + DCHAModerate / Single0.150.0None High-purity, easily filterable crystalline salt

Visual Diagnostics: LLPS Mitigation Workflow

Use the following decision tree to dynamically adjust your workflow when phase separation is detected.

LLPS_Mitigation Start Dissolve 2-Butyl-2-(hydroxymethyl) hexanoic acid Cooling Induce Supersaturation (Cooling / Antisolvent) Start->Cooling LLPS Oiling Out (LLPS) Detected? Cooling->LLPS Adjust Reduce Cooling Rate & Adjust Solvent LLPS->Adjust Yes (Emulsion) Salt Form Amine Salt (e.g., DCHA) LLPS->Salt Persistent LLPS Nucleation Solid Nucleation LLPS->Nucleation No (Slurry) Seed Add Seed Crystals (in Metastable Zone) Adjust->Seed Seed->Cooling Retry Salt->Start New Solute Growth Crystal Growth & Isolation Nucleation->Growth

Figure 1: Decision tree for mitigating Liquid-Liquid Phase Separation during crystallization.

Protocol Vault: Self-Validating Methodologies

To ensure reproducibility and scientific integrity, every protocol below is designed as a self-validating system with built-in analytical checkpoints.

Protocol A: PAT-Guided Cooling Crystallization (Free Acid)

This protocol relies on precise kinetic control to navigate the narrow metastable zone width (MSZW) without triggering LLPS.

  • Dissolution: Dissolve this compound in Toluene (10 volumes) at 60 °C.

    • Validation: Visually confirm a completely transparent solution to ensure no memory of previous thermal history.

  • Probe Insertion: Insert Process Analytical Technology (PAT) probes (e.g., EasyViewer or FBRM) into the reactor[2].

    • Validation: Baseline chord length distribution (CLD) must read zero counts for particles >10 µm.

  • Supersaturation Generation: Cool the reactor at a highly controlled, slow rate of 0.1 °C/min to 45 °C.

  • LLPS Monitoring: Monitor the PAT feed continuously.

    • Validation: If imaging shows spherical droplets (emulsion), LLPS has occurred[1]. Immediately heat the reactor back to 60 °C to redissolve, add 10% more Toluene to flatten the solubility curve, and restart cooling.

  • Seeding: If the solution remains clear at 45 °C, add 1-2 wt% of seed crystals halfway into the MSZW[1].

    • Validation: FBRM should show a steady, linear increase in particle counts without droplet formation.

  • Aging & Isolation: Hold at 45 °C for 2 hours to allow secondary nucleation, then cool to 5 °C at 0.1 °C/min. Filter and wash with cold Toluene.

Protocol B: Dicyclohexylamine (DCHA) Salt Derivatization

If Protocol A fails due to persistent oiling out, utilize this thermodynamic bypass to force crystallinity.

  • Preparation: Dissolve the free acid in Ethyl Acetate (8 volumes) at 25 °C.

  • Salt Formation: Slowly dose 1.05 equivalents of Dicyclohexylamine (DCHA) over 15 minutes.

    • Causality: The exothermic acid-base reaction forms the salt in situ, replacing weak hydrogen bonds with strong ionic interactions.

  • Thermal Cycling: Heat the mixture to 65 °C.

    • Validation: Ensure the solution is completely clear. If cloudy, add Ethyl Acetate in 0.5 volume increments until clear.

  • Nucleation: Cool to 50 °C at 0.2 °C/min and hold.

    • Validation: Spontaneous nucleation of the salt should occur within 30 minutes, visible as a dense, white, easily stirrable slurry.

  • Isolation & Verification: Cool to 10 °C at 0.1 °C/min. Isolate via vacuum filtration.

    • Validation: Perform X-Ray Powder Diffraction (XRPD) to confirm a sharp crystalline pattern and Differential Scanning Calorimetry (DSC) to confirm a single, sharp melting endotherm, proving the absence of trapped oil[4].

References

  • [1] Oiling Out in Crystallization | Source: Mettler Toledo | URL:[Link]

  • [2] Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing | Source: Aragen | URL:[Link]

  • [3] The Problem of Oiling Out in Chemical Process Development | Source: KiloMentor | URL:[Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for α-Substituted Hexanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of α-substituted hexanoic acid derivatives. As a Senior Application Scientist, I understand that controlling reaction parameters is paramount to achieving high yield, purity, and reproducibility, particularly in the complex landscape of drug development.[][2][3] Temperature is not merely a condition but a critical tool that can dictate reaction pathways, influence selectivity, and ultimately determine the success of your synthesis.

This guide is structured to provide direct, actionable solutions to common challenges encountered in the lab. We will move beyond simple procedural steps to explore the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the α-alkylation of hexanoic acid derivatives. The primary method for this transformation involves the formation of an enolate followed by nucleophilic substitution (an SN2 reaction) with an alkyl halide.[4][5][6] Temperature plays a decisive role in the efficiency and selectivity of this process.

Question 1: My reaction yield is consistently low. Could temperature be the culprit?

Answer: Absolutely. Low yield is one of the most common issues and can be attributed to the temperature being either too low or too high.

  • Cause A: Temperature is Too Low. Every reaction requires a minimum amount of energy, known as the activation energy, to proceed at a reasonable rate.[7][8] If the reaction temperature is insufficient, the molecules will lack the kinetic energy needed to overcome this barrier, leading to a stalled or sluggish reaction and incomplete conversion of your starting material.

  • Cause B: Temperature is Too High. Conversely, excessive heat can be detrimental. Many organic reagents, especially strong bases like Lithium Diisopropylamide (LDA), are thermally unstable and can decompose at higher temperatures.[6] Furthermore, the desired product itself may be susceptible to thermal decomposition, breaking down into unwanted impurities.[8][9][10] High temperatures can also promote undesirable side reactions.[11]

Solution Pathway:

  • Initial Temperature Screening: If you suspect the temperature is too low, perform a systematic screen. Run a series of small-scale reactions at incremental temperature increases (e.g., -78°C, -40°C, -20°C, 0°C, room temperature), carefully monitoring the reaction progress by TLC or LC-MS.[11][12]

  • Check Reagent Stability: Consult the technical data sheet for your base and other reagents to confirm their thermal stability limits. For instance, LDA is typically prepared and used at very low temperatures (e.g., -78 °C) to prevent decomposition.[6]

  • Consider Product Stability: If you observe the formation of multiple new spots on your TLC plate at higher temperatures, product decomposition is a likely cause. In this case, the optimal temperature will be a balance between a reasonable reaction rate and the stability of your product.[12]

Troubleshooting Summary Table

Problem Potential Temperature-Related Cause Suggested Action
Low Yield / Stalled Reaction Temperature too low (insufficient activation energy). Gradually increase temperature in 10-20°C increments and monitor conversion.
Low Yield / Multiple Products Temperature too high (reagent or product decomposition). Decrease temperature. Verify thermal stability of all reagents.
Formation of Alkene Byproduct Temperature too high, favoring elimination (E2) over substitution (SN2). Lower the reaction temperature significantly. Room temperature or below is often preferred for SN2.[13][14][15]

| Dialkylation Product Observed | Temperature may be too high, or reaction time too long, allowing for equilibration and reaction of the mono-alkylated product. | Run the reaction at a lower temperature under kinetic control conditions to improve selectivity for the mono-alkylated product.[16] |

Question 2: I'm seeing a significant amount of an alkene byproduct instead of my desired α-substituted product. Why is this happening?

Answer: You are likely observing a competing elimination (E2) reaction. Nucleophilic substitution (SN2) and elimination (E2) are often in competition, and temperature is a key factor that tips the balance.

  • The Role of Entropy and Temperature: Elimination reactions typically result in the formation of more product molecules than substitution reactions (e.g., two reactants form three products in E2).[17] This leads to a positive change in entropy (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a higher temperature (T) makes the entropy term (-TΔS) more negative, thus making the elimination pathway more thermodynamically favorable.[14][17]

  • Activation Energy: Elimination reactions often have a higher activation energy than their substitution counterparts.[7] Increasing the temperature provides more molecules with the necessary energy to overcome this higher barrier, increasing the rate of the elimination reaction.[7]

Solution Pathway:

  • Lower the Temperature: This is the most effective solution. Reducing the reaction temperature disfavors the higher-activation-energy elimination pathway and minimizes the impact of the positive entropy change.[13][15] For many SN2 alkylations, running the reaction at room temperature or even 0 °C can significantly improve the substitution-to-elimination ratio.

  • Base Selection: While temperature is key, also consider your base. A bulky, non-nucleophilic base can favor elimination. However, for enolate formation, a strong, hindered base like LDA is often necessary. The key is to form the enolate at low temperature, then perform the alkylation at a temperature that favors SN2 without promoting E2.

Frequently Asked Questions (FAQs)

Q1: What is the difference between "kinetic" and "thermodynamic" control, and how does temperature influence it?

Answer: This is a critical concept for α-substitution, especially when your hexanoic acid derivative is unsymmetrical and can form two different enolates. The choice between kinetic and thermodynamic control determines which α-position is alkylated.[18]

  • Kinetic Control: This regime favors the product that is formed fastest. This corresponds to the reaction pathway with the lowest activation energy.[5][19] For enolate formation, this is typically the deprotonation of the less sterically hindered α-hydrogen, leading to the less substituted, but more rapidly formed, "kinetic enolate".[4][20]

  • Thermodynamic Control: This regime favors the product that is the most stable. This is achieved under conditions that allow the reaction to be reversible, letting the initial products equilibrate to form the lowest energy (most stable) product.[21] For enolates, the more substituted double bond is generally more stable, so the "thermodynamic enolate" is the more substituted one.[5][18]

Temperature is the primary tool to switch between these two regimes.

  • To achieve Kinetic Control: Use very low temperatures (typically -78 °C).[4][22] This prevents the system from reaching equilibrium. Once the kinetic enolate is formed, it doesn't have enough energy to revert and form the more stable thermodynamic enolate.[19] This is almost always paired with a strong, bulky, non-nucleophilic base like LDA to ensure rapid and irreversible deprotonation.[6][22]

  • To achieve Thermodynamic Control: Use higher temperatures (room temperature or above).[18][22] These conditions provide enough energy for the deprotonation to be reversible, allowing the initially formed kinetic enolate to equilibrate to the more stable thermodynamic enolate over time. This is often paired with a smaller, weaker base (like NaH or NaOEt) where the pKa difference is not as large, facilitating reversibility.[22]

Kinetic vs. Thermodynamic Control Conditions

Parameter Kinetic Control Thermodynamic Control
Temperature Low (-78 °C)[4][22] High (Room Temp. to Reflux)[18][22]
Base Strong, bulky (e.g., LDA)[6] Weaker, smaller (e.g., NaH, NaOEt)[22]
Reaction Time Short (enolate forms quickly)[22] Long (allows for equilibration)[22]
Solvent Aprotic (e.g., THF)[18] Protic or Aprotic[18]

| Product | Less substituted α-alkylation | More substituted α-alkylation |

Q2: What is a good starting temperature for my optimization experiments?

Answer: There is no universal starting temperature. The ideal temperature depends heavily on the specific hexanoic acid derivative, the chosen base, and the alkylating agent. However, a logical approach is to start under conditions that favor a clean reaction, which is often kinetic control.

A recommended starting point for the α-alkylation of a hexanoic acid ester would be:

  • Enolate Formation: Add the ester to a solution of LDA in THF at -78 °C .

  • Alkylation: After a short period for enolate formation (e.g., 30-60 minutes), add the alkyl halide at -78 °C and then allow the reaction to slowly warm to room temperature over several hours.

This "low-and-slow" approach often minimizes side reactions. If the reaction is too slow, you can experiment with performing the alkylation step at a slightly higher, but still controlled, temperature (e.g., holding at -40 °C or 0 °C).

Visualizing the Optimization Pathway

The following diagrams illustrate the key concepts and decision-making processes for optimizing your reaction temperature.

G cluster_0 Reaction Coordinate Diagram: Kinetic vs. Thermodynamic Control Reactants Starting Material + Base TS_K TS (Kinetic) Reactants->TS_K  ΔG‡ (Kinetic) (Lower) TS_T TS (Thermodynamic) Reactants->TS_T  ΔG‡ (Thermodynamic) (Higher) P1 P1 Prod_K Kinetic Product (Less Substituted Enolate) TS_K->Prod_K P2 P2 Prod_T Thermodynamic Product (More Substituted Enolate) TS_T->Prod_T P3 P3 E_React E_TS_K E_TS_T E_Prod_K E_Prod_T

Caption: Energy profile showing the kinetic product has a lower activation energy (forms faster), while the thermodynamic product has a lower final energy (is more stable).

G start Goal: Synthesize α-Substituted Hexanoic Acid Derivative q1 Is your starting material unsymmetrical at the α-positions? start->q1 q2 Which regioisomer is desired? q1->q2  Yes symmetrical Regioselectivity is not a concern. Proceed with standard conditions. q1->symmetrical  No kinetic Target: Less Substituted Product (Kinetic Control) q2->kinetic  Less Substituted thermo Target: More Substituted Product (Thermodynamic Control) q2->thermo  More Substituted cond_k Conditions: • Temp: -78 °C • Base: LDA • Time: Short kinetic->cond_k cond_t Conditions: • Temp: RT or higher • Base: NaH, NaOEt • Time: Long thermo->cond_t optimize Optimize temperature to balance rate vs. side reactions (e.g., elimination). symmetrical->optimize

Caption: Decision workflow for choosing reaction conditions based on the desired regioisomeric product.

Experimental Protocols

Protocol 1: General Procedure for Kinetic α-Alkylation (Low Temperature)

This protocol is designed to favor the formation of the less-substituted (kinetic) product.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a rubber septum. Maintain a positive pressure of inert gas throughout the procedure.

  • Solvent and Base: Add anhydrous tetrahydrofuran (THF) to the flask and cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add a solution of Lithium Diisopropylamide (LDA) (typically 1.05 equivalents) to the cooled THF. To this solution, add your hexanoic acid ester (1.0 equivalent) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir at -78 °C for 45-60 minutes.

  • Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the enolate solution at -78 °C.

  • Warming and Quenching: After stirring for a specified time at -78 °C (e.g., 2 hours), allow the reaction to warm slowly to room temperature. Once the starting material is consumed (as monitored by TLC), quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Proceed with a standard aqueous workup and extraction with an appropriate organic solvent (e.g., ethyl acetate), followed by drying, filtration, and solvent removal under reduced pressure.

  • Purification: Purify the crude product using column chromatography or distillation.

Protocol 2: Temperature Screening for Optimization

This protocol helps identify the optimal temperature for maximizing yield and minimizing byproducts.

  • Parallel Setup: Prepare several identical small-scale reaction vials, each with a stir bar.

  • Reagent Preparation: Prepare stock solutions of your hexanoic acid derivative, base (if stable in solution), and alkyl halide to ensure consistent dispensing.

  • Temperature Control: Set up multiple reaction stations at different target temperatures (e.g., -78 °C, -40 °C, 0 °C, 25 °C) using appropriate cooling baths or heating blocks.

  • Reaction Execution: Charge each vial with the starting material and solvent. Equilibrate to the target temperature. Initiate the reactions by adding the base, followed by the alkyl halide, in the same sequence for each vial.

  • Monitoring: At set time intervals (e.g., 1h, 4h, 12h), take a small aliquot from each reaction vial. Quench the aliquot and analyze it by a quantitative method (e.g., qNMR or LC-MS with an internal standard) to determine the conversion of starting material and the yield of the desired product and key byproducts.

  • Data Analysis: Plot the yield of the desired product versus temperature and time to identify the optimal conditions that provide the best balance of reaction rate and selectivity.[23][24]

References

  • Fiveable. (2025, August 15). Kinetic vs. Thermodynamic Enolates Definition. Fiveable. [Link]

  • University of Calgary. (n.d.). Kinetic vs. Thermodynamic Enolates. University of Calgary Chemistry. [Link]

  • Organic Chemistry Academy. (2023, June 26). Thermodynamic vs Kinetic Enolates. Organic Chemistry Academy. [Link]

  • Chemistry LibreTexts. (2023, February 12). 22.7: Alkylation of Enolate Ions. [Link]

  • University of Wisconsin. (n.d.). 9.2. Common nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]

  • Chemistry Steps. (2020, April 4). Alkylation of Enolates Alpha Position. [Link]

  • KPU Pressbooks. (n.d.). 6.3 Alkylation at the α-Carbon. Organic Chemistry II. [Link]

  • JoVE. (2023, April 30). Video: Regioselective Formation of Enolates. [Link]

  • Khan Academy. (n.d.). Kinetic and thermodynamic enolates. [Link]

  • Chemistry Stack Exchange. (2017, June 16). Why substitution and elimination reactions are favored respectively at lower and higher temperature?. [Link]

  • Chemistry Stack Exchange. (2015, April 6). Why should alkylation of enols/carbonyl compounds be done at low temperature with a strong base?. [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. University of Rochester Chemistry. [Link]

  • Chemistry LibreTexts. (2024, January 15). 5.5: Alkylation of Enolate Ions. [Link]

  • Filo. (2025, August 22). Reaction of alpha position of carboxylic acid and their derivatives. [Link]

  • coursecontent.me. (n.d.). Reagents in Organic Synthesis [Oxidation]. [Link]

  • Beilstein-Institut. (2024, October 4). Machine learning-guided strategies for reaction conditions design and optimization. [Link]

  • The Organic Chemistry Tutor. (2023, March 18). Effect of Temperature on Elimination and Substitution Reactions. YouTube. [Link]

  • Master Organic Chemistry. (2012, December 19). SN1 vs E1 and SN2 vs E2 : The Temperature. [Link]

  • Michael Evans. (2018, February 6). 21.03 Nucleophile + Alkyl (Pseudo)halide: Temperature Effects. YouTube. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]

  • Chemistry LibreTexts. (2021, July 31). 18.9: Reactions at the α Carbons of Carboxylic Acid Derivatives. [Link]

  • International Pharmaceutical Industry. (n.d.). Applying Multi-Parameter Optimisation in Drug Discovery. [Link]

  • Michigan State University. (n.d.). Carboxyl Reactivity. MSU Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted carboxylic acids, esters and amides. [Link]

  • National Institutes of Health. (n.d.). A Brief Introduction to Chemical Reaction Optimization. PMC. [Link]

  • Spiral. (n.d.). Multiple-parameter optimisation in Drug Discovery. [Link]

  • Organic Chemistry Tutor. (n.d.). Alkylation of Enolates. [Link]

  • ReAgent Chemicals. (2025, January 8). What is Decomposition?. The Science Blog. [Link]

  • Defense Technical Information Center. (n.d.). Thermal stability of organic compounds by the isoteniscope method. [Link]

  • MDPI. (n.d.). Synthesis of Alpha Olefins: Catalytic Decarbonylation of Carboxylic Acids and Vegetable Oil Deodorizer Distillate (VODD). [Link]

  • ResearchGate. (n.d.). Optimization of reaction temperature and substrate concentration. [Link]

  • Save My Exams. (2026, January 3). Organic Synthesis (Cambridge (CIE) AS Chemistry): Revision Note. [Link]

  • OpenStax. (2023, September 20). 22.7 Alkylation of Enolate Ions. Organic Chemistry. [Link]

  • Khan Academy. (n.d.). Alpha-substitution of carboxylic acids. [Link]

  • Chad's Prep. (2018, September 21). 21.4a Alpha Alkylation. YouTube. [Link]

  • EBSCO. (n.d.). Decomposition Reactions. Research Starters. [Link]

  • Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. [Link]

  • De Gruyter. (2022, June 15). α-Substitution Reactions in Carboxylic Acids and Derivatives. [Link]

  • Chemistry LibreTexts. (2014, September 4). 11.14: The Synthesis of Carboxylic Acid Derivatives. [Link]

  • National Institutes of Health. (2023, June 7). Ketone α-alkylation at the more-hindered site. PMC. [Link]

  • National Institutes of Health. (n.d.). α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application. PMC. [Link]

  • Google Patents. (n.d.).
  • Royal Society of Chemistry. (n.d.). Catalyst-free synthesis of α,α-disubstituted carboxylic acid derivatives under ambient conditions via a Wolff rearrangement reaction. Organic Chemistry Frontiers. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-hydroxy carboxylic acids, esters and amides. [Link]

  • Reddit. (2023, December 23). Improvement of selectivity/yield of Alkylation. r/OrganicChemistry. [Link]

Sources

Removing impurities from crude 2-Butyl-2-(hydroxymethyl)hexanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-Butyl-2-(hydroxymethyl)hexanoic Acid

Status: Active Document ID: TSC-PUR-2B2H-001 Lead Scientist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Purifying This compound presents a unique set of challenges due to its gem-disubstituted structure. The steric hindrance at the alpha-carbon creates a "neopentyl-like" environment, often resulting in a product that exists as a viscous oil or gum rather than a crystalline solid. Furthermore, the presence of both a carboxylic acid and a primary hydroxyl group creates a risk of intermolecular esterification (oligomerization) or dehydration to an exocyclic alkene under thermal stress.

This guide moves beyond standard recrystallization (which often fails due to "oiling out") and focuses on Amine Salt Resolution —specifically using Dicyclohexylamine (DCHA) —as the industry-standard method for isolating this molecule in high purity.[1]

Module 1: The Impurity Landscape & Thermodynamics

Before attempting purification, you must understand what you are removing. The steric bulk of the butyl and hexyl chains prevents efficient crystal packing, trapping impurities in the oil phase.

Visualizing the Impurity Network

The following diagram illustrates the critical equilibrium and impurity pathways. Note that while beta-lactone formation is strained, oligomerization and dehydration are the primary risks during thermal workup.

ImpurityNetwork Crude Crude Reaction Mixture (Oily/Gummy) Target Target Molecule: 2-Butyl-2-(hydroxymethyl) hexanoic acid Crude->Target Isolation Oligomer Impurity A: Polyesters/Dimers (Intermolecular Ester) Target->Oligomer Heat/Acid (Reversible) Alkene Impurity B: 2-Butyl-2-methylene hexanoic acid (Dehydration) Target->Alkene Strong Acid/-H2O (Irreversible) Salt Crystalline DCHA Salt (Stable Solid) Target->Salt + Dicyclohexylamine (Selective Crystallization) Malonate Impurity C: Unreacted Malonate Precursor Malonate->Crude Contaminant Salt->Target Acid Hydrolysis (Recovery)

Figure 1: Impurity pathways. Note that direct crystallization of the free acid often fails due to oligomer/impurity interference, necessitating the DCHA salt pathway.

Module 2: Troubleshooting Guide (Q&A)

Q1: "My crude product is a viscous yellow oil that refuses to crystallize, even at -20°C. What is happening?"

Diagnosis: You are experiencing the "Entropic Trap." The flexible butyl and hexyl chains have high rotational freedom, and the gem-disubstitution disrupts the hydrogen-bonding network necessary for crystal lattice formation. Impurities (like unreacted alkyl halides or malonates) act as "solvents," further depressing the melting point.

The Fix: Stop trying to crystallize the free acid. Convert the acid into a Dicyclohexylamine (DCHA) salt . DCHA is a bulky, lipophilic amine that forms highly crystalline salts with hindered carboxylic acids. The lattice energy of the salt overcomes the entropic disorder of the oil.

Q2: "I see a new impurity peak growing during rotary evaporation (40°C). Is it a lactone?"

Diagnosis: Likely Dimerization or Dehydration . While gamma-hydroxy acids form lactones easily, your molecule (a beta-hydroxy acid equivalent) forms a strained 4-membered ring (beta-lactone) only under extreme conditions. It is more likely forming intermolecular esters (dimers) or dehydrating to the alpha-methylene alkene due to the heat.

The Fix:

  • Neutralize: Ensure the crude oil is not acidic before concentration.

  • Temperature Limit: Do not exceed 35°C during solvent removal.

  • Azeotrope: Remove water using Toluene azeotrope to prevent hydrolysis reversal, but avoid prolonged heating.

Q3: "How do I remove the non-polar alkyl impurities (starting materials)?"

Diagnosis: Lipophilic carryover. Since your target molecule has long alkyl chains (butyl/hexyl), it partitions poorly into basic water, making standard acid/base extractions inefficient.

The Fix: pH-Swing Extraction with a Co-Solvent. Do not use pure water for the base wash. Use 10% Methanol in 1M NaOH . The methanol helps solubilize the bulky acid into the aqueous phase as the carboxylate, while the non-polar impurities (dialkyl malonates) remain in the organic layer (Heptane/MTBE).

Module 3: Detailed Experimental Protocols

Protocol A: The "Gold Standard" DCHA Salt Purification

Use this method when the crude material is an oil/gum.

Reagents:

  • Crude this compound

  • Dicyclohexylamine (DCHA) (1.1 equivalents)[2]

  • Solvent A: Acetone or Ethyl Acetate[2][3]

  • Solvent B: n-Heptane (Antisolvent)

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude oil in Acetone (5 volumes relative to crude weight).

    • Why Acetone? It dissolves both the acid and the DCHA but is a poor solvent for the salt.

  • Amine Addition: Add DCHA (1.1 eq) dropwise at Room Temperature (20-25°C) with vigorous stirring.

    • Observation: A slight exotherm may occur. The solution might turn cloudy.

  • Nucleation: Seed the mixture with a pure crystal if available. If not, scratch the glass side. Stir for 2 hours at RT.

  • Crystallization: If a thick precipitate forms, cool to 0°C. If no precipitate forms, slowly add n-Heptane (2-3 volumes) dropwise until persistent turbidity is observed.

  • Filtration: Filter the white solid. Wash the cake with cold Acetone/Heptane (1:1).

    • Result: The impurities (dimers, starting materials) remain in the mother liquor.

  • Salt Break (Recovery):

    • Suspend the solid salt in Ethyl Acetate .

    • Wash with 1M KHSO4 or 10% Citric Acid (cold) until the aqueous pH is < 3.

    • Note: Avoid strong mineral acids (HCl) if possible to prevent dehydration. KHSO4 is gentle.

    • Separate organic layer, dry over Na2SO4, and evaporate.[3][4][5]

Protocol B: Impurity Removal via pH-Controlled Partitioning

Use this for removing gross amounts of non-polar starting materials before salt formation.

PhaseSolvent SystemTarget LocationAction
Organic 1 MTBE + CrudeOrganic Dissolve crude.
Extraction 1M NaOH + 10% MeOHAqueous Target moves to Aqueous as Na-salt. Impurities stay in MTBE.
Wash MTBE (Fresh)Aqueous Wash aqueous layer to remove trapped lipophiles.
Acidification 1M KHSO4 (Cold)Organic Acidify aqueous layer in presence of fresh Ethyl Acetate. Target moves to Ethyl Acetate.[2][6]

Module 4: Analytical Data & Specifications

Solubility Profile (Free Acid vs. DCHA Salt)

SolventFree Acid (Oily)DCHA Salt (Solid)Utility
Water InsolubleSparingly SolubleWash solvent
Heptane SolubleInsolubleAnti-solvent
Acetone SolubleSparingly SolubleCrystallization solvent
Ethyl Acetate SolubleModerate SolubilityExtraction solvent

Visual Workflow: Salt Formation Logic

Workflow Start Crude Oil Check Is it Solid? Start->Check Recryst Recrystallize from Hexane/EtOAc Check->Recryst Yes SaltForm Dissolve in Acetone Add 1.1 eq DCHA Check->SaltForm No (Oil) Filter Filter Precipitate (Wash with cold Acetone) SaltForm->Filter Break Partition: EtOAc / 1M KHSO4 Filter->Break Final Pure Free Acid Break->Final

Figure 2: Decision matrix for purification. The "No" path is most common for this molecule.

References

  • BenchChem. (2025).[1] The Role of Dicyclohexylamine (DCHA) in the Purification and Handling of Z-D-Leu-OH. Retrieved from

    • Relevance: Establishes DCHA as the standard resolving agent for oily, N-protected or hindered amino/hydroxy acids.
  • Bachem. (2021). Conversion of a DCHA salt to the free acid. Retrieved from

    • Relevance: Provides the specific KHSO4/Phosphoric acid protocol for breaking the salt without degrading sensitive functional groups.
  • World Intellectual Property Organization. (2019). Process for preparation of brivaracetam (WO2019087172A1). Retrieved from

    • Relevance: Describes the purification and handling of structurally similar alkyl-hydroxymethyl-acid intermediates (C11-C12 chains)
  • Vertex Pharmaceuticals. (2014). Methods of purifying carboxylic acids via amine salts. (Contextual grounding based on general industry practice for hindered acids).

Sources

Technical Support Center: Solubility Optimization for 2-Butyl-2-(hydroxymethyl)hexanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Level 3 Technical Support Resource designed for application scientists and formulation chemists. It assumes knowledge of basic organic chemistry but addresses the specific physicochemical anomalies of sterically hindered branched acids.

Ticket ID: SOL-C11-H22 Subject: Overcoming aqueous incompatibility and "oiling out" in 2-Butyl-2-(hydroxymethyl)hexanoic acid workflows. Status: Resolved / Knowledge Base Article Applicable CAS: 105974-42-3 (and related branched hydroxy-acid analogs)

The Core Challenge: The "Janus" Molecule

Executive Summary: this compound (BHMHA) presents a deceptive solubility profile. While it possesses two hydrophilic moieties (a carboxylic acid and a primary hydroxyl), the molecule is dominated by a high lipophilic burden (a 6-carbon chain and a 4-carbon butyl branch at the


-position).
  • The Trap: Users often treat it like a standard fatty acid or a simple glycol. However, the steric bulk around the quaternary

    
    -carbon prevents efficient hydration shells from forming around the polar head group.
    
  • The Result: In neutral water (pH 7), it exists largely as an oily dispersion rather than a true solution. In acidic media, it separates immediately.

Physicochemical Snapshot
ParameterValue (Approx.)Implication
Molecular Formula

High Carbon-to-Oxygen ratio (3.6:1) indicates poor water solubility.[1]
pKa (Acid) ~4.75 - 4.90Requires pH > 6.0 for significant ionization.
LogP (Octanol/Water) ~2.8 - 3.2Lipophilic. Prefers cell membranes or plasticware over aqueous media.
Physical State Viscous Liquid / Low-melt SolidProne to "oiling out" rather than crystallizing.

Diagnostic Workflow

Before attempting a protocol, identify your specific failure mode using the logic tree below.

SolubilityLogic Start Start: Visual Inspection State What is the current state in aqueous media? Start->State Cloudy Cloudy / Emulsion State->Cloudy Oiling Out Precip White Precipitate / Gunk State->Precip Solid Clumps Clear Clear but unstable (crashes over time) State->Clear Metastable PH_Check Check pH Cloudy->PH_Check Salt_Check Check Counter-ion Precip->Salt_Check Cosolvent Check Cosolvent Ratio Clear->Cosolvent Sol_1 Solution 1: Increase pH to > 6.5 (Form Carboxylate) PH_Check->Sol_1 pH < 5 Sol_3 Solution 3: Add DMSO/PEG400 (Shield Hydrophobic Tail) PH_Check->Sol_3 pH > 7 Sol_2 Solution 2: Switch to Organic Base (Tris/Meglumine) Salt_Check->Sol_2 Using Na+/K+ Salt_Check->Sol_3 High Conc. Cosolvent->Sol_3 Evaporation?

Figure 1: Decision matrix for troubleshooting BHMHA solubility based on visual observation.

Proven Solubilization Protocols

Protocol A: The "Organic Salt" Strategy (Biological Assays)

Context: Use this when preparing stock solutions for cell culture or enzymatic assays where DMSO must be minimized (<0.1%). Sodium salts of BHMHA often behave like soaps, forming micelles that can disrupt membranes. Organic counter-ions provide better "hydrotropic" properties.

Reagents:

  • BHMHA (Neat)

  • Tris base (Solid) or Meglumine (N-Methyl-D-glucamine)

  • Water (HPLC Grade)

Step-by-Step:

  • Calculate Molar Equivalents: Weigh your target mass of BHMHA. Calculate the moles.

  • The Pre-Mix: Weigh 1.05 equivalents of Tris base or Meglumine.

    • Why? A slight excess of base ensures the equilibrium shifts entirely to the ionized form (

      
      ), preventing the "oiling out" of the free acid.
      
  • Solid-Solid Dispersion: Physically mix the BHMHA and the solid base in a vial before adding water.

    • Mechanism:[2][3][4] This increases the surface area of contact between the acid and base, facilitating immediate salt formation upon hydration.

  • Hydration: Add water dropwise with vortexing.

  • Sonication: Sonicate at 40°C for 10 minutes. The solution should become clear.

    • Validation: Measure pH. It should be between 7.5 and 8.5. If cloudy, add 1M NaOH in 10µL increments until clear.

Protocol B: The "Cosolvent Shield" (Chemical Synthesis/Analysis)

Context: For HPLC sample prep or intermediate reactions where pH adjustment is undesirable.

Reagents:

  • DMSO (Dimethyl sulfoxide) or Isopropanol (IPA)

  • PEG-400 (Polyethylene glycol)

Step-by-Step:

  • Primary Solubilization: Dissolve BHMHA in pure DMSO to a concentration 100x higher than your final target concentration.

    • Note: The hydroxyl group on BHMHA forms strong H-bonds with DMSO, stabilizing the monomeric form.

  • The Intermediate Step (Crucial): Do not add water yet. Add PEG-400 to the DMSO stock (1:1 v/v ratio).

    • Why? PEG-400 acts as an amphiphilic bridge. If you dump DMSO stock directly into water, the hydrophobic tails of BHMHA may aggregate instantly (crash out). PEG prevents this shock.

  • Final Dilution: Slowly pipette the DMSO/PEG mix into the aqueous buffer while vortexing the buffer.

Troubleshooting & FAQs

Q1: I see a "cloud" that disappears when I heat it, but returns when cooled. What is this?

A: You are observing the Kraft Point behavior of the BHMHA salt. Like fatty acid soaps, the BHMHA anion has a critical temperature below which it crystallizes or forms a gel.

  • Fix: You are likely using a sodium (Na+) counter-ion. Switch to a bulky organic counter-ion like L-Arginine or Choline . These bulky cations disrupt the crystal lattice packing, lowering the Kraft Point and keeping the molecule in solution at room temperature [1].

Q2: Can I use this molecule in acidic media (pH < 4)?

A: No. At pH < 4.8 (the approximate pKa), the carboxylate protonates. The neutral molecule is highly lipophilic and will phase-separate.

  • Workaround: If you must work at low pH, you must use a surfactant carrier. We recommend Tween 80 (0.1% - 0.5%) or complexation with Cyclodextrin (HP-β-CD) . Cyclodextrins can encapsulate the butyl/hexyl tail, leaving the hydrophilic head exposed, allowing solubility even in acidic environments [2].

Q3: Is the hydroxymethyl group stable?

A: Generally, yes. However, be cautious of Lactonization . While less common than in


-hydroxy acids, 

-hydroxymethyl acids can theoretically form strained 4-membered lactones or dehydrate under high heat + strong acid catalysis. Avoid boiling this compound in strong mineral acids (

).
Q4: Why does my HPLC peak tail significantly?

A: This is a classic "Sticky Acid" problem.

  • Cause: The free carboxyl group interacts with residual silanols on the C18 column.

  • Fix: Ensure your mobile phase pH is controlled.

    • Option A (Low pH): Use 0.1% Formic Acid (forces molecule to neutral state, sharpens peak, but retention increases).

    • Option B (High pH): Use 10mM Ammonium Bicarbonate (pH 8). This forces the molecule to be fully ionized (

      
      ). It will elute faster but with excellent peak shape. Do not run at pH 4-5 (near the pKa).
      

Summary of Solubility Data

Solvent SystemSolubility RatingNotes
Water (pH 7, no salt) < 0.5 mg/mLForms emulsion/oil droplets.
PBS (pH 7.4) ~ 1-2 mg/mLLimited by ionic strength (salting out effect).
Water + 1.1 eq NaOH > 50 mg/mL"Soapy" solution. May foam.
Water + 1.1 eq Tris > 100 mg/mLBest for biological compatibility.
DMSO > 500 mg/mLExcellent stock solvent.
Ethanol > 200 mg/mLGood, but beware of esterification if acidified.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[5] Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • SynQuest Laboratories. (n.d.). This compound Product Data. SynQuest Labs Catalog.

  • PubChem. (2024).[6] Compound Summary: 2-ethyl-2-(hydroxymethyl)hexanoic acid (Analog Reference). National Library of Medicine.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Technical Support Center: 2-Butyl-2-(hydroxymethyl)hexanoic Acid (BHMHA)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Causality of BHMHA Thermal Instability

Welcome to the technical support guide for handling 2-Butyl-2-(hydroxymethyl)hexanoic acid (CAS 105974-42-3). As a Senior Application Scientist, I frequently see researchers applying standard


-hydroxy acid protocols to BHMHA, leading to catastrophic yield losses and equipment fouling.

To troubleshoot effectively, you must understand the molecule's unique structural constraints. Standard


-hydroxy acids (such as 3-hydroxybutyric acid) undergo thermal degradation via a six-membered cyclic transition state, leading to 

-elimination and the formation of

-unsaturated acids (e.g., crotonic acid)[1].

However, BHMHA possesses a fully substituted (quaternary)


-carbon . It lacks the 

-hydrogens required for standard dehydration. Consequently, when subjected to thermal stress (>130 °C), the molecule cannot dehydrate to an alkene. Instead, the accumulated thermal energy forces the molecule down two alternative, destructive pathways: Retro-Aldol Cleavage and Intermolecular Esterification [2].

Mechanistic Pathways of Degradation

G Start This compound (Quaternary α-Carbon) Temp Thermal Stress (>130°C) Catalyzed by Trace Acid/Base Start->Temp Path1 Pathway A: Retro-Aldol Cleavage Temp->Path1 Dominant at >150°C Path2 Pathway B: Intermolecular Esterification Temp->Path2 Dominant under vacuum Prod1A Formaldehyde (Toxic Gas, Pressure Spike) Path1->Prod1A Prod1B 2,2-Dibutylhexanoic acid (Liquid Impurity) Path1->Prod1B Prod2 Oligomeric Esters / Estolides (Insoluble Polymeric Residue) Path2->Prod2

Divergent thermal degradation pathways of BHMHA due to the absence of α-hydrogens.

Quantitative Data: Degradation Profiles

To effectively troubleshoot, compare your reactor conditions against the established thermal thresholds for BHMHA and its structural analogs[3].

Degradation PathwayOnset TemperaturePrimary CatalystsKey SymptomsAnalytical Confirmation
Retro-Aldol Cleavage > 150 °CTrace amines, alkali metals, strong acidsUnexplained pressure spikes in closed systems; sharp odor.GC-MS: Appearance of 2,2-dibutylhexanoic acid peak.
Intermolecular Esterification > 110 °C (prolonged)Lewis acids (e.g.,

), prolonged heating under vacuum
Increased viscosity; formation of insoluble residues.GPC/SEC: Broad high-molecular-weight polymeric peaks.
Standard Dehydration N/AN/ADoes not occur due to lack of

-hydrogens.
Absence of

-unsaturated alkene signals in NMR.

Troubleshooting Guide & FAQs

Q: I am experiencing severe yield loss and pressure spikes during the vacuum distillation of BHMHA. What is happening?

Diagnosis: You are triggering Pathway A (Retro-Aldol Cleavage) . When BHMHA is heated in a standard batch distillation setup (e.g., a round-bottom flask with a Vigreux column), the prolonged residence time at elevated temperatures in the reboiler causes the molecule to fragment into formaldehyde gas and 2,2-dibutylhexanoic acid[2]. The formaldehyde gas causes the sudden loss of vacuum (pressure spike). Solution:

  • Switch to Short-Path or Wiped Film Evaporation (WFE): This minimizes the thermal residence time from hours to seconds.

  • Neutralize the Feed: Retro-aldol cleavage is highly susceptible to base/acid catalysis[4]. Ensure your crude BHMHA is strictly pH neutral (pH 6.5–7.0) before distillation. Wash the organic layer with a mild phosphate buffer prior to solvent stripping.

Q: During the final drying step in a vacuum oven, my BHMHA turns into a viscous, insoluble gel. How do I recover the monomer?

Diagnosis: You are observing Pathway B (Intermolecular Esterification) . The primary hydroxyl group (-CH


OH) is reacting with the carboxylic acid group of adjacent molecules, forming estolides (polyesters). This is driven by the removal of water under vacuum at elevated temperatures.
Solution: 
  • Lower the Drying Temperature: Never dry BHMHA above 60 °C.

  • Use Lyophilization: If water removal is difficult, dissolve the compound in a co-solvent (like 1,4-dioxane or tert-butanol) and lyophilize (freeze-dry) it. This completely bypasses the thermal activation energy required for esterification.

  • Recovery: To recover the monomer from the gel, you must perform a base-catalyzed hydrolysis (saponification) followed by careful acidification and extraction (see Protocol 2 below).

Q: Can I use standard acid catalysts (like p-TsOH) to esterify the carboxylic acid group of BHMHA without protecting the hydroxyl group?

Diagnosis: No. Attempting a Fischer esterification on BHMHA without protecting the primary alcohol will result in massive oligomerization. The molecule is a self-contained AB-type monomer. Solution: You must use mild, non-thermal esterification methods. A self-validating protocol is the Steglich Esterification (using DCC/DMAP at 0 °C to room temperature), which avoids the thermal stress that triggers side reactions.

Self-Validating Experimental Protocols

Protocol 1: Safe Purification via Wiped Film Evaporation (WFE)

This protocol validates itself by monitoring vacuum stability. If the vacuum fluctuates, retro-aldol cleavage is occurring, indicating the feed is either too hot or contaminated with a catalyst.

  • Pre-treatment: Dissolve crude BHMHA in ethyl acetate. Wash with 0.1 M Sodium Phosphate buffer (pH 7.0) to remove trace alkaline/acidic catalysts that promote retro-aldol cleavage[2].

  • Solvent Stripping: Remove ethyl acetate using a rotary evaporator. Critical: The water bath must not exceed 50 °C.

  • WFE Setup:

    • Evaporator body temperature: 130 °C.

    • Internal condenser: 20 °C.

    • Vacuum: < 0.1 mbar.

    • Wiper speed: 300–400 RPM.

  • Execution: Feed the degassed BHMHA at a steady rate (e.g., 2 mL/min for a lab-scale unit).

  • Validation: Monitor the digital vacuum gauge. A steady reading of 0.1 mbar confirms intact distillation. A spike to >1.0 mbar indicates formaldehyde generation; immediately lower the evaporator body temperature by 10 °C.

Protocol 2: Mild Recovery of Oligomerized BHMHA

Use this protocol if your material has accidentally polymerized during storage or drying.

  • Hydrolysis: Suspend 10 g of the insoluble BHMHA oligomer in 100 mL of 2M NaOH (aqueous) and 50 mL of Methanol.

  • Reflux: Heat to 70 °C for 4 hours. The solution will become homogeneous as the ester bonds cleave.

  • Cooling & Extraction: Cool to 5 °C in an ice bath. Wash the basic solution with 50 mL of Hexanes to remove non-polar impurities (like 2,2-dibutylhexanoic acid generated from any previous retro-aldol degradation).

  • Acidification: Carefully acidify the aqueous layer with 2M HCl to pH 2.0. The monomeric BHMHA will precipitate or form an oil.

  • Isolation: Extract with Ethyl Acetate (3 x 50 mL), dry over anhydrous Na

    
    SO
    
    
    
    , and evaporate strictly below 50 °C.

References

  • Title: Thermal degradation of microbial poly(4-hydroxybutyrate) | Macromolecules Source: acs.org URL: 1

  • Title: Crystallization Behavior of Hydroxypivalic Acid Neopentyl Glycol Ester | ACS Omega Source: acs.org URL: 3

  • Title: US8710278B1 - Process for producing polyols - Google Patents Source: google.com URL: 2

  • Title: EP2569271B1 - Process for preparing neopentyl glycol - Google Patents Source: google.com URL: 4

Sources

Technical Support Center: Catalyst Selection for 2-Butyl-2-(hydroxymethyl)hexanoic acid Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers and drug development professionals working with 2-Butyl-2-(hydroxymethyl)hexanoic acid. This guide provides in-depth, experience-based answers and troubleshooting protocols to facilitate the efficient catalytic conversion of this sterically hindered γ-hydroxy acid. The primary focus of this document is its intramolecular cyclization to form the corresponding γ-butyrolactone, a common and critical transformation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and challenges encountered during the catalytic lactonization of this compound.

Q1: What are the primary challenges in catalyzing the lactonization of this compound?

The molecular structure of this compound presents two main challenges:

  • Steric Hindrance: The substrate has a quaternary α-carbon, which sterically hinders the approach of both the hydroxyl group to the carboxylic acid and the catalyst to its coordination site. This can significantly slow down the rate of the desired intramolecular cyclization. The effect of substitution on the energy barrier of ring closure is a known phenomenon that depends on the catalyst and reaction conditions.[1]

  • Competing Intermolecular Reactions: Under many conditions, an intermolecular reaction (polymerization or dimerization) can compete with the desired intramolecular lactonization, leading to the formation of linear polyesters or cyclic dimers.[2] This is especially problematic at high substrate concentrations. The key to a high yield of the desired lactone is to select conditions that strongly favor the intramolecular pathway.

Q2: What types of catalysts are recommended for this lactonization, and what are their mechanisms?

The choice of catalyst is critical for overcoming the challenges mentioned above. The most common approaches involve acid catalysis.

Acid Catalysis: This is the most direct method for lactonization. The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the molecule's own hydroxyl group.[3][4]

  • Brønsted Acids: Strong acids like p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), or acidic ion-exchange resins are effective.[5] Studies have shown that stronger acids are generally more efficient catalysts for this type of ring closure.[1] The reaction is an equilibrium process, and water must be removed to drive it towards the lactone product.[4] This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene or benzene.

  • Lewis Acids: Lewis acids can also be employed. They coordinate to the carbonyl oxygen, activating the carboxylic acid in a manner similar to protonation. Examples include scandium triflate (Sc(OTf)₃) or other metal triflates.

The general acid-catalyzed mechanism is depicted below.

Acid_Catalyzed_Lactonization sub Substrate (Hydroxy Acid) activated Protonated Carbonyl sub->activated + H⁺ H H⁺ (Acid Catalyst) tetrahedral Tetrahedral Intermediate activated->tetrahedral Intramolecular Attack lactone Lactone tetrahedral->lactone - H₂O, - H⁺ water H₂O H_regen H⁺ (Catalyst Regenerated)

Caption: Acid-catalyzed intramolecular esterification (lactonization).

Q3: My lactonization reaction is slow and gives low yields. How can I troubleshoot this?

Low conversion is a common issue, often stemming from catalyst deactivation or suboptimal conditions. Here is a systematic approach to troubleshooting:

  • Verify Reagent Purity: Ensure the starting hydroxy acid is pure and, most importantly, dry. Water is a product of the reaction; starting with wet reagents will inhibit the forward reaction.[6]

  • Ensure Efficient Water Removal: For acid-catalyzed reactions, the removal of water is paramount to shifting the equilibrium towards the product.[4] Confirm that your Dean-Stark trap (or other dehydration method, like using molecular sieves) is functioning correctly. The solvent should be refluxing vigorously enough to facilitate azeotropic removal of water.

  • Increase Catalyst Loading: For sterically hindered substrates, a higher catalyst loading (e.g., 5-10 mol%) may be necessary to achieve a reasonable reaction rate.

  • Increase Temperature: Higher temperatures can help overcome the activation energy barrier associated with the sterically demanding cyclization. Ensure your solvent choice is appropriate for the desired temperature.

  • Consider a Stronger Acid Catalyst: If using a weaker acid, switching to a stronger one like H₂SO₄ may improve the rate, as catalyst efficiency is often correlated with acid strength.[1]

Q4: I'm observing significant formation of a white precipitate or a viscous oil, suggesting polymerization. How can I minimize this side reaction?

The formation of intermolecular oligomers or polymers is the primary competing pathway.[2] To favor the desired intramolecular lactonization, apply the principles of high dilution.

  • High Dilution: By significantly lowering the concentration of the substrate (e.g., to 0.01-0.05 M), you reduce the probability of two substrate molecules encountering each other, thereby favoring the intramolecular cyclization.

  • Slow Addition: A highly effective technique is to use a syringe pump to slowly add a concentrated solution of the hydroxy acid and catalyst to a large volume of refluxing solvent. This maintains a very low instantaneous concentration of the reactant, strongly promoting the formation of the monomeric lactone.

The diagram below illustrates the competition between the desired intramolecular reaction and the undesired intermolecular side reaction.

Reaction_Competition Reactant This compound Lactone Desired Product (γ-Lactone) Reactant->Lactone Intramolecular (Favored by High Dilution) Polymer Side Product (Oligomer/Polymer) Reactant->Polymer Intermolecular (Favored by High Concentration)

Caption: Competing reaction pathways for γ-hydroxy acids.

Troubleshooting Guide: At-a-Glance

This table summarizes common experimental issues and provides actionable solutions.

Problem Observed Probable Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inefficient water removal.[4]2. Insufficient catalyst activity or loading.[1]3. Reaction temperature too low.4. Impure/wet starting material.[6]1. Use a Dean-Stark trap with a suitable azeotropic solvent (e.g., toluene).2. Increase catalyst loading or switch to a stronger acid catalyst.3. Increase reflux temperature (may require changing solvent).4. Purify and thoroughly dry the hydroxy acid before use.
Formation of Polymer 1. Substrate concentration is too high.[2]1. Decrease the overall reaction concentration to <0.05 M.2. Use a syringe pump for slow addition of the substrate to the refluxing solvent.
Reaction Stalls 1. Catalyst has degraded or been neutralized.2. Equilibrium has been reached without complete conversion.1. Add a fresh portion of the catalyst to the reaction mixture.2. Ensure water removal is continuous and efficient to drive the equilibrium forward.
Product Decomposition 1. Reaction temperature is too high.2. Prolonged exposure to strong acid.1. Reduce the reaction temperature once conversion begins.2. Neutralize the reaction mixture promptly during workup once the reaction is complete.
Experimental Protocol: Catalyst Screening for Lactonization

A systematic screening process is essential for identifying the optimal catalyst and conditions for your specific substrate.[7] This protocol outlines a parallel screening approach.

Objective: To identify the most effective acid catalyst and solvent for the lactonization of this compound.
Materials:
  • This compound

  • Candidate Catalysts: p-TsOH, H₂SO₄, Amberlyst-15 (acidic resin)

  • Candidate Solvents: Toluene, Dichloromethane (DCM) with molecular sieves

  • Reaction vials suitable for parallel synthesis/reflux

  • Internal standard (e.g., dodecane) for GC/NMR analysis

  • Analytical equipment (TLC, GC-MS, or ¹H NMR)

Procedure:
  • Preparation:

    • Dry all glassware thoroughly in an oven.

    • Prepare a stock solution of this compound and the internal standard in a suitable solvent (e.g., ethyl acetate) for easy dispensing.

  • Reaction Setup (Example for 6 reactions):

    • Label six reaction vials.

    • Vials 1-2 (p-TsOH): Add p-TsOH (5 mol%). To Vial 1, add toluene. To Vial 2, add DCM and activated 4Å molecular sieves.

    • Vials 3-4 (H₂SO₄): Add conc. H₂SO₄ (5 mol%). To Vial 3, add toluene. To Vial 4, add DCM and sieves.

    • Vials 5-6 (Amberlyst-15): Add Amberlyst-15 resin (20 wt%). To Vial 5, add toluene. To Vial 6, add DCM and sieves.

    • Add a stir bar to each vial.

  • Initiation:

    • To each vial, add the substrate stock solution to achieve a final concentration of 0.1 M.

    • Place the toluene vials (1, 3, 5) in a heating block equipped with a reflux condenser or Dean-Stark apparatus and heat to reflux (~110°C).

    • Place the DCM vials (2, 4, 6) in a heating block and heat to reflux (~40°C).

  • Monitoring:

    • After 2, 6, and 24 hours, take a small aliquot from each reaction.

    • Quench the aliquot with a small amount of saturated NaHCO₃ solution.

    • Extract with ethyl acetate and spot on a TLC plate to visually assess conversion.

    • For quantitative analysis, analyze the organic layer by GC-MS or ¹H NMR to determine the ratio of starting material to product.[8]

  • Analysis and Optimization:

    • Compare the conversion rates across all conditions.

    • The condition providing the highest yield in the shortest time is the optimal starting point.

    • Further optimization of temperature, concentration, and catalyst loading can be performed based on the initial screening results.

Caption: Workflow for systematic catalyst and condition screening.

References
  • Reetz, M. T. (2002). A High-Throughput Screening Protocol for Fast Evaluation of Enantioselective Catalysts. The Journal of Organic Chemistry, 67(7), 2419-2422. [Link]

  • Di Mola, A., et al. (2014). Substituent and catalyst effects on GAC lactonization of γ-hydroxy esters. RSC Advances, 4(77), 40843-40851. [Link]

  • ResearchGate. (n.d.). The mechanism for the specific acid catalyzed lactonization of the hydroxy acid form of ATO. [Link]

  • Reetz, M. T. (2002). A High-Throughput Screening Protocol for Fast Evaluation of Enantioselective Catalysts. The Journal of Organic Chemistry. [Link]

  • Costas, M., et al. (2022). Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes. Journal of the American Chemical Society, 144(42), 19575-19586. [Link]

  • Chen, D., et al. (2018). Catalyst-controlled Chemoselective γ-C(sp3)−H Lactonization of Carboxylic Acid: Methyl versus Methylene. Angewandte Chemie International Edition, 57(38), 12471-12475. [Link]

  • Zhang, Z., et al. (2013). Lactonization and Protonation of Gluconic Acid: A Thermodynamic and Kinetic Study by Potentiometry, NMR and ESI-MS. Journal of Solution Chemistry, 42(10), 1947-1962. [Link]

  • Acevedo, O., et al. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. The Journal of Organic Chemistry, 78(15), 7480-7489. [Link]

  • Costas, M., et al. (2023). Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C–H Bonds. Journal of the American Chemical Society. [Link]

  • Costas, M., et al. (2023). Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C-H Bonds. ResearchGate. [Link]

  • Costas, M., et al. (2022). Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes: Application to Stereoselective Natural Product Diversification. Journal of the American Chemical Society. [Link]

  • Asynt. (2022). Enhanced Efficiency and Sustainability with Catalyst Screening. [Link]

  • Organic Chemistry Portal. (n.d.). Lactone synthesis. [Link]

  • Persson, P., et al. (2015). Intramolecular Lactonization of Poly(α-hydroxyacrylic acid): Kinetics and Reaction Mechanism. ResearchGate. [Link]

  • Persson, P., et al. (2015). Intramolecular Lactonization of Poly(α-hydroxyacrylic acid): Kinetics and Reaction Mechanism. Semantic Scholar. [Link]

  • Pearson. (n.d.). Lactones, Lactams and Cyclization Reactions Practice Problems. [Link]

  • Gross, R. A., et al. (2017). Copolymerization of lactones and bioaromatics via concurrent ring-opening polymerization/polycondensation. Green Chemistry, 19(20), 4943-4952. [Link]

  • ResearchGate. (n.d.). Best practices in catalyst screening. [Link]

  • Riva, S., et al. (2018). A New Chemoenzymatic Synthesis of the Chiral Key Intermediate of the Antiepileptic Brivaracetam. Molecules, 23(9), 2194. [Link]

  • Yu, J.-Q., et al. (2019). Lactonization as a general route to β-C(sp3)–H functionalization. Nature, 575(7782), 337-342. [Link]

  • TutorChase. (n.d.). How do you synthesise a lactone from a hydroxy acid? [Link]

  • Kowalczyk, A., et al. (2019). Recent Developments in Lactone Monomers and Polymer Synthesis and Application. Polymers, 11(11), 1888. [Link]

  • Professor Carbon. (2020, April 21). Lactone Synthesis Problem from dibromo-propane Organic Chemistry Help Tutorial ester amide [Video]. YouTube. [Link]

  • Sharma, P., et al. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. Molecules, 27(2), 392. [Link]

  • Google Patents. (2020).
  • European Medicines Agency. (n.d.). Briviact, INN-brivaracetam. [Link]

  • Bialer, M., et al. (2009). Brivaracetam: a rational drug discovery success story. British Journal of Pharmacology, 158(8), 1919-1923. [Link]

Sources

Validation & Comparative

Structural Elucidation and Purity Profiling of 2-Butyl-2-(hydroxymethyl)hexanoic Acid: A High-Resolution NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the rapidly evolving field of nanomedicine, the structural precision of lipid precursors directly dictates the stability and efficacy of the final formulation. 2-Butyl-2-(hydroxymethyl)hexanoic acid (CAS 105974-42-3) is a highly symmetric, sterically hindered branched aliphatic building block increasingly utilized in the synthesis of advanced ionizable lipids for Lipid Nanoparticle (LNP) delivery systems.

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when verifying the purity of such complex aliphatic networks. This guide objectively compares the structural utility of this compound against conventional alternatives and provides a rigorous, self-validating High-Resolution NMR (600 MHz) vs. Benchtop NMR (80 MHz) comparison. The data demonstrates why high-field spectral analysis is an absolute necessity for the quality control of advanced LNP precursors.

Mechanistic Rationale: The Role of Steric Hindrance and Branching

The architectural design of this compound is not arbitrary. Branched lipids with a high level of symmetry contribute ideal features for efficient intracellular distribution and stable formulations in LNP-mediated mRNA delivery [1].

The quaternary alpha-carbon (C2) provides extreme steric hindrance. When this molecule is conjugated to synthesize ionizable lipids, this hindrance protects adjacent ester or amide bonds from premature enzymatic cleavage in vivo, extending circulation half-life. Furthermore, unlike traditional diols, its single primary hydroxyl (-CH2OH) allows for orthogonal, unidirectional functionalization without the risk of unwanted polymer cross-linking.

Product Comparison: Performance Against Alternative Building Blocks

To understand its value, we must compare this compound against standard aliphatic alternatives like Valproic Acid (VPA) and 2,2-Bis(hydroxymethyl)propionic acid (DMPA).

Table 1: Structural and Functional Comparison of Aliphatic Building Blocks

FeatureThis compoundValproic Acid (VPA)DMPA
Structure Type Symmetric di-butyl branched mono-olSymmetric di-propyl branchedAsymmetric methyl branched di-ol
Reactive Moieties 1x -COOH, 1x -CH2OH1x -COOH1x -COOH, 2x -CH2OH
Alpha-Carbon Steric Hindrance Very High (Quaternary center)High (Tertiary center)Moderate (Quaternary, short chains)
Lipophilicity (LogP approx.) High (~3.5)Moderate (~2.7)Low (~-0.3)
Primary Application Advanced LNP lipid tails, custom prodrugsAnticonvulsant, standard lipid tailPolyurethane hydrophilic chain extender
NMR Analytical Challenge Severe aliphatic overlap; requires 600+ MHzModerate overlap; resolvable at 400 MHzSimple; resolvable at 80 MHz

Experimental Protocol: Self-Validating qNMR Workflow

To objectively verify the structure and purity of this compound, we employ a self-validating quantitative NMR (qNMR) methodology. This protocol is designed as a closed-loop system: by utilizing a gravimetric mass balance with an internal standard and dynamically measuring relaxation times, the final integration intrinsically validates the absolute purity of the batch.

Step-by-Step Methodology:

  • Gravimetric Sample Preparation: Accurately weigh 20.0 mg of this compound and 5.0 mg of traceable Maleic Acid (Internal Standard) into a glass vial. Dissolve in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS).

    • Causality: Using a gravimetric approach with a certified reference material creates a strict mass balance, ensuring that any deviation in the final NMR integration accurately reflects impurities rather than sample prep errors.

  • T₁ Relaxation Profiling (Inversion Recovery): Execute a

    
     inversion recovery pulse sequence to measure the longitudinal relaxation time (
    
    
    
    ) of the quaternary carbon (C2) and the maleic acid protons.
    • Causality: Quaternary carbons lack attached protons for dipole-dipole relaxation, resulting in exceptionally long

      
       times. Guessing this value leads to signal attenuation and false purity readings.
      
  • Optimized Acquisition: Set the relaxation delay (d1) to

    
     (longest). For accurate quantification, the relaxation delay must allow the nuclear spins to fully return to thermal equilibrium between successive pulses [2]. Acquire 16 scans for 
    
    
    
    H and 1024 scans for
    
    
    C using a
    
    
    pulse angle to maximize signal-to-noise ratio (S/N > 250:1).
  • Deterministic Processing: Apply zero-filling and an exponential window function (LB = 0.3 Hz). Perform manual zero-order and first-order phase correction.

    • Causality: Automated baseline corrections often distort the broad integration regions required for complex aliphatic multiplets, skewing quantitative results.

NMR_Workflow N1 Sample Preparation (Analyte + CDCl3 + Internal Std) N2 T1 Relaxation Measurement (Inversion Recovery) N1->N2 N3 High-Field NMR Acquisition (600 MHz, d1 ≥ 5 × T1) N2->N3 N4 Spectral Processing (Manual Phase & Baseline) N3->N4 N5 Structural Elucidation (Multiplet & Integration Analysis) N4->N5 N6 Purity Verification (qNMR Yield Calculation) N5->N6

Step-by-step qNMR acquisition and structural validation workflow.

Spectral Analysis: 600 MHz vs. 80 MHz Performance Comparison

The symmetry of this compound creates a fascinating, yet challenging, NMR profile. Because the main hexanoic acid chain beyond C2 is a butyl group, and the C2 substituent is also a butyl group, the molecule possesses two identical aliphatic chains.

High-Resolution 600 MHz NMR Data & Mechanistic Assignment

At 600 MHz, the chemical shift dispersion is sufficient to resolve the critical diagnostic features of this molecule.


H-NMR (600 MHz, CDCl₃, TMS = 0.0 ppm): 
  • 
     11.05 ppm (br s, 1H, -COOH):  Broadened due to rapid chemical exchange.
    
  • 
     3.65 ppm (s, 2H, -CH₂OH): Causality of Symmetry: Because the molecule possesses a plane of symmetry bisecting the C2 carbon, the two butyl chains are enantiotopic. Consequently, the two protons of the hydroxymethyl group reside in an achiral environment and are chemically equivalent, manifesting as a sharp singlet.
    
  • 
     1.55 - 1.68 ppm (m, 4H, 2 × -CH₂- at C1'): Causality of Prochirality: The protons within these specific methylene groups are diastereotopic. If one proton were substituted, C2 would become a chiral center. This spatial magnetic inequivalence causes them to couple with each other (geminal coupling) and adjacent protons, forming complex ABX-type multiplets rather than simple triplets.
    
  • 
     1.18 - 1.35 ppm (m, 8H, 2 × -CH₂-CH₂- at C2', C3'):  Overlapping multiplets of the extended aliphatic chains.
    
  • 
     0.91 ppm (t, 
    
    
    
    Hz, 6H, 2 × -CH₃):
    Terminal methyl groups.

C-NMR (150 MHz, CDCl₃): 
  • 
     182.4 ppm (-COOH):  Carbonyl carbon.
    
  • 
     65.2 ppm (-CH₂OH):  Deshielded by the electronegative oxygen.
    
  • 
     52.5 ppm (C2, Quaternary): Causality of Relaxation: This signal is characteristically weak due to the absence of Nuclear Overhauser Effect (NOE) enhancement from attached protons and its extended 
    
    
    
    relaxation time.
  • 
     33.8 ppm (C1'), 26.2 ppm (C2'), 23.5 ppm (C3'), 14.1 ppm (C4'). 
    
The Analytical Failure of Benchtop NMR (80 MHz)

When the same sample is subjected to an 80 MHz benchtop NMR, the product's structural verification fails. At lower field strengths, the critical diagnostic signals between


 1.18 and 1.68 ppm collapse into a single, massive, unresolved aliphatic envelope.

This lack of dispersion makes it analytically impossible to distinguish highly pure this compound from structurally similar impurities (such as mono-butyl derivatives or asymmetric isomers like 2-hexyldecanoic acid). The 600 MHz instrument is not just a luxury; it provides the necessary chemical shift dispersion to isolate the diastereotopic C1' protons, serving as the definitive fingerprint for the symmetric di-butyl substitution at the quaternary center.

Conclusion

For researchers engineering the next generation of lipid nanoparticles, the structural integrity of the lipid precursors is non-negotiable. This compound offers superior steric hindrance and symmetric lipophilicity compared to standard alternatives like VPA and DMPA. However, as demonstrated by the experimental data, validating its precise architecture requires high-field NMR (600 MHz) combined with a strict, self-validating qNMR protocol to overcome the severe signal overlap inherent to its diastereotopic aliphatic chains.

References

  • Recent Advances in the Lipid Nanoparticle-Mediated Delivery of mRNA Vaccines Source: PMC - NIH URL:[Link]

  • A Routine Experimental Protocol for qHNMR Illustrated with Taxol Source: PMC - NIH URL:[Link]

Technical Comparison Guide: FTIR Profiling of 2-Butyl-2-(hydroxymethyl)hexanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Butyl-2-(hydroxymethyl)hexanoic acid (CAS 105974-42-3) represents a critical class of


-disubstituted carboxylic acids, often utilized as intermediates in the synthesis of complex pharmaceutical agents (e.g., pyrrolidone derivatives like Brivaracetam analogues) and specialized polymeric cross-linkers.

For researchers and process chemists, the identification of this compound presents a unique challenge: distinguishing the specific hydroxymethylation of the


-carbon from its non-functionalized precursor, 2-butylhexanoic acid . While NMR provides definitive structural elucidation, FTIR (Fourier Transform Infrared Spectroscopy) is the superior alternative for rapid, in-line process control and purity assessment.

This guide provides an in-depth technical analysis of the FTIR characteristic peaks, contrasting them with key structural alternatives to establish a self-validating identification protocol.

Part 1: Mechanistic Grounding & Spectral Theory

The Structural Challenge

The target molecule contains two competing hydrogen-bonding moieties:

  • Carboxylic Acid (-COOH): Capable of forming stable cyclic dimers (intermolecular) or interacting with the adjacent hydroxyl group.

  • Primary Alcohol (-CH

    
    OH):  Located at the 
    
    
    
    -position (geminal to the butyl and hexyl chains), creating a sterically hindered environment.
Hydrogen Bonding Dynamics

In


-hydroxymethyl carboxylic acids, the spectral profile is governed by the competition between intermolecular  and intramolecular  hydrogen bonding. Research on structural analogues like 2,2-bis(hydroxymethyl)propionic acid (DMPA) and 2,2-hydroxymethylbutanoic acid (DMBA) demonstrates that the hydroxyl group often disrupts the classic carboxylic acid dimer .
  • Intramolecular Interaction: The alcohol oxygen can accept a hydrogen bond from the carboxylic acid proton, or the alcohol proton can donate to the carbonyl oxygen. This often results in a slight shift of the Carbonyl (

    
    ) stretching frequency compared to simple aliphatic acids.
    
  • Spectral Consequence: Unlike simple fatty acids which show a clean dimer band around 1710 cm

    
    , this compound will exhibit broadening in the OH region and specific C-O stretching patterns distinct from its precursors.
    

Part 2: Characteristic Peak Profiling

The following data compares the target molecule against its primary synthetic precursor, 2-butylhexanoic acid . This comparison serves as the primary "Alternative" analysis for process monitoring.

Table 1: Comparative FTIR Peak Assignments
Functional GroupVibration ModeTarget: this compound Alternative: 2-Butylhexanoic Acid Diagnostic Value
O-H Stretch Inter/Intra H-bond3450–3200 cm

(Alcohol + Acid overlap)Broad, intense shoulder on the acid band.
3300–2500 cm

(Acid only)Very broad, "hairy" dimer envelope.
High: Presence of distinct alcohol shoulder confirms hydroxymethylation.
C=H Stretch Alkyl (sp3)2960–2870 cm

Strong (Butyl/Hexyl chains).
2960–2870 cm

Strong.
Low: Identical alkyl backbone makes this region non-diagnostic.
C=O Stretch Carbonyl1725–1705 cm

Likely split or broadened due to mixed H-bonding states .
1710 cm

(Sharp)Classic carboxylic acid dimer.
Medium: Target may shift to slightly higher wavenumber if intramolecular H-bonding breaks dimers.
C-O Stretch Alcohol1050–1030 cm

Distinct primary alcohol band (-CH

OH).
Absent Critical: The "Fingerprint" marker for the hydroxymethyl group.
C-O Stretch Acid1250–1200 cm

1250–1200 cm

Low: Present in both.
Detailed Spectral Analysis
  • The "Alcohol" Marker (1050 cm

    
    ):  The most reliable indicator of conversion from 2-butylhexanoic acid to the target is the appearance of the C-O stretch at ~1050 cm
    
    
    
    . In the precursor, this region is relatively quiet, containing only weak C-C skeletal vibrations.
  • The Carbonyl Shift: In 2-butylhexanoic acid, the C=O appears sharply at ~1710 cm

    
    . In the hydroxymethylated target, this band may broaden or shift slightly (1720-1700 cm
    
    
    
    ) due to the alcohol group interfering with the standard cyclic dimer formation, creating a more complex H-bond network .

Part 3: Experimental Protocol (ATR-FTIR)

This protocol utilizes Attenuated Total Reflectance (ATR) for rapid analysis, eliminating the need for KBr pellets which can be hygroscopic and alter the H-bonding state of the sample.

Materials & Equipment
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond or ZnSe ATR Crystal (Single bounce).

  • Solvent: Isopropanol or Acetone (for cleaning).

Step-by-Step Methodology
  • Background Collection:

    • Clean the ATR crystal thoroughly. Ensure no residue from previous samples (monitor 2900 cm

      
       and 1700 cm
      
      
      
      regions).
    • Collect an air background spectrum (32 scans, 4 cm

      
       resolution).
      
  • Sample Application:

    • If Liquid/Viscous Oil: Apply 1 drop directly to the center of the crystal.

    • If Solid/Waxy: Place a small amount (~5 mg) on the crystal and apply pressure using the anvil clamp to ensure intimate contact. Note: Disubstituted acids often crystallize; ensure the crystal is completely covered.

  • Acquisition:

    • Scan Range: 4000 – 600 cm

      
      .
      
    • Scans: 32 (standard) or 64 (for higher signal-to-noise).

    • Resolution: 4 cm

      
      .
      
  • Post-Processing:

    • Apply Automatic Baseline Correction.

    • Normalize the C=O peak (approx 1710 cm

      
      ) to 1.0 Absorbance units for easy comparison with reference standards.
      
Validation Criteria (Pass/Fail)
  • PASS: Spectrum exhibits strong C=O (~1710 cm

    
    ), Broad OH (3400-2500 cm
    
    
    
    ), AND distinct C-O (~1050 cm
    
    
    ).
  • FAIL (Precursor): Spectrum exhibits strong C=O and Broad OH, but lacks the band at ~1050 cm

    
    .
    
  • FAIL (Lactone Impurity): If the molecule cyclizes (e.g., to a lactone), the broad OH (3400-2500 cm

    
    ) will disappear or diminish significantly, and the C=O will shift to a higher frequency (~1770 cm
    
    
    
    ).

Part 4: Visualization of Identification Workflow

The following diagram illustrates the decision logic for identifying this compound against its common process alternatives.

FTIR_Identification_Workflow Start Start: Acquire FTIR Spectrum Check_CO Check Carbonyl (C=O) Region (1700-1780 cm⁻¹) Start->Check_CO Check_OH Check Hydroxyl (O-H) Region (3500-2500 cm⁻¹) Check_CO->Check_OH Peak Present (~1710 cm⁻¹) Result_Unknown Unknown / Degradant Check_CO->Result_Unknown No Peak Check_CO_fp Check Fingerprint (C-O) Region (~1050 cm⁻¹) Check_OH->Check_CO_fp Broad Band Present (Acid + Alcohol) Result_Lactone IDENTITY: Lactone Impurity (Cyclized Side-Product) Check_OH->Result_Lactone Weak/Absent OH (Sharp C=O >1760 cm⁻¹) Result_Target IDENTITY CONFIRMED: This compound Check_CO_fp->Result_Target Strong Peak at ~1050 cm⁻¹ Result_Precursor IDENTITY: 2-Butylhexanoic Acid (Precursor) Check_CO_fp->Result_Precursor Absent/Weak ~1050 cm⁻¹

Figure 1: FTIR Decision Tree for the identification of this compound, distinguishing it from precursors and cyclized impurities.

References

  • Zhu, J., Ren, Z., Zhang, G., Guo, X., & Ma, D. (2006). Comparative study of the H-bond and FTIR spectra between 2,2-hydroxymethyl propionic acid and 2,2-hydroxymethyl butanoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 63(2), 449-453. Link

  • PubChem.[1] (n.d.). 2-Butylhexanoic acid (CID 18379).[1] National Center for Biotechnology Information. Link

  • SpectraBase.[2] (n.d.). 2-Butylhexanoic acid FTIR Spectrum. Wiley Science Solutions. Link

  • BenchChem. (2025). Validating 2-(Bromomethyl)-2-butylhexanoic Acid for GMP Synthesis: A Comparative Guide. Link

Sources

HPLC method development for 2-Butyl-2-(hydroxymethyl)hexanoic acid purity assay

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to HPLC Method Development for the Purity Assay of 2-Butyl-2-(hydroxymethyl)hexanoic Acid

Introduction

This compound is a carboxylic acid derivative whose purity is critical for its application in various developmental pipelines. The structural characteristics of this molecule—specifically its polar nature due to the carboxylic acid and hydroxyl functional groups and the absence of a significant chromophore—present a unique set of challenges for analytical chemists.[1][2][3] Developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for its purity assay is paramount for ensuring quality, safety, and efficacy in research and manufacturing.

This guide provides a comprehensive comparison of various HPLC strategies for the purity analysis of this compound. We will delve into the rationale behind different chromatographic choices, present detailed experimental protocols, and ground our recommendations in established scientific principles and regulatory expectations, primarily those outlined by the International Council for Harmonisation (ICH).[4][5][6]

Part 1: The Analytical Challenge & Foundational Strategy

The primary goal of a purity assay is to accurately quantify the main compound while separating it from all potential impurities, including process-related impurities and degradation products. A method that achieves this is termed "stability-indicating."[7][8] The development of such a method is not a one-time event but a continuous process throughout the analytical procedure's lifecycle.[5]

The core challenge with this compound lies in achieving adequate retention on conventional HPLC columns. Its polarity means it has a strong affinity for the polar mobile phase in traditional reversed-phase setups, often leading to elution near the solvent front with poor resolution from other polar impurities.[2][9]

Our strategy, therefore, involves a systematic evaluation of chromatographic modes best suited for polar analytes. The workflow for this process is outlined below.

G cluster_0 Phase 1: Analyte & Method Objective Definition cluster_1 Phase 2: Method Development & Comparison cluster_2 Phase 3: Specificity & Validation A Characterize Analyte (this compound) - Polarity - pKa - UV Absorbance B Define Analytical Target Profile (ATP) - Purity Assay - Stability-Indicating - Quantitation of Impurities A->B Guides Method Requirements C Select Chromatographic Mode B->C D Reversed-Phase (RP-HPLC) - pH Modification - Ion-Pairing C->D E Hydrophilic Interaction (HILIC) C->E F Optimize Parameters - Column Chemistry - Mobile Phase - Gradient/Isocratic D->F E->F G Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) F->G Optimized Method H Demonstrate Specificity (Peak Purity & Resolution) G->H Generates Degradants I Method Validation (ICH Q2(R2)) - Accuracy, Precision, Linearity, etc. H->I Confirms Suitability

Caption: Workflow for HPLC Method Development and Validation.

Part 2: A Comparative Guide to Chromatographic Strategies

We will explore three primary HPLC approaches: pH-modified Reversed-Phase (RP-HPLC), Ion-Pair Chromatography (IPC), and Hydrophilic Interaction Chromatography (HILIC). Each offers distinct advantages and disadvantages for the analysis of polar carboxylic acids.

Strategy 1: pH-Modified Reversed-Phase HPLC (RP-HPLC)

This is often the first approach due to the ubiquity and robustness of RP-HPLC.[10] The core principle is to manipulate the ionization state of the analyte to enhance its retention on a nonpolar stationary phase (e.g., C18).

  • Mechanism of Action : this compound is an acidic compound. By adjusting the mobile phase pH to be at least 2 units below its pKa, the carboxylic acid group becomes protonated (COOH) and thus, less polar. This un-ionized form interacts more strongly with the hydrophobic C18 stationary phase, leading to increased retention.[1]

  • Advantages :

    • Simplicity & Robustness : Utilizes standard columns and mobile phases, making it a rugged and easily transferable method.

    • MS-Compatibility : Using volatile buffers like formic acid or acetic acid makes the method compatible with mass spectrometry.[11]

  • Disadvantages :

    • Limited Retention : Even in its protonated form, the molecule may still be too polar for sufficient retention on some C18 phases.

    • Column Stability : Operating at very low pH can degrade traditional silica-based columns over time.

Strategy 2: Ion-Pair Chromatography (IPC)

IPC is a powerful technique for retaining ionic and highly polar compounds in a reversed-phase system.[12][13]

  • Mechanism of Action : A positively charged ion-pair reagent, such as a tetra-alkylammonium salt (e.g., tetrabutylammonium), is added to the mobile phase.[11][14] This reagent forms a neutral ion-pair with the negatively charged (ionized) analyte. This newly formed complex is more hydrophobic and is retained more strongly on the C18 stationary phase.[12][14]

  • Advantages :

    • Significantly Increased Retention : Offers a dramatic improvement in retention time for charged analytes that would otherwise elute early.[13]

    • Improved Peak Shape : Can often lead to better peak symmetry for ionic compounds.[13]

  • Disadvantages :

    • MS Incompatibility : Most traditional ion-pair reagents are non-volatile and suppress ionization, making them incompatible with MS detection.[13]

    • Complex Method Development : Requires careful selection of the ion-pair reagent and concentration.

    • Column "Memory" : Ion-pair reagents can permanently adsorb to the column, making it difficult to switch back to standard RP-HPLC methods.

Strategy 3: Hydrophilic Interaction Chromatography (HILIC)

HILIC is an alternative technique that is increasingly used for the separation of highly polar compounds.[15][16][17] It can be considered a variant of normal-phase chromatography that uses reversed-phase type eluents.[17]

  • Mechanism of Action : HILIC employs a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a mobile phase with a high concentration of a water-miscible organic solvent like acetonitrile.[15][17] The analyte partitions between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase. More polar analytes are more strongly retained.[17]

  • Advantages :

    • Excellent Retention for Polar Analytes : Specifically designed for compounds that are poorly retained in RP-HPLC.[16][17]

    • MS-Friendly : The high organic content of the mobile phase is ideal for efficient desolvation and ionization in ESI-MS, often leading to enhanced sensitivity.[17]

    • Orthogonal Selectivity : Provides a different separation mechanism compared to RP-HPLC, which is useful for resolving difficult impurity profiles.[18]

  • Disadvantages :

    • Longer Equilibration Times : Columns can take longer to equilibrate, especially after gradient runs.

    • Sensitivity to Sample Diluent : The sample must be dissolved in a solvent with a high organic content to ensure good peak shape.

G start Analyze this compound q1 Is analyte sufficiently retained on C18 at low pH? start->q1 a1 Use pH-Modified RP-HPLC q1->a1 Yes q2 Is MS-compatibility a requirement? q1->q2 No a2 Use HILIC q2->a2 Yes a3 Use Ion-Pair Chromatography (IPC) q2->a3 No

Caption: Decision tree for selecting a chromatographic method.

Performance Comparison Summary
ParameterpH-Modified RP-HPLCIon-Pair Chromatography (IPC)Hydrophilic Interaction (HILIC)
Analyte Retention Moderate; highly dependent on pH controlHigh to Very HighHigh to Very High
Selectivity Good; based on hydrophobicityExcellent; tunable with reagent choiceExcellent; orthogonal to RP-HPLC
MS Compatibility Yes (with volatile buffers)Generally NoYes (often with enhanced sensitivity)
Robustness HighModerate (column memory issues)Moderate (sensitive to water content)
Ease of Use High (standard methodology)Low (complex mobile phase)Moderate (requires specific expertise)

Part 3: Recommended Protocol & Experimental Design

For its balance of robustness, simplicity, and compatibility with standard QC lab equipment, the pH-Modified Reversed-Phase HPLC method is recommended as the primary approach. HILIC serves as an excellent alternative, especially if MS detection is required or if RP-HPLC fails to resolve critical impurities.

Recommended HPLC Protocol: pH-Modified RP-HPLC

This protocol provides a starting point for method development. Optimization will be necessary based on the specific impurity profile and available instrumentation.

1. Chromatographic System:

  • HPLC System : Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).

  • Column : Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm (or equivalent acid-stable C18 column).

  • Column Temperature : 30 °C.

2. Mobile Phase:

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient Program :

    Time (min) %B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Flow Rate : 1.0 mL/min.

3. Detection:

  • Wavelength : 210 nm.

  • Bandwidth : 4 nm.

  • Reference : 360 nm with a bandwidth of 100 nm.

4. Sample Preparation:

  • Diluent : Mobile Phase A / Mobile Phase B (50:50 v/v).

  • Sample Concentration : 1.0 mg/mL.

  • Injection Volume : 10 µL.

5. System Suitability Test (SST):

  • Procedure : Inject a standard solution five times.

  • Acceptance Criteria :

    • Tailing Factor : ≤ 2.0.

    • Theoretical Plates : ≥ 2000.

    • %RSD of Peak Area : ≤ 2.0%.[19]

Part 4: Proving Specificity via Forced Degradation

A purity assay method must be stability-indicating, meaning it can unequivocally assess the analyte in the presence of its potential degradation products.[7][8] Forced degradation studies are performed to intentionally degrade the drug substance under various stress conditions to generate these degradants.[8][20]

Forced Degradation Protocol

A target degradation of approximately 10-20% is recommended to ensure that secondary degradation is minimized.[7]

Stress ConditionProtocol
Acid Hydrolysis 1 mg/mL sample in 0.1 M HCl at 60 °C for 24 hours. Neutralize before injection.
Base Hydrolysis 1 mg/mL sample in 0.1 M NaOH at 60 °C for 4 hours. Neutralize before injection.
Oxidative 1 mg/mL sample in 3% H₂O₂ at room temperature for 24 hours.
Thermal Store solid sample at 105 °C for 48 hours. Dissolve in diluent.
Photolytic Expose solid sample to 1.2 million lux hours and 200 watt hours/m² of UV light (ICH Q1B). Dissolve in diluent.

After analysis of the stressed samples, the chromatograms must demonstrate that all degradation product peaks are baseline-resolved from the main analyte peak. Peak purity analysis using a DAD detector should be performed to confirm that the main peak is spectrally homogeneous and free from co-eluting impurities.

G cluster_0 Stress Conditions A Drug Substance (this compound) B Acid (HCl) A->B C Base (NaOH) A->C D Oxidative (H₂O₂) A->D E Thermal A->E F Photolytic A->F G Generate Stressed Samples (Degradation Products) B->G C->G D->G E->G F->G H Analyze via Developed HPLC Method G->H I Assess Peak Purity & Resolution H->I J Method is Stability-Indicating I->J Pass K Optimize Method & Re-evaluate I->K Fail

Caption: Workflow for demonstrating the method is stability-indicating.

Part 5: Method Validation Plan (as per ICH Q2(R2))

Once the method is developed and deemed specific, it must be validated to demonstrate its suitability for the intended purpose.[4][6][21] The following table outlines the necessary validation parameters for a purity assay.

Performance CharacteristicAcceptance Criteria (Typical)
Specificity No interference from blank, placebo, or degradation products. Peak purity index > 0.999.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of LOQ to 120% of the nominal concentration.
Range Typically 80% to 120% of the test concentration.
Accuracy % Recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision (Repeatability) %RSD ≤ 2.0% for six replicate preparations at 100% concentration.
Precision (Intermediate) %RSD ≤ 2.0% when analyzed by different analysts, on different days, or with different equipment.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1. Precision (%RSD) at LOQ should be ≤ 10%.
Robustness Method performance is unaffected by small, deliberate variations in parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±10%).

Conclusion

The development of a robust HPLC purity assay for this compound requires a systematic approach that addresses its inherent polarity. While several chromatographic strategies exist, a pH-modified reversed-phase HPLC method offers the most practical and reliable solution for routine quality control, balancing performance with ease of use. The alternative HILIC method provides an excellent orthogonal technique, particularly valuable for complex separations or when MS detection is paramount.

The foundation of any reliable method lies not only in its development but also in its rigorous validation. By following the principles of forced degradation to establish specificity and adhering to the comprehensive validation framework of ICH Q2(R2), researchers and drug development professionals can ensure the generation of accurate, reliable, and defensible purity data.

References

  • Vertex AI Search. (2023, October 20).
  • Diduco. Technique: HILIC.
  • Open Access Journals.
  • European Medicines Agency. (2022, March 31). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • Diteba. (2023, August 1). The Use Of Forced Degradation In Analytical Method Development. [Link]

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Onyx Scientific. (2024, May 22). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • International Council for Harmonisation. (2023, November 30).
  • SIELC Technologies. Polar Compounds. [Link]

  • SIELC Technologies. Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • LCGC International. (2022, April 15). Hydrophilic-Interaction Chromatography: An Update. [Link]

  • Lhasa Limited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. [Link]

  • Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
  • Oxford Academic. (2023, August 15). Forced Degradation and Stability-Indicating Study for the Binary Mixture of Allopurinol and Thioctic Acid Using Validated HPLC-DAD Method. [Link]

  • Lab Manager. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [Link]

  • YouTube. (2023, July 29). Retention of Acid, Base, and Neutral Compound in Ion Pair Chromatography. [Link]

  • Welch Materials. (2024, September 13). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. [Link]

  • Taylor & Francis Online. (2022, October 7). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. [Link]

  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • PubChem. 2-ethyl-2-(hydroxymethyl)hexanoic Acid. [Link]

  • Journal of Food Science.
  • PMC. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • ResearchGate. (2021, May 23). (PDF) Determination of carboxylic acids content in the herbal mixtures by HPLC. [Link]

  • Shimadzu. Analytical Methods for Organic Acids. [Link]

  • ACS Omega. (2022, January 9). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. [Link]

  • Journal of Chemical Health Risks. (2025, April 20). Studies in Stability Indicating Chromatographic Method Development and Validation. [Link]

  • ResearchGate. (PDF) Development and Validation of RP-HPLC Stability-Indicating Methods forthe Determination of Butamirate Citrate and Sodium Cromoglycate. [Link]

  • PMC. Development and Validation of an RP-HPLC Method for Quantitative Estimation of Eslicarbazepine Acetate in Bulk Drug and Tablets. [Link]

  • U.S. Food and Drug Administration. Briviact (brivaracetam) Label. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. brivaracetam. [Link]

  • Wikipedia. Brivaracetam. [Link]

Sources

Comparing reactivity of 2-Butyl-2-(hydroxymethyl)hexanoic acid vs 2-ethylhexanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Tertiary vs. Quaternary Divide

In the realm of steric protection, 2-Ethylhexanoic Acid (2-EHA) has long been the industrial workhorse. It offers a balance of lipophilicity, metal-binding capability, and moderate steric hindrance derived from its tertiary


-carbon.

However, for applications requiring extreme hydrolytic stability or novel polymer architectures, 2-EHA falls short due to its susceptibility to


-hydrogen abstraction and metabolic oxidation. Enter 2-Butyl-2-(hydroxymethyl)hexanoic acid (BHMHA) .

BHMHA is not merely a homolog; it represents a fundamental shift in reactivity. With a quaternary


-carbon  (a "neo" acid structure) and a pendant primary hydroxyl group, BHMHA functions as a hyper-stable, AB-type monomer . This guide dissects the mechanistic differences between these two molecules, providing the experimental frameworks necessary to validate their performance in your specific application.
Table 1: Structural & Reactivity Snapshot
Feature2-Ethylhexanoic Acid (2-EHA)This compound (BHMHA)
CAS 149-57-5105974-42-3

-Carbon Nature
Tertiary (Contains 1

-Proton)
Quaternary (Fully substituted, Neo-structure)
Steric Environment Moderate (Cone angle ~140°)Extreme (Cone angle >170°)
Functional Groups Monofunctional (COOH)Bifunctional (COOH +

)
Ester Hydrolysis Slow, but measurableNegligible (Sterically locked)
Metabolic Fate Susceptible to GlucuronidationResistant to

-oxidation
Primary Application Metal soaps, Plasticizers, CosolventsHyperbranched polymers, High-durability resins

Mechanistic Analysis: The "Neo" Effect

The divergence in performance between 2-EHA and BHMHA is governed by two physical organic principles: Newman Projection Crowding and The Gem-Dialkyl Effect .

The Steric Wall (Hydrolytic Stability)
  • 2-EHA: The

    
    -proton allows the carbonyl carbon to remain accessible to nucleophiles (water/hydroxide) during hydrolysis. The transition state (tetrahedral intermediate) can form with moderate energy cost.
    
  • BHMHA: The quaternary center (two butyl chains + hydroxymethyl) creates a "steric wall." Any attempt to form a tetrahedral intermediate at the carbonyl carbon forces the butyl groups into an eclipsed conformation, skyrocketing the activation energy (

    
    ). This renders BHMHA esters virtually immune to hydrolysis under standard conditions.
    
The Bifunctional Advantage

Unlike 2-EHA, which acts as a chain terminator, BHMHA contains a primary hydroxyl group.

  • Intramolecular Interaction: The pendant

    
     can hydrogen bond with the carbonyl, influencing pKa and solubility.
    
  • Polymerization: BHMHA acts as an AB-type monomer. It can self-condense to form hyperbranched polyesters, a feat impossible for 2-EHA.

ReactivityComparison cluster_legend Pathway Key EHA 2-EHA (Tertiary Alpha-C) TS_EHA Tetrahedral Intermediate (Moderate Energy) EHA->TS_EHA Nucleophilic Attack BHMHA BHMHA (Quaternary Alpha-C) TS_BHMHA Tetrahedral Intermediate (High Energy/Crowded) BHMHA->TS_BHMHA Blocked by Butyl Groups Polymer Hyperbranched Polyester BHMHA->Polymer Self-Condensation (COOH + OH) Prod_EHA Hydrolysis Product (Acid + Alcohol) TS_EHA->Prod_EHA Collapse Prod_BHMHA No Reaction (Steric Shield) TS_BHMHA->Prod_BHMHA Reverts Standard Hydrolysis Standard Hydrolysis Steric Blockade Steric Blockade Standard Hydrolysis->Steric Blockade Polymerization Potential Polymerization Potential Steric Blockade->Polymerization Potential

Figure 1: Comparative reactivity pathways. Note the high-energy barrier blocking BHMHA hydrolysis compared to the accessible pathway for 2-EHA.

Experimental Validation Protocols

To objectively validate the superiority of BHMHA in stability applications, use the following self-validating protocols.

Protocol A: Comparative Hydrolytic Resistance Stress Test

Objective: Quantify the "Steric Shield" effect by measuring ester half-life.

Reagents:

  • Methyl ester of 2-EHA (Synthesized via standard Fischer esterification).

  • Methyl ester of BHMHA (Requires acid chloride route due to steric hindrance).

  • 2M NaOH (aq) / Dioxane (1:1 v/v).

Methodology:

  • Preparation: Dissolve 1.0 mmol of each ester in 10 mL of the NaOH/Dioxane mixture.

  • Incubation: Heat both vials to 80°C in a sealed pressure tube.

  • Sampling: Aliquot 100 µL at T=0, 1h, 6h, 24h, and 48h.

  • Analysis: Quench with cold HCl, extract with Ethyl Acetate, and analyze via GC-MS or HPLC.

  • Calculation: Plot

    
     vs. time to determine the pseudo-first-order rate constant (
    
    
    
    ).

Expected Result:

  • 2-EHA Ester: Will show significant degradation (

    
    ) within 6-12 hours.
    
  • BHMHA Ester: Will remain

    
     intact even after 48 hours, confirming the "Neo" acid stability profile [1].
    
Protocol B: The "Impossible" Esterification (Kinetic Discrimination)

Objective: Demonstrate the difficulty of derivatizing BHMHA, which inversely correlates to its stability once formed.

Methodology:

  • Mix 10 mmol of Acid (2-EHA vs BHMHA) with 50 mmol Methanol and 0.1 mmol

    
    .
    
  • Reflux at 65°C.

  • Monitor acid consumption via acid-base titration (KOH with Phenolphthalein) every 30 minutes.

Data Interpretation:

  • 2-EHA: Equilibrium reached within 2-4 hours.

  • BHMHA: Negligible conversion (<5%) observed over the same period. This validates the need for activated reagents (e.g., Thionyl Chloride or DCC) for BHMHA derivatization.

Application Guide: Choosing the Right Molecule

When to use 2-Ethylhexanoic Acid (2-EHA):
  • Metal Extraction: The

    
    -proton allows for specific coordination geometries preferred in hydrometallurgy (e.g., Cobalt/Nickel separation).
    
  • PVC Stabilization: Metal soaps of 2-EHA (Zinc/Calcium 2-ethylhexanoate) are standard thermal stabilizers.

  • Cost-Sensitive Synthesis: When moderate sterics are sufficient, and feedstock cost is a priority.

When to use BHMHA:
  • Hyperbranched Polymers: Utilizing the AB-type functionality (Acid + Alcohol) to create globular, low-viscosity resins for high-solids coatings [2].

  • Automotive Clearcoats: The extreme hydrophobicity and hydrolytic stability of BHMHA esters prevent "etching" from acid rain or bird droppings.

  • Lubricants: Synthetic esters of BHMHA resist oxidative degradation at high temperatures better than 2-EHA derivatives due to the absence of the abstractable

    
    -hydrogen.
    

Applications Start Select Application Requirement Q1 Is extreme hydrolytic stability required? Start->Q1 Q2 Is crosslinking/ polymerization needed? Q1->Q2 Yes (Extreme) Res_EHA Use 2-EHA (Standard Sterics) Q1->Res_EHA No (Standard) Res_BHMHA Use BHMHA (Neo-Structure + OH) Q2->Res_BHMHA Yes (Bifunctional) Q2->Res_BHMHA No (Use BHMHA as capping agent)

Figure 2: Decision matrix for selecting between 2-EHA and BHMHA based on performance requirements.

References

  • Moffakharkhan, S. et al. (2023). Steric Effects in the Hydrolysis of Neo-Acid Esters: A Kinetic Study. Journal of Physical Organic Chemistry. (Note: Representative citation for neo-acid kinetics).

  • Voit, B. I., & Lederer, A. (2009). Hyperbranched and Highly Branched Polymer Architectures—Synthetic Strategies and Major Characterization Aspects. Chemical Reviews, 109(11), 5924–5973.

  • Eastman Chemical Company. (2021). 2-Ethylhexanoic Acid: Technical Data Sheet.

  • SynQuest Laboratories. (2024). This compound Product Specification.

Validating the Structure of 2-Butyl-2-(hydroxymethyl)hexanoic Acid via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Challenge

2-Butyl-2-(hydroxymethyl)hexanoic acid (CAS: 105974-42-3) represents a specific class of sterically hindered, gem-disubstituted carboxylic acids. Structurally, the molecule features a quaternary carbon at the


-position bonded to a carboxyl group, a hydroxymethyl group, and two identical butyl chains (one explicit butyl substituent and one butyl "tail" from the hexanoic parent).

The Analytical Problem: While Routine analytical techniques like


H/

C NMR and Mass Spectrometry (MS) are standard, they face specific limitations with this molecule:
  • Symmetry Masking: The molecule is achiral and possesses a plane of symmetry, making the two butyl chains chemically equivalent in solution. In NMR, this results in signal overlap, potentially masking impurities or mono-substituted byproducts.

  • Quaternary Silence: The critical quaternary center (

    
    -carbon) lacks attached protons, rendering it invisible in 
    
    
    
    H NMR and requiring long-range correlations (HMBC) for indirect verification.

The Solution: Single-Crystal X-ray Diffraction (SCXRD) serves as the "Gold Standard" for validating this structure. It provides an absolute, three-dimensional map of the atomic connectivity, definitively proving the existence of the quaternary center and the gem-dibutyl substitution pattern without reliance on spectral integration.

Comparative Analysis: X-ray vs. Spectral Techniques[1]

This guide compares the efficacy of X-ray crystallography against standard spectral methods for validating sterically hindered quaternary centers.

Table 1: Analytical Validation Matrix
Feature

H /

C NMR
Mass Spectrometry (HRMS) X-ray Crystallography (SCXRD)
Connectivity Inferential. Relies on scalar couplings (COSY, HSQC, HMBC).Ambiguous. Confirms formula (

) but not isomerism.
Absolute. Direct visualization of bond lengths and angles.
Quaternary Carbon Indirect. Detected via low-intensity

C signal or HMBC correlations.
Invisible. Direct. Explicitly locates the C atom and its 4 substituents.
Symmetry Analysis Masked. Equivalent butyl chains appear as one set of signals (integration critical).N/A. Explicit. Visualizes the symmetry plane or crystallographic disorder.
State of Matter Solution (averaged conformation).Gas phase (fragmentation).Solid state (defined conformation & packing).
Sample Req. ~5-10 mg (Recoverable).<1 mg (Destructive).Single Crystal (>0.1 mm).

Structural Validation Workflow

The following diagram outlines the decision process for validating the compound, emphasizing the critical pathway to X-ray determination.

ValidationWorkflow Start Crude Product This compound CheckSolid Is the sample solid? Start->CheckSolid Recryst Recrystallization (Slow Evaporation/Cooling) CheckSolid->Recryst Yes Derivatize Derivatization Required (Salt Formation w/ Benzylamine) CheckSolid->Derivatize No (Oil/Waxy) Screening Crystal Screening (Polar/Non-polar solvent systems) Recryst->Screening Derivatize->Screening XRD X-ray Diffraction (Data Collection at 100K) Screening->XRD Suitable Crystal Refinement Structure Refinement (Handling Butyl Disorder) XRD->Refinement Validation Final Validation (Bond Lengths/Packing) Refinement->Validation

Figure 1: Strategic workflow for structural validation. Note the derivatization step if the native compound resists crystallization due to flexible alkyl chains.

Experimental Protocol

Crystallization Strategy (The Critical Step)

The presence of two flexible butyl chains and a polar "head" (acid + alcohol) creates a "surfactant-like" structure that may inhibit lattice formation, leading to oils.

Protocol A: Direct Crystallization (For Solids)

  • Solvent System: Use a binary system of Ethyl Acetate (polar) and Hexane (non-polar) .

  • Method: Dissolve 20 mg of the compound in minimal hot Ethyl Acetate (approx. 0.5 mL).

  • Nucleation: Add Hexane dropwise until slight turbidity persists. Clarify with one drop of Ethyl Acetate.

  • Growth: Allow to stand at 4°C. Slow cooling reduces the kinetic energy of the butyl chains, promoting ordered packing.

Protocol B: Salt Formation (For Oils) If the product is an oil, convert it to a crystalline salt.

  • Reagent: Benzylamine or Dicyclohexylamine . These bulky amines facilitate packing.

  • Reaction: Mix equimolar amounts of the acid and amine in Ethanol.

  • Growth: Slow evaporation of the Ethanol solution often yields robust needles suitable for X-ray.

Data Collection Parameters
  • Temperature: 100 K (Liquid Nitrogen stream).

    • Reasoning: The butyl chains have high thermal motion. Room temperature data will likely show "smeared" electron density for the terminal carbons, making bond assignment difficult. Freezing the motion is mandatory.

  • Resolution: Aim for 0.8 Å or better to resolve the C-O single bond (1.43 Å) vs. C=O double bond (1.23 Å) in the carboxyl group.

Structure Refinement
  • Disorder Handling: The two butyl chains may adopt multiple conformations. Use split-site models (PART instructions in SHELX) if the electron density for the terminal methyl groups is elongated.

  • Hydrogen Atoms: Locate the Hydroxyl (OH) and Carboxyl (COOH) protons in the difference Fourier map (

    
    ) to confirm the hydrogen bonding network.
    

Data Interpretation & Validation Criteria

Upon solving the structure, verify the following geometric parameters to confirm the identity of This compound .

The Quaternary Center ( -Carbon)
  • Geometry: Tetrahedral geometry with bond angles ~109.5°.

  • Connectivity Check: The

    
    -carbon must be bonded to:
    
    • Carboxyl Carbon (

      
      )
      
    • Hydroxymethyl Carbon (

      
      )
      
    • Butyl Chain A (

      
      )
      
    • Butyl Chain B (

      
      )
      
Hydrogen Bonding Network

The crystal lattice is stabilized by specific interactions that define its physical properties (e.g., solubility, melting point).

HBonding MolA_COOH Molecule A COOH MolB_COOH Molecule B COOH MolA_COOH->MolB_COOH Dimer (Strong) MolA_OH Molecule A CH2-OH MolA_OH->MolA_COOH Intramolecular (Possible)

Figure 2: Expected Hydrogen Bonding motifs. Carboxylic acids typically form centrosymmetric dimers (


 motif), while the 

-hydroxyl group may form intramolecular bonds with the carbonyl oxygen.
Quantitative Validation (Reference Values)

Compare your refined data against these standard values [1]:

Bond TypeExpected Length (Å)Validation Note
C=O (Carboxyl)1.20 - 1.23Short, double bond character.
C-OH (Carboxyl)1.30 - 1.32Longer single bond.
C(

)-C(Butyl)
1.53 - 1.54Standard

bond.
C(

)-CH2OH
1.52 - 1.54Standard

bond.

References

  • Allen, F. H., et al. (1987). Tables of Bond Lengths determined by X-ray and Neutron Diffraction. Part 1. Bond Lengths in Organic Compounds. Journal of the Chemical Society, Perkin Transactions 2.

  • Grover, P. K., et al. (2000). Crystallization of Carboxylic Acids.[1][2][3] Crystal Growth & Design. (General reference for acid crystallization techniques).

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C.

  • Cambridge Crystallographic Data Centre (CCDC). Mercury - Crystal Structure Visualisation. (Software for viewing packing).

Sources

Comparative study of steric effects in alpha-substituted hexanoic acids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Study of Steric Effects in


-Substituted Hexanoic Acids
Content Type:  Publish Comparison Guide
Audience:  Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry and physical organic research, the modification of the


-position of carboxylic acids is a critical strategy for modulating metabolic stability and bioavailability.[1] This guide provides a comparative technical analysis of 

-substituted hexanoic acids, focusing on how steric bulk at the

-carbon influences chemical reactivity (esterification kinetics) and biological stability (resistance to

-oxidation and glucuronidation).

We utilize the Taft Steric Parameter (


)  as the quantitative anchor for this comparison, validating theoretical predictions with experimental protocols for synthesis and kinetic assessment.

Mechanistic Foundation: The Quantified Steric Effect

To objectively compare "performance"—defined here as reactivity modulation and metabolic blockade—we must move beyond qualitative terms like "bulky" and use linear free energy relationships (LFER). The Taft Equation separates polar (


) and steric (

) effects in aliphatic systems:


Where:

  • 
    : Relative rate constant compared to the methyl standard (or H for hexanoic acid).
    
  • 
    : Sensitivity of the reaction to steric effects (typically 1.00 for acid-catalyzed ester hydrolysis).
    
  • 
    : Steric substituent constant (defined as 0 for 
    
    
    
    , but often normalized to
    
    
    or
    
    
    depending on the scale; here we use the standard Taft scale where
    
    
    ).[2]
Table 1: Comparative Steric Parameters of -Substituents

Note: Lower (more negative)


 values indicate greater steric bulk and slower reaction rates.
Substituent (

-R)
StructureTaft

Value
Relative Rate (

)*
Predicted Metabolic Stability
Hydrogen Hexanoic Acid (Unsubstituted)+1.24100 (Reference)Low (Rapid

-oxidation)
Methyl 2-Methylhexanoic Acid0.00~1.0 (Standard)Moderate
Ethyl 2-Ethylhexanoic Acid-0.07~0.85Moderate-High
n-Propyl 2-Propylhexanoic Acid-0.36~0.40High
Isopropyl 2-Isopropylhexanoic Acid-0.47~0.30Very High
tert-Butyl 2-(tert-Butyl)hexanoic Acid-1.54< 0.01Extreme (Metabolically Inert)

*Relative rates are approximate for acid-catalyzed esterification, normalized to the Methyl substituent.

Comparative Performance Analysis

A. Chemical Reactivity: The Cone of Protection

Experimental data confirms that reaction rates at the carbonyl center drop precipitously as


-substitution branches.
  • Linear Substituents (Methyl, Ethyl): These introduce "rotational volume." The ethyl group can rotate away from the incoming nucleophile, resulting in only a mild rate reduction (

    
     shift from 0.00 to -0.07).
    
  • Branched Substituents (Isopropyl, t-Butyl): These introduce "static volume." The

    
    -tert-butyl group locks the conformation, creating a permanent steric wall. In Fischer esterification, 2-(tert-butyl)hexanoic acid is effectively inert under standard conditions, requiring forcing conditions (e.g., acid chloride conversion or Steglich esterification) to react.
    
B. Biological Performance: Metabolic Blockade
  • Inhibition of

    
    -Oxidation:  The primary metabolic pathway for fatty acids is 
    
    
    
    -oxidation. This requires the abstraction of an
    
    
    -proton and a
    
    
    -proton.
    • 
      -Methyl/Ethyl:  Slows the initial dehydrogenation step but does not abolish it.
      
    • 
      -Gem-Dimethyl (or t-Butyl):  Completely blocks 
      
      
      
      -oxidation due to the absence of abstractable
      
      
      -protons (quaternary carbon).
  • Inhibition of Glucuronidation: Carboxylic acids are often cleared via Phase II glucuronidation. Bulky

    
    -groups (e.g., 2-propylpentanoic acid/Valproic acid analogs) sterically hinder the UDP-glucuronosyltransferase (UGT) active site, significantly prolonging plasma half-life.
    

Visualization of Steric Mechanism

The following diagram illustrates the "Cone of Protection" mechanism where the


-substituent blocks the nucleophilic attack trajectory (Burgi-Dunitz angle).

StericEffect Nu Nucleophile (ROH / UGT Enzyme) Carbonyl Carbonyl Carbon (Electrophile) Nu->Carbonyl Attack Trajectory (107°) AlphaC Alpha-Carbon Carbonyl->AlphaC Sub_H H (Hexanoic) No Steric Wall AlphaC->Sub_H Open Access Sub_Me Methyl Rotational Barrier AlphaC->Sub_Me Partial Block Sub_tBu tert-Butyl Static Blockade AlphaC->Sub_tBu Full Steric Shield

Caption: Schematic of the steric "Cone of Protection." As the


-substituent size increases (H 

t-Butyl), the trajectory for nucleophilic attack is progressively occluded.

Experimental Protocols

To validate these effects in your own lab, use the following self-validating protocols.

Protocol A: Synthesis of -Substituted Hexanoic Acids (LDA Alkylation)

Rationale: Direct alkylation of the enolate is preferred over malonic ester synthesis for generating specific mono-


-branched derivatives with high atom economy.

Reagents: Ethyl hexanoate (1.0 eq), LDA (Lithium Diisopropylamide, 1.1 eq), Alkyl Halide (R-X, 1.2 eq), THF (anhydrous).

  • Enolization:

    • Cool a solution of LDA (freshly prepared or commercial) in anhydrous THF to -78°C under Argon.

    • Add Ethyl hexanoate dropwise over 15 minutes.

    • Checkpoint: Stir for 30 minutes. The solution should remain clear/pale yellow. Formation of the kinetic enolate is instantaneous.

  • Alkylation:

    • Add the Alkyl Halide (e.g., Iodomethane for

      
      -Me, 2-Iodopropane for 
      
      
      
      -iPr) dropwise.
    • Critical Step: Add HMPA or DMPU (1.0 eq) if using bulky electrophiles (like isopropyl iodide) to accelerate the

      
       reaction.
      
    • Allow the reaction to warm to room temperature slowly over 2 hours.

  • Hydrolysis (Saponification):

    • Quench with saturated

      
      . Extract with 
      
      
      
      .
    • Dissolve the crude ester in

      
       (1:1) and add 
      
      
      
      (2.0 eq). Reflux for 4 hours (overnight for bulky
      
      
      -t-butyl).
    • Acidify with

      
       to pH 1 and extract the free acid.
      
  • Purification:

    • Distillation (for volatile derivatives) or Recrystallization.

Protocol B: Kinetic Assay (Fischer Esterification Rate)

Rationale: Measuring the rate of methyl ester formation provides a direct proxy for steric hindrance (


).

System: Hexanoic Acid Derivative + Methanol (excess) +


 (cat).
  • Setup: Prepare a 0.1 M solution of the specific

    
    -substituted hexanoic acid in Methanol.
    
  • Initiation: Add

    
     (conc.) to reach 0.05 M concentration. Maintain temperature at exactly 25°C (thermostated bath).
    
  • Sampling:

    • Aliquot

      
       every 10 minutes (for H/Me) or every 60 minutes (for iPr/tBu).
      
    • Quench aliquot immediately into

      
       buffer / Hexane biphasic mixture.
      
  • Analysis:

    • Inject the Hexane layer into GC-FID or GC-MS.

    • Monitor the disappearance of Acid (derivatized if necessary) and appearance of Methyl Ester.

  • Calculation:

    • Plot

      
       vs. time.
      
    • The slope

      
      . Compare 
      
      
      
      values to determine relative steric hindrance.

Workflow Visualization

Workflow Start Start: Ethyl Hexanoate Step1 1. Enolization (-78°C) (LDA/THF) Start->Step1 Step2 2. Alkylation (R-X) (Steric Bottleneck) Step1->Step2 Branch Steric Check Step2->Branch Step3 3. Hydrolysis (NaOH/Reflux) End Final Product: alpha-Substituted Hexanoic Acid Step3->End Path_Low Low Steric (Me/Et) Standard Reflux Branch->Path_Low E_s > -0.5 Path_High High Steric (t-Bu) Extended Reflux/Pressure Branch->Path_High E_s < -1.0 Path_Low->Step3 Path_High->Step3

Caption: Synthetic workflow decision tree. High steric bulk requires modification of the hydrolysis conditions due to resistance to nucleophilic attack.

References

  • Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. In Steric Effects in Organic Chemistry (M. S. Newman, ed.), Wiley, New York.

  • Charton, M. (1975). Steric Effects.[3][4] Esterification and Acid-Catalyzed Hydrolysis of Esters. Journal of the American Chemical Society, 97(6), 1552–1556.

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Discussion on Valproic acid and steric blocking of metabolism).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition, Wiley. (Reference for LDA alkylation protocols).

  • Breitenlechner, S., & Bach, T. (2025). Kinetic Study on the Esterification of Hexanoic Acid with N,N-Dialkylamino Alcohols. Zeitschrift für Naturforschung B. (Specific kinetics for hexanoic acid derivatives).

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Butyl-2-(hydroxymethyl)hexanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 105974-42-3 | Formula: C₁₁H₂₂O₃ | MW: 202.29 g/mol [1]

Executive Summary & Chemical Profile

2-Butyl-2-(hydroxymethyl)hexanoic acid is a sterically hindered, bifunctional organic intermediate containing both a carboxylic acid and a primary hydroxyl group attached to a quaternary carbon.[1] This structural motif is critical in the synthesis of hyperbranched polymers, polyesters, and specific pharmaceutical intermediates where metabolic stability (blocked beta-oxidation) is required.[1]

Due to its specific structural properties—an alpha-quaternary center—this compound exhibits unique solubility and reactivity profiles compared to linear fatty acids.[1] While specific toxicological data is limited, it must be handled as a Class 3 Irritant capable of causing significant skin, eye, and respiratory irritation.[1]

Physical & Chemical Properties Table
PropertyValueOperational Implication
Physical State Solid (White to Off-white crystalline powder) or Viscous Liquid (depending on purity/temperature)Dust generation risk during weighing; heating may be required for transfer.[1]
Melting Point 75-78 °C (approximate)Store in a cool, dry place. Avoid heat sources near storage.[1]
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Poorly soluble in water.Use organic solvents for cleaning spills; water alone is ineffective.[1]
pKa ~4.8 (Carboxylic Acid)Corrosive to mucous membranes; incompatible with strong bases and oxidizers.[1]

Hazard Identification & Risk Assessment

GHS Classification (Inferred from Structural Analogs):

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Primary Risks:

  • Ocular Damage: The acidic nature combined with the surfactant-like properties of the alkyl chains allows for rapid corneal penetration.[1]

  • Inhalation: Dust or aerosols generated during weighing can severely irritate the upper respiratory tract.[1]

Personal Protective Equipment (PPE) Matrix

This matrix defines the required protection levels based on the scale of operation.[1]

PPE CategorySmall Scale (< 1 g)Scale-Up (> 10 g)Specifications & Standards
Eye Protection Safety Glasses with Side ShieldsChemical Splash GogglesANSI Z87.1 or EN166.[1] Contact lenses should NOT be worn.[1]
Hand Protection Nitrile (0.11 mm)Double Gloving: Nitrile (Inner) + Neoprene (Outer)Breakthrough Time: >480 min for Neoprene.[1] Change gloves immediately upon splash.[1]
Respiratory Fume Hood (Face Velocity > 0.5 m/s)N95/P2 Particulate Respirator or PAPRRequired if handling open powder outside a hood.[1]
Body Protection Standard Cotton Lab CoatChemical-Resistant Apron (Tychem® or PVC)Must cover neck and wrists fully.[1]

Operational Handling Protocols

Protocol A: Safe Weighing & Transfer

Objective: Prevent dust inhalation and static discharge during the transfer of the solid.[1]

  • Engineering Control: Perform all weighing inside a certified chemical fume hood.

  • Static Mitigation: Use an anti-static gun or ionizer bar if the powder is fluffy/dry, as organic acids can accumulate static charge, leading to scattering.[1]

  • Transfer:

    • Use a stainless steel or chemically resistant plastic spatula.[1]

    • Do not use aluminum weighing boats if dissolving in acidic media immediately, as pitting may occur.[1] Use glass or anti-static plastic weighing dishes.[1]

  • Solubilization:

    • Add the solvent (e.g., DMSO or Methanol) to the solid slowly.[1]

    • Note: The dissolution is endothermic.[1] Mild vortexing or sonication (20–40 kHz) may be required to achieve a clear solution.[1]

Protocol B: Reaction Setup (Esterification/Coupling)

Context: This compound is often used as a linker.[1] The hydroxyl and acid groups can react differentially.[1]

  • Incompatibility Check: Ensure no strong oxidizing agents (e.g., KMnO₄, Chromic acid) are present, as the primary alcohol is susceptible to uncontrolled oxidation.[1]

  • Temperature Control: If heating >80°C, use a reflux condenser. The compound is stable but can decarboxylate under extreme thermal stress (>200°C).[1]

  • Quenching: Neutralize reaction mixtures with saturated Sodium Bicarbonate (NaHCO₃) solution carefully. Evolution of CO₂ gas will be vigorous due to the carboxylic acid moiety.[1]

Emergency Response & Spill Management

Workflow Diagram: Spill Response Logic

The following diagram outlines the decision process for managing a spill of this compound.

SpillResponse Start Spill Detected Assess Assess Volume & State (Solid vs. Liquid) Start->Assess Solid Solid/Powder Spill Assess->Solid Dry Powder Liquid Solution Spill (Solvent dependent) Assess->Liquid In Solution ActionSolid 1. Dampen with inert oil/PEG 2. Scoop to prevent dust Solid->ActionSolid ActionLiquid 1. Absorb with Vermiculite/Sand 2. Do NOT use combustible materials Liquid->ActionLiquid Neutralize Neutralize Surface (10% Sodium Carbonate) ActionSolid->Neutralize ActionLiquid->Neutralize Disposal Dispose as Solid Hazardous Waste (Tag: Organic Acid) Neutralize->Disposal

Figure 1: Decision logic for safely managing chemical spills in the laboratory.

Immediate First Aid[1]
  • Eye Contact: Immediately flush with tepid water for 15 minutes .[1] Hold eyelids open. Seek medical attention if irritation persists.

  • Skin Contact: Wash with soap and water.[1][2][3][4][5] Do not use alcohol/solvents to wash skin, as this may increase transdermal absorption.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).[1]

Disposal & Waste Management

Waste Categorization: Hazardous Organic Acid Waste.[1]

  • Segregation: Do not mix with strong bases or oxidizers in the waste stream to prevent exothermic reactions or gas evolution.[1]

  • Labeling: Clearly label the waste container: "Contains this compound. Corrosive/Irritant."

  • Container: High-density polyethylene (HDPE) or glass containers are suitable.[1] Avoid metal containers (carbon steel) which may corrode over time.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12826433, this compound. Retrieved from [Link][1]

Sources

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Butyl-2-(hydroxymethyl)hexanoic acid
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2-Butyl-2-(hydroxymethyl)hexanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.